Agmatine
Beschreibung
Agmantine is a natural metabolite of the amino acid arginine. It is formed when arginine is decarboxylated by the enzyme arginine decarboxylase and is found naturally in ragweed pollen, ergot fungi, octopus muscle, herring sperm, sponges, and the mammalian brain. This compound is both an experimental and investigational drug. As an investigational drug, it is being studied in a non-blinded prospective case study in the United States looking at patients who have been diagnosed with small fiber peripheral neuropathy between the ages of 18 to 75 years. Up to now (July 2013), the results of this study have not yet been published. As an experimental drug, this compound is being studied for several indications such as cardioprotection, diabetes, decreased kidney function, neuroprotection (stroke, severe CNS injuries, epilepsy, glaucoma, and neuropathic pain), and psychiatric conditions (depression, anxiety, schizophrenia, and cognition). The exact mechanism of action is still being investigated for all of the potential indications of this compound.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a natural product found in Glycine max, Mizuhopecten yessoensis, and other organisms with data available.
Decarboxylated arginine, isolated from several plant and animal sources, e.g., pollen, ergot, herring sperm, octopus muscle.
Eigenschaften
IUPAC Name |
2-(4-aminobutyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N4/c6-3-1-2-4-9-5(7)8/h1-4,6H2,(H4,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPPJABKJHAVHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C(N)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040961 | |
| Record name | Agmatine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Agmatine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001432 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
306-60-5 | |
| Record name | Agmatine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Agmatine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Agmatine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08838 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | agmatine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56332 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Agmatine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-aminobutyl)guanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.626 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AGMATINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70J407ZL5Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Agmatine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001432 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
234-238 degress Celcius | |
| Record name | Agmatine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08838 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
The Discovery of Agmatine: A Technical Review of Albrecht Kossel's Foundational Work
Abstract
In 1910, the eminent German biochemist Albrecht Kossel, already renowned for his Nobel Prize-winning work on the chemical composition of the cell nucleus, announced the discovery of a novel biogenic amine, which he named agmatine.[1][2] Isolated from herring sperm, this discovery of 4-aminobutyl-guanidine, a decarboxylated form of the amino acid arginine, opened a new avenue of biochemical inquiry.[3][4] This technical guide provides an in-depth examination of Kossel's seminal work on the discovery of this compound, intended for researchers, scientists, and professionals in drug development. It meticulously details the experimental methodologies of the era, presents the available quantitative data, and contextualizes the discovery within the broader landscape of modern biochemistry by illustrating the intricate signaling pathways in which this compound is now known to play a crucial role.
Introduction: The Scientific Context of Kossel's Discovery
Albrecht Kossel's research was characterized by a systematic approach to elucidating the chemical constituents of living matter.[2][5] His work on nucleic acids and proteins had already laid the groundwork for understanding the fundamental building blocks of life.[1][6] The investigation of herring sperm was a natural extension of his interest in the chemical makeup of the cell nucleus, as spermatozoa offered a concentrated source of nuclear material.[7] It was within this focused exploration that he identified a previously unknown substance, this compound.[4]
The Core Discovery: Isolation and Identification of this compound
Experimental Protocol: Isolation of this compound from Herring Sperm
Kossel devised a method for the preparation of this compound from herring roe.[1] The protocol, typical of early 20th-century natural product chemistry, would have involved a series of extraction and precipitation steps to separate the basic amine from the complex mixture of proteins, lipids, and nucleic acids present in the sperm.
A plausible reconstruction of Kossel's isolation workflow is as follows:
-
Initial Extraction: Large quantities of herring sperm would have been treated with an acidic solution to precipitate proteins and nucleic acids, leaving smaller, acid-soluble molecules like this compound in the supernatant.
-
Removal of Phosphates and Other Impurities: The acidic extract would then be neutralized, and reagents such as phosphotungstic acid or picric acid were likely used to selectively precipitate basic compounds, including this compound.
-
Liberation of the Free Base: The resulting precipitate would be treated with a stronger base to liberate the free this compound from its salt form.
-
Fractional Crystallization: The final purification step would have involved repeated crystallization of this compound salts (e.g., picrate (B76445) or sulfate) from various solvents to obtain a pure sample.
Chemical Characterization
To determine the structure of the newly isolated compound, Kossel would have employed a combination of elemental analysis and chemical degradation techniques. These methods, while laborious by modern standards, were the cornerstone of structural elucidation in his time.
-
Elemental Analysis: This would have provided the empirical formula of this compound, revealing the relative proportions of carbon, hydrogen, nitrogen, and oxygen.
-
Degradative Reactions: Kossel likely subjected this compound to various chemical reactions to break it down into smaller, identifiable fragments. For instance, hydrolysis would have been a key step to cleave the guanidino group from the butylamine (B146782) backbone.
-
Derivative Formation: The formation of crystalline derivatives with known reagents was a common method for confirming the identity of a compound and determining its melting point, a crucial physical constant for characterization.
Through these methods, Kossel was able to deduce the structure of this compound as 4-aminobutyl-guanidine, the decarboxylation product of arginine.
Quantitative Data
Unfortunately, specific quantitative data from Kossel's original 1910 paper, such as the yield of this compound from a given amount of herring sperm or the precise results of his elemental analyses, are not available in the readily accessible literature. Modern analytical techniques, however, have allowed for the quantification of this compound in various biological tissues. For instance, high-performance liquid chromatography (HPLC) has been used to determine this compound concentrations in different rat tissues, with the highest levels found in the stomach.[8]
Table 1: Representative this compound Concentrations in Male Sprague-Dawley Rat Tissues (Modern Data)
| Tissue | This compound Concentration (ng/mg wet weight) |
| Stomach | ~71 |
| Aorta | High |
| Small Intestine | High |
| Spleen | Moderate |
| Adrenal Gland | Moderate |
| Skeletal Muscle | Lower |
| Brain | Lower |
Source: Raasch et al., 1995[8]
This compound Signaling Pathways: A Modern Perspective
While Kossel's discovery was a feat of natural product chemistry, the profound biological significance of this compound has only been elucidated in recent decades. This compound is now recognized as a key neuromodulator and signaling molecule with a wide range of physiological effects.[9][10]
This compound and the NMDA Receptor
This compound acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[11][12][13] By blocking the NMDA receptor channel, this compound can modulate glutamatergic neurotransmission and protect against excitotoxicity, a process implicated in various neurological disorders.[14][15]
Interaction with Imidazoline (B1206853) Receptors
This compound is an endogenous ligand for imidazoline receptors, particularly the I1 and I2 subtypes.[16][17][18] The signaling pathways downstream of imidazoline receptor activation are complex and can involve modulation of various intracellular signaling cascades, including those involved in blood pressure regulation and neurotransmitter release.
Modulation of Nitric Oxide Synthase (NOS)
This compound can inhibit all three isoforms of nitric oxide synthase (nNOS, iNOS, and eNOS), the enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule.[19][20] The inhibition is competitive with the substrate, L-arginine. This modulation of NO production has significant implications for a wide range of physiological processes, from neurotransmission to inflammation.[21][22]
Table 2: Inhibitory Constants (Ki) of this compound for NOS Isoforms
| NOS Isoform | Ki (µM) |
| nNOS (neuronal) | 660 |
| iNOS (inducible) | 220 |
| eNOS (endothelial) | 7500 |
Source: Galea et al., 1996[20]
Conclusion
Albrecht Kossel's discovery of this compound stands as a testament to his meticulous and systematic approach to biochemistry. What began as an investigation into the chemical composition of herring sperm led to the identification of a molecule that is now understood to be a key player in a multitude of physiological processes. While the experimental techniques have evolved dramatically since 1910, the foundational discovery of this compound continues to inspire research into its therapeutic potential for a wide range of conditions, from neurological disorders to cardiovascular diseases. This technical guide has sought to bridge the historical context of Kossel's work with our modern understanding of this compound's complex pharmacology, providing a comprehensive resource for scientists and researchers in the field.
References
- 1. Albrecht Kossel - Wikipedia [en.wikipedia.org]
- 2. nobelprize.org [nobelprize.org]
- 3. Arginine - Wikipedia [en.wikipedia.org]
- 4. Biological significance of this compound, an endogenous ligand at imidazoline binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nobelpreis 1910 für Physiologie und Medizin - MT-Dialog [mtdialog.de]
- 6. Albrecht Kossel | Nobel Prize, Physiology/Medicine & Biochemistry | Britannica [britannica.com]
- 7. nobelprize.org [nobelprize.org]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. This compound : metabolic pathway and spectrum of activity in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound as a novel candidate for rapid-onset antidepressant response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound requires GluN2B-containing NMDA receptors to inhibit the development of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound protects against cell damage induced by NMDA and glutamate in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound reduces extracellular glutamate during pentylenetetrazole-induced seizures in rat brain: A potential mechanism for the anticonvulsive effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Protects Against the Progression of Sepsis Through the Imidazoline I2 Receptor-Ribosomal S6 Kinase 2-Nuclear Factor-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound and Imidazoline Receptors: Their Role in Opioid Analgesia, Tolerance and Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound, an endogenous imidazoline receptor ligand modulates ethanol anxiolysis and withdrawal anxiety in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neuroprotective Role of this compound in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of mammalian nitric oxide synthases by this compound, an endogenous polyamine formed by decarboxylation of arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound enhances the NADPH oxidase activity of neuronal NO synthase and leads to oxidative inactivation of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Endogenous Synthesis of Agmatine from L-Arginine: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Agmatine, an endogenous neuromodulator synthesized from L-arginine, plays a multifaceted role in the central nervous system (CNS). This technical guide provides an in-depth exploration of the endogenous synthesis of this compound, focusing on its core biochemical pathway, the key enzyme arginine decarboxylase (ADC), and its subsequent metabolism. We present a comprehensive overview of quantitative data, including this compound's tissue distribution and its binding affinities to key neurotransmitter systems. Furthermore, this guide details experimental methodologies for ADC activity assays and this compound quantification. The intricate signaling pathways modulated by this compound are visualized through diagrams to facilitate a deeper understanding of its therapeutic potential for a range of neurological and psychiatric disorders.
The Core Pathway: Synthesis and Metabolism of this compound
The primary route for endogenous this compound synthesis is a single enzymatic step: the decarboxylation of the amino acid L-arginine.[1] This reaction is catalyzed by the enzyme arginine decarboxylase (ADC). Once synthesized, this compound is catabolized through two primary pathways to ensure homeostatic control. The principal degradation route in mammals is hydrolysis by the enzyme agmatinase, which converts this compound into putrescine and urea. An alternative pathway, prominent in peripheral tissues, involves oxidation by diamine oxidase (DAO), yielding γ-guanidinobutyraldehyde.[2][3]
Arginine Decarboxylase (ADC): The Catalyst
Mammalian ADC is the rate-limiting enzyme in this compound synthesis. While it shares functional similarities with ornithine decarboxylase (ODC), human ADC is a distinct 460-amino acid protein with approximately 48% sequence identity to ODC but possesses no ODC activity.[4][5] It is primarily a mitochondrial enzyme.[6] The regulation of ADC is complex; its expression and activity can be influenced by inflammatory stimuli and stress. For instance, exposure to lipopolysaccharide (LPS) and cytokines can initially increase ADC activity, while chronic stress has been shown to reduce endogenous this compound levels, which may trigger a compensatory increase in ADC protein expression.[7]
Table 1: Properties of Mammalian Arginine Decarboxylase (ADC)
| Property | Description | Citation(s) |
|---|---|---|
| Enzyme Commission No. | EC 4.1.1.19 | [8] |
| Substrate | L-Arginine | [9] |
| Product | This compound, CO₂ | [8] |
| Cofactor | Pyridoxal-5'-phosphate (PLP) | [8] |
| Subcellular Location | Mitochondria | [6] |
| Human Protein Size | 460 amino acids | [4][5] |
| Kinetic Parameter (Km) | Not reported for purified mammalian enzyme in reviewed literature. Non-mammalian examples include ~5 mM (T. cruzi) and ~11.3 mM (S. pneumoniae). |[2][5] |
Quantitative Profile: this compound Distribution and Receptor Affinities
This compound is distributed unevenly throughout the body, with notable concentrations in the brain, stomach, and intestines.[2] Its function as a neuromodulator is underscored by its binding affinity for several key receptors involved in neurotransmission.
Table 2: Endogenous this compound Concentrations in Rat Tissues
| Tissue | Concentration (ng/g wet weight) | Citation(s) |
|---|---|---|
| Frontal Cortex | ~246 | [2] |
| Hippocampus | Reduced by 75% after chronic stress | [7] |
| Striatum | Reduced by 56% after chronic stress | [7] |
| Hypothalamus | Reduced by 51% after chronic stress | [7] |
| Stomach | ~3310 | [2] |
| Intestine | ~58 | [2] |
Note: Baseline concentrations can vary between studies. Stress-induced changes highlight the dynamic regulation of this compound levels.
Table 3: Binding Affinities of this compound to Key Receptors
| Receptor Target | Binding Affinity (Kᵢ) | Comments | Citation(s) |
|---|---|---|---|
| α₂-Adrenoceptors | 0.8 - 164 µM | Varies by subtype (A, B, C, D). Binds with micromolar affinity to the ligand recognition site. | |
| I₁ Imidazoline (B1206853) Receptors | 0.03 - 0.7 µM | High-affinity binding. | |
| I₂ Imidazoline Receptors | 1 - 74 µM |
| NMDA Receptor | N/A (Blocks channel) | Acts as a non-competitive antagonist by blocking the ion channel. |[9] |
Key Signaling Pathways Modulated by this compound
This compound exerts its neuromodulatory effects by interacting with multiple signaling cascades. Its best-characterized actions include the non-competitive antagonism of N-methyl-D-aspartate (NMDA) receptors and modulation of α₂-adrenergic and imidazoline receptors.
NMDA Receptor Antagonism
This compound blocks the ion channel of the NMDA receptor, thereby inhibiting Ca²⁺ influx.[9] This action is thought to underlie many of its neuroprotective and anticonvulsant properties, as it can attenuate glutamate-induced excitotoxicity.[8]
References
- 1. Characterization of an Arginine Decarboxylase from Streptococcus pneumoniae by Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in arginine metabolism: roles and regulation of the arginases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of human arginine decarboxylase, the biosynthetic enzyme for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arginine decarboxylase in Trypanosoma cruzi, characteristics and kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Arginine decarboxylase - Wikipedia [en.wikipedia.org]
- 7. The effects of a comparatively higher dose of 1000 mg/kg/d of oral L- or D-arginine on the L-arginine metabolic pathways in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Expression of human arginine decarboxylase, the biosynthetic enzyme for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Arginine Decarboxylase (ADC) Activity in Astrocytes: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides an in-depth overview of arginine decarboxylase (ADC) in astrocytes, focusing on its biochemical properties, regulation, associated signaling pathways, and detailed experimental protocols for its study.
Introduction: The Significance of Astroglial Arginine Decarboxylase
Arginine decarboxylase (ADC) is the rate-limiting enzyme responsible for the synthesis of agmatine from L-arginine.[1] In the central nervous system (CNS), astrocytes are a primary site for the production of endogenous this compound.[2][3] L-arginine is transported into astrocytes and decarboxylated by ADC, which is localized to the mitochondria, to produce this compound. This this compound can then be stored in vesicles and released, where it functions as a critical neuromodulator with neuroprotective properties.[1]
This compound exerts its effects through various mechanisms, including the inhibition of nitric oxide synthase (NOS), modulation of NMDA receptors, and interaction with imidazoline (B1206853) and α2-adrenergic receptors.[2] The induction of ADC and subsequent this compound production in astrocytes is particularly significant in response to stress and neuroinflammatory conditions, highlighting the enzyme as a potential therapeutic target for neurological disorders. This guide details the core technical aspects of studying ADC activity in astrocytes.
Biochemical and Kinetic Properties of Mammalian ADC
Mammalian ADC is a unique enzyme, biochemically distinct from ornithine decarboxylase (ODC) despite sharing some sequence homology.[1] It is characterized as a thermally unstable enzyme that is firmly associated with mitochondrial membranes.[4] Understanding its kinetic parameters is crucial for designing quantitative assays and for the development of specific inhibitors.
Data Presentation: Kinetic and Expression Data
The following tables summarize the key quantitative data reported for mammalian ADC and its product, this compound, in relevant experimental systems.
Table 1: Kinetic Parameters of Mammalian Arginine Decarboxylase
| Parameter | Value | Source Organism/System | Citation |
|---|---|---|---|
| Km for L-Arginine | 0.75 mM | Rat Brain | [4] |
| Km for L-Ornithine | 0.25 mM | Rat Brain | [4] |
| Optimal pH | ~8.25 | Mammalian ADC | [1] |
| Specific Activity | ~945 nmol/hr/mg protein | Human ADC expressed in COS-7 cells |[1] |
Note: While mammalian ADC can decarboxylate ornithine in vitro, its primary physiological substrate is arginine. The reaction is not inhibited by the specific ODC inhibitor difluoromethylornithine (DFMO).[1][4]
Table 2: Regulation of ADC Activity and this compound Production
| Condition | Effect | Cell Type / System | Citation |
|---|---|---|---|
| siRNA-mediated knockdown of ADC | Significantly decreased ADC activity and this compound levels | C6 Glioma Cells & Cortical Neurons | [2] |
| Cell Confluency | Higher ADC activity in confluent cells vs. dividing cells | C6 Glioma Cells | [1] |
| Inhibitors | Inhibition of ADC activity | Rat Brain | [4] |
| Calcium (Ca2+) | Inhibitory | [4] | |
| Cobalt (Co2+) | Inhibitory | [4] |
| Polyamines | Inhibitory | |[4] |
Signaling Pathways and Logical Frameworks
Visualizing the complex interplay of ADC within the astrocyte's metabolic and signaling network is essential for a comprehensive understanding. The following diagrams, rendered using Graphviz, illustrate these relationships.
Metabolic Fate of L-Arginine in Astrocytes
L-arginine serves as a crucial node in astrocyte metabolism, being a substrate for three key enzymes: Arginine Decarboxylase (ADC), Nitric Oxide Synthase (NOS), and Arginase. The activity of these enzymes dictates the production of distinct bioactive molecules.
Inflammatory Regulation of Astroglial ADC
Neuroinflammation is a potent inducer of astrocyte reactivity. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate signaling cascades that lead to the altered expression of numerous genes, including potentially ADC, as part of a broader stress response. The transcription factors NF-κB and STAT3 are known to be key mediators in this process.[5][6]
Experimental Protocols
Accurate measurement of ADC activity and its product, this compound, is fundamental to studying its role in astrocyte biology. The following sections provide detailed methodologies for these key assays.
Radiometric Assay for ADC Activity
This protocol is based on the principle of measuring the release of radiolabeled 14CO2 from L-[1-14C]arginine.[1] It is a highly sensitive method suitable for measuring enzyme activity in tissue homogenates and cell fractions.
Materials:
-
Astrocyte cultures or brain tissue
-
Homogenization Buffer (e.g., 5 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
ADC Assay Buffer (10 mM Tris-HCl pH 8.25, 1 mM MgSO4, 1 mM DTT, 0.1 mM Pyridoxal Phosphate, 0.5 mM PMSF, 0.2 mM EDTA)
-
Substrate Mix: 0.2 mM L-arginine with 0.4 µCi L-[1-14C]arginine
-
1 M KOH (for trapping CO2)
-
40% Trichloroacetic Acid (TCA) (for stopping the reaction)
-
Glass tubes with rubber stoppers and center wells
-
Filter paper strips
-
Scintillation vials and scintillation cocktail
-
Shaking water bath (30°C)
-
Liquid scintillation counter
Workflow Diagram:
Procedure:
-
Sample Preparation: Harvest cultured astrocytes or dissect brain tissue. Homogenize in ice-cold homogenization buffer. Centrifuge the homogenate (e.g., at 1,000 x g for 10 min) to remove nuclei and debris. Centrifuge the resulting supernatant at a higher speed (e.g., 12,000 x g for 20 min) to pellet the mitochondrial fraction.
-
Enzyme Preparation: Discard the supernatant and resuspend the mitochondrial pellet in the ADC Assay Buffer. Determine the protein concentration of the suspension using a standard method (e.g., BCA or Bradford assay).
-
Reaction Setup: In a glass tube, add a specific amount of the resuspended pellet (e.g., 100-200 µg protein).
-
Initiate Reaction: Add the Substrate Mix to the tube to a final volume of 250 µL to start the reaction.
-
CO2 Trapping: Immediately seal the tube with a rubber stopper containing a center well. The center well should hold a small, folded filter paper strip moistened with 20 µL of 1 M KOH.
-
Incubation: Place the sealed tubes in a shaking water bath at 30°C for 30-60 minutes.
-
Stop Reaction: Terminate the reaction by injecting 100 µL of 40% TCA through the rubber stopper into the reaction mixture, being careful not to touch the center well.
-
Final Trapping: Continue to incubate the tubes for an additional 20 minutes at the same temperature to ensure all released 14CO2 is trapped by the KOH on the filter paper.
-
Quantification: Carefully remove the filter paper from the center well and place it into a scintillation vial containing a suitable scintillation cocktail.
-
Counting: Measure the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.
-
Calculation: Calculate the specific activity, typically expressed as pmol or nmol of CO2 produced per hour per mg of protein.
HPLC Method for this compound Quantification
This protocol describes the quantification of this compound in biological samples using reverse-phase high-performance liquid chromatography (HPLC) with pre-column derivatization and fluorescence detection.[2][7]
Materials:
-
Astrocyte cultures or brain tissue
-
10% Trichloroacetic Acid (TCA)
-
Derivatization Reagent: o-phthalaldehyde (B127526) (OPA) reagent.
-
HPLC system with a fluorescence detector (Excitation: ~340 nm, Emission: ~450 nm)
-
C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water
-
Mobile Phase B: Acetonitrile
-
This compound standard
-
Internal standard (optional but recommended)
Procedure:
-
Sample Preparation: Homogenize harvested cells or tissue in 10% TCA. Centrifuge at high speed (e.g., 10,000 x g for 10 min) to precipitate proteins.
-
Extraction: Collect the supernatant, which contains the this compound.
-
Derivatization: In an HPLC vial, mix a specific volume of the supernatant with the OPA derivatization reagent. Allow the reaction to proceed for a short, defined time (e.g., 1-2 minutes) at room temperature before injection. The OPA molecule reacts with the primary amine of this compound to form a fluorescent adduct.
-
HPLC Analysis:
-
Injection: Inject the derivatized sample onto the C18 column.
-
Elution: Use a gradient elution program to separate the this compound adduct from other sample components. A typical gradient might be:
-
0-5 min: 5% Mobile Phase B
-
5-20 min: Ramp linearly from 5% to 95% Mobile Phase B
-
20-25 min: Hold at 95% Mobile Phase B
-
25-30 min: Return to 5% Mobile Phase B and re-equilibrate
-
-
Flow Rate: Maintain a constant flow rate (e.g., 1.0 mL/min).
-
Detection: Monitor the column effluent with the fluorescence detector set to the appropriate excitation and emission wavelengths for OPA adducts.
-
-
Quantification: Create a standard curve by derivatizing and injecting known concentrations of this compound. Quantify the this compound in the samples by comparing the peak area of the this compound adduct to the standard curve. Express the final concentration as ng or µg of this compound per mg of protein.
Conclusion and Future Directions
Arginine decarboxylase in astrocytes is a critical enzyme in neurobiology, providing the sole enzymatic pathway for the synthesis of the neuromodulator this compound in the brain. Its mitochondrial localization and unique biochemical properties distinguish it from other decarboxylases. The regulation of ADC activity appears to be closely linked to the astrocyte's response to stress and inflammation, positioning it as a key player in the brain's defense and repair mechanisms.
While significant progress has been made, several areas warrant further investigation. The precise transcriptional mechanisms that upregulate ADC in response to inflammatory stimuli like LPS remain to be fully elucidated. Furthermore, while kinetic parameters like Km have been established, other key values such as Vmax and kcat for the native enzyme in astrocytes are not well-defined. The development of highly specific ADC inhibitors would be invaluable for pharmacological studies and could present novel therapeutic avenues for neurological conditions characterized by neuroinflammation and excitotoxicity. The protocols and data presented in this guide provide a robust framework for researchers to pursue these and other critical questions in the field.
References
- 1. Expression of human arginine decarboxylase, the biosynthetic enzyme for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of arginine decarboxylase in brain regions and neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of arginine decarboxylase in brain regions and neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of arginine decarboxylase in rat brain and liver: distinction from ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB and JAK/STAT Signaling Pathways as Crucial Regulators of Neuroinflammation and Astrocyte Modulation in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peerj.com [peerj.com]
- 7. Determination of this compound in brain and plasma using high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crossroads of Cellular Fate: An In-depth Technical Guide to Agmatine Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agmatine, a cationic amine derived from the decarboxylation of L-arginine, has emerged as a critical neuromodulator and a key player in polyamine homeostasis. Its degradation is a tightly regulated process, branching into distinct metabolic pathways with significant physiological implications. This technical guide provides a comprehensive overview of the core metabolic routes of this compound degradation, presenting quantitative data, detailed experimental protocols, and visual pathway representations to support advanced research and therapeutic development.
Core Metabolic Pathways of this compound Degradation
This compound is primarily catabolized through three distinct enzymatic pathways: the agmatinase (AGM) pathway, the this compound deiminase (AgDI) pathway, and the diamine oxidase (DAO) pathway. The prevalence of each pathway varies across different organisms and tissue types.
The Agmatinase (AGM) Pathway: Direct Conversion to Putrescine
In mammals, the principal route for this compound degradation is through the action of agmatinase (EC 3.5.3.11), a mitochondrial enzyme that hydrolyzes this compound into putrescine and urea (B33335).[1][2] This pathway directly contributes to the biosynthesis of higher polyamines like spermidine (B129725) and spermine, which are essential for cell growth and proliferation.[3]
The reaction catalyzed by agmatinase is as follows:
This compound + H₂O → Putrescine + Urea
This pathway is particularly active in the liver and kidneys of mammals.[4] The mitochondrial localization of agmatinase is noteworthy, as other enzymes related to this compound metabolism, such as arginine decarboxylase (the enzyme that synthesizes this compound), are also found in mitochondria.[1]
The this compound Deiminase (AgDI) Pathway: A Bacterial Hallmark
Predominantly found in bacteria and plants, the this compound deiminase pathway involves a two-step process to convert this compound to putrescine.[5][6] First, this compound deiminase (EC 3.5.3.12), also known as this compound iminohydrolase, catalyzes the conversion of this compound to N-carbamoylputrescine and ammonia.[7] Subsequently, N-carbamoylputrescine amidohydrolase (NCPAH) hydrolyzes N-carbamoylputrescine to putrescine, carbon dioxide, and another molecule of ammonia.[6] In some bacteria, putrescine carbamoyltransferase is involved in the second step.[1]
The reactions are as follows:
-
This compound + H₂O → N-Carbamoylputrescine + NH₃
-
N-Carbamoylputrescine + H₂O → Putrescine + CO₂ + NH₃
This pathway is significant in the context of microbial metabolism and can contribute to ATP production in some bacteria.[8][9]
The Diamine Oxidase (DAO) Pathway: An Alternative Route
An alternative pathway for this compound degradation, particularly in the peripheral tissues of mammals, is mediated by diamine oxidase (DAO; EC 1.4.3.22).[10][11] This copper-containing enzyme oxidizes this compound to produce guanidine (B92328) butyraldehyde (B50154), hydrogen peroxide, and ammonia.[11] The guanidine butyraldehyde is then further oxidized by aldehyde dehydrogenase to guanidinobutyrate, which is subsequently excreted.[10]
The initial reaction catalyzed by DAO is:
This compound + H₂O + O₂ → Guanidine butyraldehyde + NH₃ + H₂O₂
This pathway is considered a secondary route for this compound catabolism in mammals compared to the agmatinase pathway.[12]
Quantitative Data on this compound Degradation Enzymes
The following tables summarize key quantitative data for the enzymes involved in this compound degradation, providing a basis for comparative analysis.
Table 1: Kinetic Properties of Agmatinase (AGM)
| Organism/Tissue | Km (mM) | Vmax (nmol/mg protein/h) | Reference |
| Rat Brain | 5.3 ± 0.99 | 530 ± 116 | [1] |
Table 2: Kinetic Properties of this compound Deiminase (AgDI)
| Organism | Km (μM) | kcat (s-1) | Reference |
| Listeria monocytogenes | 330 ± 90 | 0.517 ± 0.027 | [9] |
| Zea mays (Maize) | 12 | Not Reported | [13] |
Table 3: Tissue Distribution of this compound
| Species | Tissue | Concentration | Reference |
| Rat | Stomach | Highest Concentration | [14] |
| Rat | Brain | Varies by region | [1] |
| Human | Plasma | Varies with physiological state | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound degradation pathways.
Protocol 1: Agmatinase Activity Assay
This protocol is adapted from the method described for rat brain agmatinase.[1]
Principle: The activity of agmatinase is determined by measuring the formation of [¹⁴C]urea from [guanido-¹⁴C]this compound.
Materials:
-
[guanido-¹⁴C]this compound
-
Tissue homogenate (e.g., mitochondrial fraction)
-
Tris-HCl buffer (pH 8.5)
-
Urease
-
Scintillation cocktail
-
Cation exchange resin (e.g., Dowex 50W)
Procedure:
-
Prepare tissue homogenates and isolate the desired subcellular fraction (e.g., mitochondria) by differential centrifugation.
-
The reaction mixture (final volume 100 µL) should contain Tris-HCl buffer (pH 8.5), the tissue preparation, and [guanido-¹⁴C]this compound.
-
Initiate the reaction by adding the substrate.
-
Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a strong acid (e.g., HClO₄).
-
To separate the product ([¹⁴C]urea) from the unreacted substrate, pass the reaction mixture through a cation exchange column. This compound will bind to the resin, while urea will be in the eluate.
-
Alternatively, the amount of ¹⁴CO₂ produced after the addition of urease to the reaction mixture can be measured.
-
Quantify the radioactivity in the eluate or the captured ¹⁴CO₂ using a scintillation counter.
-
Calculate the enzyme activity based on the amount of product formed per unit time per milligram of protein.
Protocol 2: Quantification of this compound and Metabolites by HPLC
This protocol is a generalized method based on common HPLC techniques for polyamine analysis.[5][8][15]
Principle: this compound and its metabolites (e.g., putrescine) are derivatized to form fluorescent or UV-absorbing compounds, which are then separated and quantified by reverse-phase HPLC. Benzoylation is a common derivatization method.
Materials:
-
Tissue or cell extracts
-
Perchloric acid (PCA)
-
Benzoyl chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Saturated sodium chloride solution
-
Diethyl ether
-
HPLC system with a C18 column and a UV or fluorescence detector
-
Standards for this compound and putrescine
Procedure:
-
Sample Preparation: Homogenize tissues or cells in cold PCA. Centrifuge to pellet the protein. The supernatant contains the amines.
-
Derivatization (Benzoylation): a. To an aliquot of the supernatant, add NaOH and benzoyl chloride. b. Vortex vigorously and incubate at room temperature. c. Stop the reaction by adding a saturated NaCl solution. d. Extract the benzoylated amines with diethyl ether. e. Evaporate the ether layer to dryness under a stream of nitrogen. f. Reconstitute the residue in acetonitrile.
-
HPLC Analysis: a. Inject the derivatized sample into the HPLC system. b. Separate the compounds using a gradient of acetonitrile in water on a C18 column. c. Detect the benzoylated amines using a UV detector (e.g., at 254 nm) or a fluorescence detector.
-
Quantification: Create a standard curve using known concentrations of derivatized this compound and putrescine standards. Calculate the concentrations in the samples by comparing their peak areas to the standard curve.
Protocol 3: Quantification of this compound by UPLC-Tandem Mass Spectrometry (UPLC-MS/MS)
This highly sensitive and specific method is adapted from protocols for this compound determination in biological samples.[16][17]
Principle: this compound is separated from other components in a biological matrix by Ultra-Performance Liquid Chromatography (UPLC) and then detected and quantified by tandem mass spectrometry based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. Isotope-labeled this compound is used as an internal standard for accurate quantification.
Materials:
-
Biological samples (e.g., cell culture supernatants, plasma)
-
Isotope-labeled this compound internal standard (e.g., ¹³C₅,¹⁵N₄-agmatine)
-
Acetonitrile
-
Formic acid
-
UPLC system coupled to a triple quadrupole mass spectrometer
-
HSS T3 column or equivalent
Procedure:
-
Sample Preparation: Spike the biological sample with a known concentration of the isotope-labeled this compound internal standard. This is followed by protein precipitation with an organic solvent like acetonitrile. Centrifuge to remove the precipitated proteins.
-
UPLC Separation: a. Inject the supernatant into the UPLC system. b. Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), on a suitable column (e.g., HSS T3).
-
MS/MS Detection: a. The mass spectrometer is operated in positive electrospray ionization (ESI) mode. b. Monitor the specific precursor-to-product ion transitions for both native this compound and the isotope-labeled internal standard in Multiple Reaction Monitoring (MRM) mode.
-
Quantification: The concentration of this compound in the sample is determined by calculating the ratio of the peak area of native this compound to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of this compound and a fixed concentration of the internal standard.
Signaling Pathway and Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways of this compound degradation.
Caption: Overview of the three major metabolic pathways for this compound degradation.
Caption: Generalized experimental workflow for the quantification of this compound.
Conclusion
The metabolic degradation of this compound is a multifaceted process with significant implications for cellular function and organismal health. The agmatinase, this compound deiminase, and diamine oxidase pathways represent the core routes of its catabolism, each with distinct enzymatic machinery and physiological relevance. A thorough understanding of these pathways, supported by robust quantitative data and precise experimental methodologies, is paramount for researchers and drug development professionals. This guide provides a foundational resource to facilitate further investigation into the intricate roles of this compound metabolism in health and disease, paving the way for novel therapeutic strategies targeting these critical cellular processes.
References
- 1. Agmatinase activity in rat brain: a metabolic pathway for the degradation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [diposit.ub.edu]
- 3. Mechanistic studies of this compound Deiminase from multiple bacterial species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of the diamine oxidase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diamine oxidase - Wikipedia [en.wikipedia.org]
- 8. Improved Method for HPLC Analysis of Polyamines, this compound and Aromatic Monoamines in Plant Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic studies of the this compound deiminase from Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Putrescine biosynthesis in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Simple, sensitive and specific quantification of diamine oxidase activity in complex matrices using newly discovered fluorophores derived from natural substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound deiminase from maize shoots: purification and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scirp.org [scirp.org]
- 16. Determination of this compound using isotope dilution UPLC-tandem mass spectrometry: application to the characterization of the arginine decarboxylase pathway in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of this compound using isotope dilution UPLC-tandem mass spectrometry: application to the characterization of the arginine decarboxylase pathway in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Agmatine: A Novel Neuromodulator in the Central Nervous System
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Agmatine, an endogenous amine synthesized from the decarboxylation of L-arginine, has emerged as a significant neuromodulator within the central nervous system (CNS). Initially identified as an endogenous ligand for imidazoline (B1206853) receptors, extensive research has unveiled its multifaceted interactions with a range of molecular targets, implicating it in a wide array of physiological and pathological processes. This technical guide provides a comprehensive overview of the biochemistry, pharmacology, and signaling pathways of this compound in the CNS. It is designed to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this intriguing molecule. The guide summarizes key quantitative data, details essential experimental protocols, and provides visual representations of the core signaling pathways to facilitate a deeper understanding of this compound's role as a novel neuromodulator.
Introduction
Discovered in the mammalian brain in 1994, this compound is a cationic amine that acts as a neurotransmitter and neuromodulator.[1] It is synthesized from L-arginine via the action of arginine decarboxylase (ADC) and is involved in a multitude of CNS functions.[1] this compound's pleiotropic effects are attributed to its ability to interact with several key molecular targets, including N-methyl-D-aspartate (NMDA) receptors, imidazoline receptors, α2-adrenergic receptors, and nitric oxide synthase (NOS).[2] This multi-target engagement underscores its potential as a therapeutic agent for a variety of neurological and psychiatric disorders.
Biochemistry of this compound in the CNS
The lifecycle of this compound in the CNS is a tightly regulated process involving its synthesis, storage, release, and degradation.
Biosynthesis
This compound is synthesized from L-arginine through decarboxylation by the enzyme arginine decarboxylase (ADC) (EC 4.1.1.19).[3] This reaction is a key regulatory step in this compound metabolism.
Degradation
The primary pathway for this compound degradation is hydrolysis to putrescine and urea (B33335) by the enzyme agmatinase (EC 3.5.3.11).[4]
Distribution in the Brain
This compound is heterogeneously distributed throughout the CNS. Immunocytochemical studies in rats have revealed the presence of this compound-like immunoreactivity in various brain regions, including the cerebral cortex (predominantly laminae V and VI), hypothalamus, amygdala, septum, and various brainstem nuclei such as the nucleus tractus solitarii and locus coeruleus.[5] Quantitative analysis using liquid chromatography-mass spectrometry (LC-MS/MS) has provided more specific concentration data in different brain regions of rats.[6][7]
Quantitative Data
A thorough understanding of this compound's pharmacology requires quantitative data on its interactions with its molecular targets and the kinetics of the enzymes involved in its metabolism.
| Parameter | Value | Species/Tissue | Reference |
| Receptor Binding Affinities (Ki) | |||
| α2A-Adrenoceptor | 0.8 - 164 µM | Rat/Bovine Cerebral Cortex | [8] |
| Imidazoline I1 Receptor | 0.03 - 0.7 µM | Bovine Cerebral Cortex/VLM | |
| Imidazoline I2 Receptor | 1 - 74 µM | Bovine Cerebral Cortex/VLM | |
| Enzyme Inhibition (Ki) | |||
| Neuronal Nitric Oxide Synthase (nNOS/NOS-1) | ~660 µM | Rat Brain | |
| Inducible Nitric Oxide Synthase (iNOS/NOS-2) | ~220 µM | Macrophage | |
| Endothelial Nitric Oxide Synthase (eNOS/NOS-3) | ~7.5 mM | Endothelial Cells | |
| Enzyme Kinetics | |||
| Agmatinase (Km) | 5.3 ± 0.99 mM | Rat Brain | [4] |
| Agmatinase (Vmax) | 530 ± 116 nmol/mg protein/h | Rat Brain | [4] |
| NMDA Receptor Interaction (IC50) | |||
| ε/ζ heteromeric NMDA receptors | ~300 µM (at -70mV) | Xenopus oocytes |
Core Signaling Pathways
This compound exerts its neuromodulatory effects by interacting with multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate these key interactions.
This compound Metabolic Pathway
This compound's Interaction with NMDA Receptors
This compound acts as a non-competitive antagonist at NMDA receptors, with a preference for those containing the GluN2B subunit. This interaction is voltage-dependent and results in the blockade of the receptor's ion channel.
This compound's Interaction with Imidazoline and α2-Adrenergic Receptors
This compound is an endogenous ligand for both imidazoline (I1 and I2) and α2-adrenergic receptors. Activation of these receptors initiates distinct downstream signaling cascades.
This compound's Inhibition of Nitric Oxide Synthase
This compound competitively inhibits all three isoforms of nitric oxide synthase (NOS), thereby reducing the production of nitric oxide (NO).
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this compound research.
Quantification of this compound in Brain Tissue by HPLC
This protocol is adapted from established methods for the analysis of polyamines and related molecules in biological samples.
Objective: To quantify the concentration of this compound in brain tissue samples.
Materials:
-
Brain tissue
-
Perchloric acid (PCA), 0.4 M
-
Dansyl chloride solution (5 mg/mL in acetone)
-
Proline (100 mg/mL)
-
HPLC system with a fluorescence detector (Excitation: 340 nm, Emission: 515 nm)
-
Reversed-phase C18 column
-
Water, HPLC grade
-
This compound standard solutions
Procedure:
-
Sample Preparation:
-
Homogenize brain tissue in 10 volumes of ice-cold 0.4 M PCA.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Derivatization:
-
To 100 µL of the supernatant, add 200 µL of dansyl chloride solution and 100 µL of saturated sodium bicarbonate.
-
Incubate at 60°C for 1 hour in the dark.
-
Add 100 µL of proline solution to remove excess dansyl chloride and incubate for 30 minutes.
-
Add 500 µL of toluene and vortex vigorously for 30 seconds.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Collect the upper toluene layer and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of acetonitrile.
-
-
HPLC Analysis:
-
Inject 20 µL of the reconstituted sample into the HPLC system.
-
Use a gradient elution with acetonitrile and water. A typical gradient might start at 50% acetonitrile and increase to 90% over 20 minutes.
-
Monitor the fluorescence of the eluate.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound that have undergone the same derivatization procedure.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Radioligand Binding Assay for Imidazoline Receptors
This protocol is a generalized procedure for determining the binding affinity of this compound to imidazoline receptors.
Objective: To determine the inhibitory constant (Ki) of this compound for I1 and I2 imidazoline receptors.
Materials:
-
Brain tissue homogenate (e.g., from rat cortex)
-
Radioligand (e.g., [³H]clonidine for I1, [³H]idazoxan for I2)
-
This compound solutions of varying concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., high concentration of clonidine (B47849) or idazoxan)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a series of tubes, combine the brain homogenate (50-100 µg of protein), a fixed concentration of the radioligand (near its Kd value), and varying concentrations of this compound.
-
For total binding, omit this compound.
-
For non-specific binding, add a high concentration of the non-labeled competitor.
-
-
Incubation:
-
Incubate the tubes at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Termination and Filtration:
-
Rapidly filter the contents of each tube through a glass fiber filter under vacuum to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Arginine Decarboxylase (ADC) Activity Assay
This protocol is based on the measurement of ¹⁴CO₂ released from L-[¹⁴C]arginine.[3]
Objective: To measure the activity of ADC in brain tissue.
Materials:
-
Brain tissue homogenate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.2, containing 5 mM dithiothreitol (B142953) and 0.1 mM pyridoxal (B1214274) phosphate)
-
L-[1-¹⁴C]arginine
-
Hyamine hydroxide (B78521) or other CO₂ trapping agent
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a sealed reaction vial with a center well, add the brain tissue homogenate to the assay buffer.
-
Place a piece of filter paper soaked in hyamine hydroxide in the center well to trap the released ¹⁴CO₂.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding L-[1-¹⁴C]arginine to the reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
-
Termination:
-
Stop the reaction by injecting a strong acid (e.g., 1 M HCl) into the reaction mixture, which will release all dissolved ¹⁴CO₂.
-
Allow the vials to sit for an additional 30 minutes to ensure complete trapping of the ¹⁴CO₂.
-
-
Quantification:
-
Remove the filter paper from the center well and place it in a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Calculation:
-
Calculate the ADC activity based on the amount of ¹⁴CO₂ produced per unit of time and protein concentration.
-
Conclusion
This compound is a pleiotropic neuromodulator with a complex and compelling pharmacological profile in the CNS. Its ability to interact with multiple receptor systems and enzymes, particularly its antagonism of NMDA receptors and inhibition of nitric oxide synthase, highlights its significant potential as a therapeutic agent for a range of neurological and psychiatric disorders. This technical guide provides a foundational understanding of this compound's biochemistry, pharmacology, and signaling pathways, offering valuable information for researchers and drug development professionals seeking to explore the therapeutic promise of this endogenous molecule. Further research into the precise molecular mechanisms and clinical applications of this compound is warranted and holds the potential to yield novel treatments for a variety of CNS pathologies.
References
- 1. This compound levels in the cerebrospinal fluid of normal human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biodistribution of this compound to Brain and Spinal Cord after Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound preferentially antagonizes GluN2B-containing N-methyl-d-aspartate receptors in spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elifesciences.org [elifesciences.org]
- 5. This compound requires GluN2B-containing NMDA receptors to inhibit the development of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Expression of human arginine decarboxylase, the biosynthetic enzyme for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of arginine decarboxylase in brain regions and neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
Agmatine's Interaction with NMDA Glutamate Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agmatine, an endogenous neuromodulator derived from the decarboxylation of L-arginine, has garnered significant attention for its neuroprotective and modulatory effects within the central nervous system. A primary mechanism underlying these effects is its interaction with N-methyl-D-aspartate (NMDA) glutamate (B1630785) receptors. This technical guide provides an in-depth analysis of this interaction, consolidating quantitative data, detailing experimental methodologies, and visualizing the core signaling pathways. This compound acts as a non-competitive antagonist of NMDA receptors, exhibiting a unique profile that includes voltage-dependent channel blockade and a preference for GluN2B-containing receptor subtypes. This interaction at the polyamine binding site modulates receptor function, preventing excitotoxicity and downstream inflammatory cascades, highlighting its therapeutic potential.
Quantitative Analysis of this compound-NMDA Receptor Interaction
The affinity and inhibitory concentration of this compound at the NMDA receptor have been quantified across various experimental paradigms. The following tables summarize these key quantitative metrics, providing a comparative overview for researchers.
| Parameter | Value | Experimental Conditions | Source |
| Ki | 14.8 µM | For spermidine-potentiated [3H]MK-801 binding in rat cortical membranes.[1][2] | Gibson et al., 2002 |
| IC50 | ~300 µM | Inhibition of ε1/ζ1, ε2/ζ1, ε3/ζ1, and ε4/ζ1 NMDA receptor channels expressed in Xenopus laevis oocytes (at -70mV).[3] | Askalany et al., 2005 |
| EC50 | 196 µM | Neuroprotection against L-glutamate-induced neurotoxicity in cultured cerebellar granule cells.[4] | Olmos et al., 1999 |
| Kd | 952 µM | Dissociation constant for binding within the NMDA channel pore (at 0 mV) in rat hippocampal neurons.[5] | Yang & Reis, 1999 |
Table 1: Binding Affinity and Inhibitory Concentrations of this compound at the NMDA Receptor. This table provides key quantitative data on this compound's interaction with the NMDA receptor, including its inhibition constant (Ki), half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50) for neuroprotection, and dissociation constant (Kd).
Mechanism of Action
This compound's antagonism of the NMDA receptor is multifaceted, involving several distinct mechanisms:
-
Non-Competitive Channel Blockade: this compound acts as an uncompetitive open-channel blocker.[6][7] It enters and binds to a site within the ion channel pore, physically obstructing the influx of Ca2+.[5][6] This action is voltage-dependent, being more pronounced at hyperpolarized membrane potentials.[3]
-
Interaction with the Polyamine Site: Evidence suggests that this compound interacts with a polyamine binding site on the NMDA receptor complex.[1][2][6] It competitively antagonizes the potentiating effects of endogenous polyamines like spermidine.[1][2]
-
Subunit Selectivity: this compound demonstrates a preferential antagonism for NMDA receptors containing the GluN2B subunit.[8][9][10][11] This selectivity is significant as it may contribute to its favorable side effect profile, lacking the motor impairments often associated with non-selective NMDA receptor antagonists.[8][9][10][11]
Signaling Pathways
This compound's blockade of the NMDA receptor initiates a cascade of downstream signaling events that contribute to its neuroprotective effects. Overactivation of NMDA receptors leads to excessive Ca2+ influx, triggering excitotoxicity and neuronal death.[12] this compound mitigates this by preventing Ca2+ overload.[12] Furthermore, this compound has been shown to modulate inflammatory pathways linked to NMDA receptor activation, such as the suppression of the HMGB1/RAGE/TLR4/MYD88/NF-κB signaling cascade, and to activate the antioxidant Nrf2 pathway.[13]
Experimental Protocols
The following sections detail the methodologies used in key experiments to elucidate the interaction between this compound and NMDA receptors.
Radioligand Binding Assay ([3H]MK-801)
This assay is used to determine the binding affinity of this compound to the NMDA receptor channel pore, often in a competitive manner with a known channel blocker like MK-801.
Protocol:
-
Membrane Preparation:
-
Binding Incubation:
-
The prepared membranes are incubated with a fixed concentration of [3H]MK-801.
-
Incubations are performed in the presence and absence of varying concentrations of this compound or other competing ligands.[6]
-
To investigate interactions at the polyamine site, agonists (glutamate, glycine) and potentiators (spermidine) are included in the incubation buffer.[6]
-
-
Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific [3H]MK-801 binding (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Two-Electrode Voltage Clamp Electrophysiology
This technique is employed to directly measure the effect of this compound on the currents mediated by specific NMDA receptor subtypes expressed in a controlled system, such as Xenopus laevis oocytes.
Protocol:
-
Oocyte Preparation and Injection:
-
Xenopus laevis oocytes are harvested and defolliculated.
-
cRNAs encoding specific NMDA receptor subunits (e.g., ζ1 and different ε subunits) are microinjected into the oocytes.[3]
-
Oocytes are incubated for several days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
An oocyte expressing the NMDA receptors is placed in a recording chamber and perfused with a standard saline solution.
-
The oocyte is impaled with two microelectrodes, one for voltage clamping and the other for current recording.
-
The membrane potential is held at a specific voltage (e.g., -70mV).[3]
-
-
Drug Application and Data Acquisition:
-
NMDA and glycine (B1666218) are applied to activate the receptors and elicit an inward current.
-
This compound is co-applied at various concentrations to determine its inhibitory effect on the NMDA-evoked current.
-
The current is recorded in the absence and presence of this compound to quantify the degree of inhibition.
-
-
Data Analysis:
-
The IC50 value for this compound's inhibition of the NMDA-induced current is calculated.
-
The voltage dependence of the block is assessed by performing recordings at different holding potentials.
-
References
- 1. Radioligand binding studies reveal this compound is a more selective antagonist for a polyamine-site on the NMDA receptor than arcaine or ifenprodil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.uky.edu [scholars.uky.edu]
- 3. Effect of this compound on heteromeric N-methyl-D-aspartate receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protection by imidazol(ine) drugs and this compound of glutamate-induced neurotoxicity in cultured cerebellar granule cells through blockade of NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound selectively blocks the N-methyl-D-aspartate subclass of glutamate receptor channels in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound requires GluN2B-containing NMDA receptors to inhibit the development of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound preferentially antagonizes GluN2B-containing N-methyl-d-aspartate receptors in spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound preferentially antagonizes GluN2B-containing N-methyl-d-aspartate receptors in spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound-mediated inhibition of NMDA receptor expression and amelioration of dyskinesia via activation of Nrf2 and suppression of HMGB1/RAGE/TLR4/MYD88/NF-κB signaling cascade in rotenone lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Agmatine's Interaction with Imidazoline and α2-Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agmatine, an endogenous neuromodulator derived from the decarboxylation of L-arginine, has garnered significant attention for its complex pharmacology and therapeutic potential. It exerts its effects through interactions with multiple receptor systems, most notably imidazoline (B1206853) and α2-adrenergic receptors.[1][2][3][4] This technical guide provides an in-depth analysis of this compound's binding characteristics and functional implications at these two critical receptor families. We present a comprehensive summary of quantitative binding data, detailed experimental methodologies for receptor binding and functional assays, and visual representations of the associated signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.
Quantitative Binding Affinity of this compound
The affinity of this compound for imidazoline and α2-adrenergic receptors has been characterized through various radioligand binding studies. The following tables summarize the key binding parameters (Ki) for this compound and other relevant ligands.
Table 1: Binding Affinity of this compound at Imidazoline Receptor Subtypes
| Ligand | Receptor Subtype | Tissue/Cell Line | Radioligand | Ki (μM) | Reference |
| This compound | I1 | - | - | 0.03–0.7 | [5] |
| This compound | I2 | - | - | 1–74 | [5] |
Table 2: Binding Affinity of this compound at α2-Adrenergic Receptor Subtypes
| Ligand | Receptor Subtype | Tissue/Cell Line | Radioligand | Ki (μM) | Reference |
| This compound | α2A, α2B, α2C, α2D | - | - | 0.8–164 | [5] |
| This compound | α2D | Rat Brain Cortex | [3H]-clonidine | 6 | [5][6] |
| This compound | α2D | Rat Brain Cortex | [3H]-rauwolscine | 12 | [5][6] |
| This compound | - | Rat Cerebral Cortex | - | pKi = 5.10 ± 0.05 | [7] |
| This compound | - | Bovine Cerebral Cortex | - | pKi = 4.77 ± 0.38 | [7] |
Experimental Protocols
The following sections detail standardized methodologies for conducting radioligand binding assays to determine the binding affinity of compounds like this compound.
Radioligand Binding Assay: A General Protocol
Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand and a receptor.[8][9][10] They are essential for determining the affinity (Ki), the number of binding sites (Bmax), and the dissociation constant (Kd) of a ligand for its receptor.[8][11]
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor (e.g., imidazoline or α2-adrenergic receptors) through competitive displacement of a radiolabeled ligand.
Materials:
-
Receptor Source: Membrane preparations from tissues or cultured cells expressing the receptor of interest.[8][12]
-
Radioligand: A high-affinity, high-specificity ligand for the target receptor, labeled with a radioisotope (e.g., [3H] or [125I]).[11]
-
Test Compound: Unlabeled this compound or other competing ligands at various concentrations.
-
Assay Buffer: A buffer solution optimized for receptor binding (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[12]
-
Wash Buffer: Ice-cold buffer to terminate the binding reaction and wash away unbound radioligand.
-
Filtration Apparatus: A multi-well plate harvester to separate bound from free radioligand.[8][12]
-
Filters: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[12]
-
Scintillation Cocktail and Counter: To quantify the radioactivity trapped on the filters.[12]
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in a cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in an appropriate buffer, determine the protein concentration, and store at -80°C.[12]
-
-
Assay Setup (in a 96-well plate):
-
To each well, add the membrane preparation (containing the receptors).
-
Add a fixed concentration of the radioligand.
-
Add varying concentrations of the unlabeled test compound (competitor). For determining non-specific binding, add a high concentration of a known, potent unlabeled ligand. For total binding, add buffer instead of a competitor.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[12]
-
-
Termination and Filtration:
-
Rapidly terminate the incubation by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[12]
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Signaling Pathways and Functional Effects
This compound's binding to imidazoline and α2-adrenergic receptors initiates distinct downstream signaling cascades, leading to a variety of physiological responses.
Imidazoline Receptor Signaling
This compound is considered an endogenous ligand for imidazoline receptors.[1][2] Its interaction with I1 and I2 subtypes triggers specific intracellular events. For instance, activation of the I1 imidazoline receptor can lead to the modulation of signaling pathways involving phosphatidylcholine-specific phospholipase C (PC-PLC) and protein kinase C (PKC).[13] In some systems, this can suppress nitric oxide (NO) synthesis and increase intracellular calcium levels.[13] The I2 imidazoline receptor has been linked to the regulation of monoamine oxidase and can influence pathways such as the ribosomal S6 kinase 2-nuclear factor-κB (NF-κB) signaling pathway.[14]
α2-Adrenergic Receptor Signaling
This compound also binds to α2-adrenergic receptors, which are G protein-coupled receptors (GPCRs) typically associated with the Gi heterotrimeric G-protein.[15] The functional consequences of this binding are complex and can be context-dependent. In some systems, this compound acts as an antagonist at the ligand recognition site of the α2D-adrenoceptor, while also enhancing the effects of α2-adrenoceptor agonists through an allosteric binding site.[5][6] The activation of α2-adrenergic receptors generally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[16] This can modulate neurotransmitter release and influence various physiological processes.[15] In cardiomyocytes, α2-adrenergic receptor activation by this compound can stimulate NO production via the PI3 kinase and Akt/protein kinase B pathway, leading to a decrease in Ca2+ transients.[13]
Functional Interplay and Dual Effects
The ability of this compound to interact with both imidazoline and α2-adrenergic receptors, sometimes with opposing downstream effects, highlights its role as a complex neuromodulator. For example, in cardiomyocytes, this compound's activation of α2-adrenergic receptors leads to increased NO synthesis and decreased intracellular calcium, while its activation of I1 imidazoline receptors has the opposite effect.[13] This dual interaction allows for fine-tuned regulation of cellular processes.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a competitive radioligand binding assay.
Conclusion
This compound exhibits a multifaceted pharmacological profile characterized by its binding to both imidazoline and α2-adrenergic receptors. Understanding the quantitative aspects of these interactions, the methodologies to study them, and the resultant signaling cascades is crucial for the development of novel therapeutics targeting these systems. This guide provides a foundational resource for researchers to design and interpret experiments aimed at elucidating the complex roles of this compound in health and disease.
References
- 1. This compound and Imidazoline Receptors: Their Role in Opioid Analgesia, Tolerance and Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: an endogenous ligand at imidazoline receptors is a novel neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Cardiovascular Impacts of this compound: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dual interaction of this compound with the rat α2D-adrenoceptor: competitive antagonism and allosteric activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual interaction of this compound with the rat alpha(2D)-adrenoceptor: competitive antagonism and allosteric activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound recognizes alpha 2-adrenoceptor binding sites but neither activates nor inhibits alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biophysics-reports.org [biophysics-reports.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Alpha-2 adrenoceptors and imidazoline receptors in cardiomyocytes mediate counterbalancing effect of this compound on NO synthesis and intracellular calcium handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Protects Against the Progression of Sepsis Through the Imidazoline I2 Receptor-Ribosomal S6 Kinase 2-Nuclear Factor-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
tissue distribution of endogenous agmatine
An In-depth Technical Guide to the Tissue Distribution of Endogenous Agmatine
Introduction
This compound, a cationic amine synthesized from the decarboxylation of L-arginine, has emerged from being a long-known natural product to a significant neuromodulator and signaling molecule in mammals.[1][2][3] Initially identified as an endogenous ligand for imidazoline (B1206853) and α2-adrenergic receptors, its pleiotropic functions are now recognized to extend to the modulation of N-methyl-D-aspartate (NMDA) receptors, nitric oxide synthase (NOS) activity, and various downstream signaling cascades.[4][5][6] As a potential therapeutic agent for a range of neurological and metabolic disorders, a comprehensive understanding of its endogenous distribution, metabolic pathways, and quantification methods is paramount for researchers, scientists, and drug development professionals.[7][8] This guide provides a detailed overview of the tissue-specific localization of this compound, the experimental protocols for its measurement, and the key signaling pathways it modulates.
Data Presentation: Quantitative Tissue Distribution
Endogenous this compound is heterogeneously distributed throughout mammalian tissues, with particularly high concentrations found in the gastrointestinal tract.[4][9][10] The following tables summarize the quantitative data on this compound concentrations reported in various tissues from Sprague-Dawley rats.
Table 1: Endogenous this compound Concentration in Rat Tissues
| Tissue | This compound Concentration (ng/g wet weight) | Reference |
| Stomach | ~71 | [4][9] |
| Aorta | High | [9] |
| Small Intestine | High | [9] |
| Large Intestine | Moderate | [4] |
| Spleen | Moderate | [4][9] |
| Adrenal Gland | Low | [4][9] |
| Skeletal Muscle | Low | [9] |
| Brain | Low | [4][9] |
| Lungs | <10 | [4] |
| Vas Deferens | <10 | [4] |
| Kidneys | <10 | [4] |
| Heart | <10 | [4] |
| Liver | <10 | [4] |
| Testes | <10 | [4] |
Data compiled from studies on male Sprague-Dawley rats.
Studies have also measured this compound levels in rat liver under different conditions. The baseline this compound content in the liver of fasted rats was found to be 1.2 ± 0.6 nmol/g.[11] Following perfusion with ¹⁵N-labelled arginine, this value increased, indicating hepatic synthesis.[11]
Signaling and Metabolic Pathways
This compound's biological effects are mediated through its interaction with multiple molecular targets and its role in key metabolic pathways.
Biosynthesis and Degradation
This compound is synthesized from L-arginine by the enzyme arginine decarboxylase (ADC) and is primarily degraded by two enzymes: agmatinase, which hydrolyzes this compound to putrescine and urea, and diamine oxidase (DAO), which oxidizes it to an aldehyde metabolite.[2][3][12]
Receptor Interactions and Neuromodulation
This compound functions as a neurotransmitter and neuromodulator by interacting with several key receptor systems in the central nervous system.[6][7][8] It is a known ligand for imidazoline and α2-adrenergic receptors and a non-competitive antagonist of NMDA receptors.[4][13][14]
Modulation of Nitric Oxide Synthase (NOS)
This compound exhibits a complex, dual-action relationship with nitric oxide (NO) production.[15] It competitively inhibits neuronal NOS (nNOS) and inducible NOS (iNOS) while, in some endothelial cells, it can stimulate endothelial NOS (eNOS) activity, possibly via imidazoline receptors and an increase in intracellular calcium.[15][16][17]
PI3K/Akt/mTOR Signaling Pathway
In microglia, this compound has been shown to suppress glycolysis and improve mitochondrial function by inhibiting the PI3K/Akt/mTOR signaling pathway.[18][19] This action reduces the levels of hypoxia-inducible factor-1α (HIF-1α) and subsequently downregulates genes involved in the glycolytic pathway.[18][19]
Experimental Protocols for this compound Quantification
Accurate quantification of endogenous this compound in biological samples is critical for research. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA) are the most common methods employed.
General Experimental Workflow
The general workflow for this compound quantification involves sample preparation, analyte separation and detection, and data analysis.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC with pre-column derivatization is a widely used method for this compound analysis.[9] Derivatization with agents like o-phthalaldehyde (B127526) (OPA) or dansyl chloride renders the highly polar this compound molecule more hydrophobic and allows for sensitive fluorometric or UV detection.[9][20]
1. Sample Preparation and Homogenization:
-
Accurately weigh frozen tissue samples.
-
Homogenize the tissue in an appropriate ice-cold buffer (e.g., perchloric acid) to precipitate proteins.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.
-
Collect the supernatant for further processing.
2. Solid-Liquid Extraction:
-
The supernatant is subjected to a solid-liquid extraction step to isolate this compound.[9]
3. Pre-Column Derivatization (Example with Dansyl Chloride):
-
Take an aliquot of the sample extract and add an internal standard (e.g., 1,7-diaminoheptane).[20]
-
Add a saturated sodium carbonate solution to make the solution alkaline.[20]
-
Add a solution of dansyl chloride in acetone (B3395972) and vortex thoroughly.[20]
-
Incubate the mixture at an elevated temperature (e.g., 60°C) to facilitate the reaction.[20]
-
Add a proline solution to quench the reaction by reacting with excess dansyl chloride.[20]
-
Extract the derivatized amines into an organic solvent like diethyl ether.[20]
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase (e.g., acetonitrile) for injection.
4. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., Symmetry Shield RP18).[20]
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer.[20]
-
Flow Rate: Typically 1.0 mL/min.[20]
-
Detection: UV detector set at a wavelength appropriate for the derivative (e.g., 254 nm for dansyl derivatives).[20]
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for this compound quantification, often without the need for derivatization.
1. Sample Preparation:
-
Follow steps for homogenization and protein precipitation as described for HPLC.
-
A simple solid-phase extraction (SPE) or a "dilute-and-shoot" approach may be sufficient depending on the sample matrix and instrument sensitivity.
2. LC Conditions:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column is often preferred for retaining the polar this compound molecule.[21]
-
Mobile Phase: Typically consists of a gradient of acetonitrile (B52724) and an aqueous buffer containing a modifier like ammonium (B1175870) formate (B1220265) or formic acid.[21]
3. MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the molecular ion of this compound) and monitoring specific product ions after fragmentation.
-
Precursor Ion (m/z): [M+H]⁺ for this compound.
-
Product Ions (m/z): Specific fragments generated from the precursor ion.
-
Method 3: Enzyme-Linked Immunosorbent Assay (ELISA)
Commercial ELISA kits are available for the quantification of this compound or its metabolizing enzyme, agmatinase.[22][23][24][25] These kits typically employ a competitive or sandwich immunoassay format.
1. Principle (Competitive ELISA Example):
-
A microplate is pre-coated with an anti-agmatine antibody.[26]
-
Standards and samples are added to the wells along with a fixed amount of HRP-conjugated this compound.[26]
-
Endogenous this compound in the sample competes with the HRP-conjugated this compound for binding to the limited antibody sites.[26]
-
After incubation and washing, a substrate solution is added, and the color develops.
-
The intensity of the color is inversely proportional to the concentration of this compound in the sample.[26]
2. General Procedure:
-
Prepare standards and samples as per the kit protocol.
-
Add standards, samples, and enzyme conjugates to the appropriate wells.[24]
-
Incubate the plate.
-
Wash the plate to remove unbound reagents.[24]
-
Add the substrate solution and incubate for color development.[24]
-
Add a stop solution to terminate the reaction.[24]
-
Read the optical density (OD) at the specified wavelength (e.g., 450 nm) using a microplate reader.[24]
-
Calculate the this compound concentration by interpolating from a standard curve.[24]
Conclusion
Endogenous this compound is a critical signaling molecule with a distinct and functionally relevant tissue distribution. Its highest concentrations in the stomach and gut underscore its potential role in gastrointestinal physiology, while its presence in the brain and its interactions with key neurotransmitter receptors highlight its importance in neuromodulation.[4][7][27] The continued application of robust analytical techniques such as HPLC and LC-MS/MS is essential for accurately mapping its distribution and understanding its dynamic regulation in both physiological and pathological states. The multifaceted nature of this compound's signaling, from direct receptor binding to the modulation of complex intracellular pathways like PI3K/Akt/mTOR, presents a rich field for future research and offers promising avenues for the development of novel therapeutics targeting a wide array of disorders.
References
- 1. mapofhealth.at [mapofhealth.at]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological significance of this compound, an endogenous ligand at imidazoline binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound : metabolic pathway and spectrum of activity in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: an endogenous ligand at imidazoline receptors is a novel neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacological importance of this compound in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caringsunshine.com [caringsunshine.com]
- 9. This compound, the bacterial amine, is widely distributed in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induces gastric protection against ischemic injury by reducing vascular permeability in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biosynthesis of this compound in isolated mitochondria and perfused rat liver: studies with 15N-labelled arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. caringsunshine.com [caringsunshine.com]
- 14. kjpp.net [kjpp.net]
- 15. benchchem.com [benchchem.com]
- 16. This compound activation of nitric oxide synthase in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mri-performance.com [mri-performance.com]
- 18. This compound suppresses glycolysis via the PI3K/Akt/mTOR/HIF-1α signaling pathway and improves mitochondrial function in microglia exposed to lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound suppresses glycolysis via the PI3K/Akt/mTOR/HIF‐1α signaling pathway and improves mitochondrial function in microglia exposed to lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. helixchrom.com [helixchrom.com]
- 22. mybiosource.com [mybiosource.com]
- 23. biocompare.com [biocompare.com]
- 24. Human this compound Ureohydrolase (AGMAT) Elisa Kit – AFG Scientific [afgsci.com]
- 25. mybiosource.com [mybiosource.com]
- 26. mybiosource.com [mybiosource.com]
- 27. Exposure of rat isolated stomach and rats in vivo to [(14)C]this compound: accumulation in the stomach wall and distribution in various tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Agmatinergic System: A Technical Guide to its Physiological Functions and Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Abstract: Agmatine, an endogenous neuromodulator derived from the decarboxylation of L-arginine, is the central component of the agmatinergic system. This system plays a crucial role in a wide array of physiological processes within the central nervous system and peripheral tissues. Its discovery has unveiled a complex network of interactions with key neurotransmitter systems, ion channels, and enzymatic pathways, positioning it as a significant target for therapeutic intervention in neurological, psychiatric, and cardiovascular disorders. This technical guide provides an in-depth exploration of the agmatinergic system, consolidating current knowledge on its biosynthesis, metabolism, molecular targets, and physiological functions. We present quantitative data in structured tables, detail key experimental methodologies, and visualize the intricate signaling pathways and workflows to serve as a comprehensive resource for advanced research and drug discovery.
Biosynthesis and Metabolism of this compound
The lifecycle of this compound is a tightly regulated process, beginning with its synthesis from a common amino acid and concluding with its degradation into essential polyamines or other byproducts. This metabolic pathway is a critical control point, modulating the availability of this compound to exert its diverse physiological effects.
Biosynthesis: this compound is synthesized in mammals through the decarboxylation of L-arginine.[1] This reaction is catalyzed by the enzyme Arginine Decarboxylase (ADC).[1][2] The presence of ADC and the synthesis of this compound in the mammalian brain, initially a point of controversy, were definitively established in 1994, opening a new field of neuroscience research.[1][3]
Metabolism and Degradation: Once synthesized, this compound is catabolized through two primary pathways:
-
Hydrolysis by Agmatinase: This enzyme converts this compound into putrescine and urea.[1] Putrescine is a critical precursor for the synthesis of higher polyamines like spermidine (B129725) and spermine, which are essential for cell growth and proliferation.[4][5][6] This pathway represents an alternative route to polyamine synthesis, independent of the classical ornithine decarboxylase (ODC1) pathway.[4][5]
-
Oxidation by Diamine Oxidase (DAO): DAO metabolizes this compound into γ-guanidinobutyraldehyde.[7] This aldehyde can then be further converted to guanidinobutyrate.
The balance between ADC and agmatinase activities is crucial for maintaining cellular homeostasis of this compound and polyamines.[8]
Quantitative Data: Enzyme Kinetics
Understanding the kinetic properties of the enzymes that govern this compound levels is fundamental for developing pharmacological modulators. While comprehensive data for mammalian enzymes is still emerging, studies on microbial orthologs provide valuable insights.
| Enzyme | Organism | Substrate | K_m (mM) | V_max (U/mg) | k_cat (s⁻¹) | Reference(s) |
| Arginine Decarboxylase | Escherichia coli | L-Arginine | - | - | - | [9][10] |
| Arginine Decarboxylase | Chlamydophila pneumoniae | L-Arginine | 5.0 ± 1.0 | 9.7 ± 0.80 | 6.9 | [11] |
Note: Kinetic constants can vary significantly based on experimental conditions (e.g., pH, temperature, cofactor availability).
Molecular Targets and Signaling Pathways
This compound's physiological effects are mediated through its interaction with a diverse set of molecular targets. It does not act on a single receptor but rather modulates multiple systems, contributing to its complex pharmacological profile.[12][13]
N-Methyl-D-Aspartate (NMDA) Receptors
This compound acts as a non-competitive antagonist of NMDA receptors, which are critical for synaptic plasticity, learning, and memory.[14][15]
-
Mechanism of Action: this compound blocks the NMDA receptor ion channel in a voltage-dependent manner, similar to blockers like MK-801 and ketamine.[16] It interacts with the polyamine binding site on the receptor complex, competitively antagonizing the potentiating effects of polyamines like spermidine.[17]
-
Subunit Selectivity: Evidence suggests that this compound preferentially antagonizes NMDA receptors containing the GluN2B subunit.[18][19] This selectivity may account for its neuroprotective effects without the severe side effects associated with non-selective NMDA antagonists.[18]
-
Physiological Relevance: By blocking NMDA receptors, this compound can prevent excitotoxicity, a common pathway of neuronal damage in stroke and neurodegenerative diseases.[14] This mechanism also underlies its potential antidepressant, analgesic, and anti-addictive properties.[20][21][22]
| Parameter | Value | Conditions | Receptor Subunit(s) | Reference(s) |
| IC₅₀ | ~300 µM | At -70mV; in Xenopus oocytes | ε1/ζ1, ε2/ζ1, ε3/ζ1, ε4/ζ1 | [16] |
| Kᵢ | 14.8 µM | Spermidine-potentiated [³H]MK-801 binding | Rat cerebral cortex | [17] |
Imidazoline (B1206853) and α2-Adrenergic Receptors
This compound is recognized as an endogenous ligand for both imidazoline and α2-adrenergic receptors.[23][24]
-
Imidazoline Receptors: this compound binds to both I₁ and I₂ subtypes.[1][25]
-
I₁ Receptors: Located in the brainstem, activation of I₁ receptors is associated with a decrease in sympathetic outflow, leading to hypotensive effects.[26]
-
I₂ Receptors: These receptors are implicated in a wider range of functions, including the modulation of monoamine oxidase (MAO) activity, pain perception, and opioid dependence.[23][27]
-
-
α2-Adrenergic Receptors: this compound binds to these receptors, which also play a role in regulating sympathetic tone and blood pressure.[1][25] The combined action of this compound on both imidazoline and α2-adrenergic receptors contributes to its cardiovascular effects and its ability to potentiate opioid analgesia.[23]
| Receptor Type | Binding Affinity (Kᵢ) | Tissue/Model | Reference(s) |
| α₂-Adrenoceptor | Moderate Affinity | General | [23][25] |
| I₁ Imidazoline Receptor | Moderate Affinity | General | [23][25] |
| I₂ Imidazoline Receptor | Lower Affinity | Compared to NMDA site | [25] |
Nitric Oxide Synthase (NOS) Isoforms
Due to its structural similarity to L-arginine, this compound directly interacts with nitric oxide synthase (NOS), the enzyme that produces nitric oxide (NO).[28]
-
Mechanism of Action: this compound acts as a competitive inhibitor of NOS, competing with L-arginine for the enzyme's active site.[28][29]
-
Isoform Selectivity: Critically, this compound displays differential activity towards the three main NOS isoforms:
-
nNOS (NOS-1) and iNOS (NOS-2): this compound competitively inhibits these isoforms.[28][29][30] Overproduction of NO by nNOS and iNOS is implicated in neurotoxicity and inflammation, respectively, so their inhibition is often therapeutic.
-
eNOS (NOS-3): The effect on eNOS is more complex. While some studies show very weak inhibition, others suggest this compound may activate eNOS, promoting vasodilation.[29][31][32] This differential modulation allows for a nuanced regulation of NO signaling.[29]
-
| NOS Isoform | Inhibition Type | Kᵢ Value | Source | Reference(s) |
| nNOS (NOS-1) | Competitive | ~660 µM | Rat Brain | [28][30] |
| iNOS (NOS-2) | Competitive | ~220 µM | Murine Macrophages | [28][30] |
| eNOS (NOS-3) | Competitive | ~7.5 mM | Bovine Aortic Endothelial Cells | [28][30] |
Key Experimental Protocols
Robust and reproducible methodologies are essential for investigating the agmatinergic system. Below are outlines of key experimental protocols used to quantify this compound, measure enzyme activity, and assess functional receptor interactions.
Quantification of this compound in Biological Samples
A reliable method to measure this compound concentrations in tissues and plasma is crucial. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a widely used technique.[33]
General Protocol (HPLC with Fluorescence Detection):
-
Sample Preparation: Homogenize tissue or deproteinize plasma (e.g., with perchloric acid).
-
Derivatization: React the primary amine group of this compound in the sample with a fluorescent tag, such as o-phthalaldehyde (B127526) (OPA), to enable sensitive detection.
-
Chromatographic Separation: Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18).
-
Isocratic Elution: Use a mobile phase with a constant composition to separate this compound from other sample components.
-
Fluorescence Detection: Monitor the column eluent with a fluorescence detector set to the appropriate excitation and emission wavelengths for the OPA-agmatine adduct.
-
Quantification: Determine the concentration by comparing the peak area to a standard curve generated with known concentrations of this compound.[33]
Arginine Decarboxylase (ADC) Activity Assay
This assay measures the rate of this compound synthesis by monitoring the conversion of radiolabeled L-arginine.
General Protocol:
-
Reaction Mixture: Prepare a buffered solution containing the enzyme source (tissue homogenate or purified enzyme), pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, and a known concentration of L-[¹⁴C]arginine.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).
-
CO₂ Trapping: The enzymatic reaction releases ¹⁴CO₂, which is trapped using a basic solution (e.g., NaOH or hyamine hydroxide) placed in a separate well within the sealed reaction vessel.
-
Scintillation Counting: Measure the radioactivity of the trapped ¹⁴CO₂ using a liquid scintillation counter.
-
Calculation: The amount of radioactivity is directly proportional to the ADC activity in the sample.[9][34]
Receptor Function Assay: Patch-Clamp Electrophysiology
To study the direct effect of this compound on ion channels like the NMDA receptor, whole-cell patch-clamp electrophysiology is the gold standard.[16][35]
General Protocol:
-
Cell Preparation: Use cultured neurons (e.g., hippocampal neurons) or cells expressing the receptor of interest (e.g., Xenopus oocytes).
-
Patch-Clamp Setup: Establish a whole-cell patch-clamp configuration on a single cell, allowing control of the membrane potential and measurement of ionic currents through the cell membrane.
-
Agonist Application: Apply NMDA receptor agonists (glutamate and glycine) to the cell via perfusion to elicit an inward ionic current.
-
This compound Application: While continuously applying the agonists, perfuse the cell with a solution containing a specific concentration of this compound.
-
Data Acquisition: Record the changes in the magnitude of the ion current in response to this compound application. A reduction in current indicates a blocking effect.[16][35]
Conclusion and Future Directions
The agmatinergic system represents a pleiotropic signaling network with profound implications for human health and disease. This compound's ability to modulate multiple key targets—including NMDA receptors, imidazoline receptors, and nitric oxide synthase—underpins its therapeutic potential in a spectrum of disorders ranging from neuropathic pain and depression to neurodegenerative diseases and opioid addiction.[8][12] The data and protocols summarized in this guide highlight the foundational knowledge required for further investigation. Future research should focus on elucidating the precise molecular interactions of this compound, developing isoform-specific modulators of its metabolic enzymes, and conducting rigorous clinical trials to translate the vast preclinical promise of this compound into novel therapies for patients with unmet medical needs.
References
- 1. This compound : metabolic pathway and spectrum of activity in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacological importance of this compound in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Arginine decarboxylase and agmatinase: an alternative pathway for de novo biosynthesis of polyamines for development of mammalian conceptuses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactome | this compound biosynthesis [reactome.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of enzyme kinetics by using integrated rate equations. Arginine decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Characterization of an Acid-Dependent Arginine Decarboxylase Enzyme from Chlamydophila pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: clinical applications after 100 years in translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological profile of this compound: An in-depth overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound protects against cell damage induced by NMDA and glutamate in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effect of this compound on heteromeric N-methyl-D-aspartate receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Radioligand binding studies reveal this compound is a more selective antagonist for a polyamine-site on the NMDA receptor than arcaine or ifenprodil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound requires GluN2B-containing NMDA receptors to inhibit the development of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Involvement of the agmatinergic system in the depressive-like phenotype of the Crtc1 knockout mouse model of depression. [sonar.ch]
- 21. This compound as a novel candidate for rapid-onset antidepressant response - PMC [pmc.ncbi.nlm.nih.gov]
- 22. examine.com [examine.com]
- 23. This compound and Imidazoline Receptors: Their Role in Opioid Analgesia, Tolerance and Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound: an endogenous ligand at imidazoline receptors is a novel neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Biological significance of this compound, an endogenous ligand at imidazoline binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Imidazoline receptor antisera-selected/Nischarin regulates the effect of this compound on the development of morphine dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Inhibition of mammalian nitric oxide synthases by this compound, an endogenous polyamine formed by decarboxylation of arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. portlandpress.com [portlandpress.com]
- 31. This compound affects glomerular filtration via a nitric oxide synthase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. transparentlabs.com [transparentlabs.com]
- 33. Determination of this compound in brain and plasma using high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. scispace.com [scispace.com]
- 35. benchchem.com [benchchem.com]
Agmatine's Role in Polyamine Biosynthesis: An In-depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Agmatine, a cationic amine derived from the decarboxylation of L-arginine, plays a multifaceted and crucial role in the regulation of polyamine biosynthesis. Polyamines, including putrescine, spermidine (B129725), and spermine (B22157), are essential for cell growth, differentiation, and proliferation. Dysregulation of polyamine homeostasis is implicated in various pathological conditions, including cancer. This compound exerts its influence on polyamine metabolism through a dual mechanism: it serves as a precursor for putrescine synthesis via the enzyme agmatinase and acts as a potent modulator of the classical polyamine biosynthetic and catabolic pathways. This technical guide provides a comprehensive overview of the core mechanisms of this compound's action, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate further research and drug development in this area.
Introduction to Polyamine Metabolism
Polyamines are aliphatic polycations that are ubiquitously found in eukaryotic cells and are indispensable for fundamental cellular processes. The intracellular concentration of polyamines is tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. The classical pathway of polyamine biosynthesis begins with the decarboxylation of ornithine to putrescine by ornithine decarboxylase (ODC), the rate-limiting enzyme in this pathway. Putrescine is subsequently converted to spermidine and then to spermine through the sequential addition of aminopropyl groups from decarboxylated S-adenosylmethionine (dcSAM), a reaction catalyzed by spermidine synthase and spermine synthase, respectively.
The Dual Role of this compound in Polyamine Biosynthesis
This compound's involvement in polyamine metabolism is twofold, positioning it as a key regulatory molecule.
This compound as a Precursor for Putrescine Synthesis
An alternative pathway for putrescine biosynthesis exists, utilizing this compound as a direct precursor. This pathway involves two key enzymes:
-
Arginine Decarboxylase (ADC): This enzyme catalyzes the conversion of L-arginine to this compound.
-
Agmatinase (AGMAT): Agmatinase hydrolyzes this compound to produce putrescine and urea (B33335).
This ADC/AGMAT pathway provides an alternative route for polyamine production, which can be particularly significant in certain tissues or under specific physiological or pathological conditions.
This compound as a Regulator of the Classical Polyamine Pathway
This compound exerts significant regulatory control over the classical polyamine pathway through multiple mechanisms:
-
Inhibition of Ornithine Decarboxylase (ODC): this compound has been shown to suppress ODC activity. This inhibition is primarily mediated through the induction of ODC antizyme. Antizyme is a protein that binds to ODC monomers, targeting them for ubiquitin-independent degradation by the 26S proteasome, thereby reducing putrescine synthesis.[1][2] The induction of antizyme by this compound occurs via a +1 ribosomal frameshift mechanism during the translation of antizyme mRNA.[3][4]
-
Induction of Spermidine/Spermine N1-acetyltransferase (SSAT): this compound induces the activity of SSAT, the rate-limiting enzyme in polyamine catabolism.[5][6] SSAT acetylates spermidine and spermine, which can then be either excreted from the cell or oxidized by polyamine oxidase (PAO), leading to a reduction in intracellular polyamine pools and an increase in putrescine levels.
-
Competition for Polyamine Transport: this compound and polyamines share the same cellular uptake machinery, the polyamine transport system (PTS). This compound competitively inhibits the transport of putrescine, spermidine, and spermine into the cell, thereby limiting the intracellular availability of these essential molecules.
These regulatory actions collectively contribute to the antiproliferative effects of this compound observed in various cancer cell lines.[7][8][9] By depleting intracellular polyamine levels, this compound can arrest cell growth.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on key enzymes and polyamine levels from various studies.
Table 1: Effect of this compound on Ornithine Decarboxylase (ODC) Activity
| Cell Line/Tissue | This compound Concentration | Treatment Duration | % Decrease in ODC Activity |
| HT-29 Human Colon Carcinoma | 1 mM | 1 hour | 60%[10] |
| HT-29 Human Colon Carcinoma | 1 mM | 4 hours | 95%[10] |
| Murine Mesangial Cells (in vivo) | 50 mg/kg/day (i.p.) | 1, 4, and 7 days | Significant reduction[11] |
| Rat Pulmonary Artery Endothelial Cells | Not specified | Time-dependent | Significant reduction[12] |
| MCT Cells (Transformed Murine Proximal Tubular) | 1 mM | 18 hours | ~75%[3] |
Table 2: Effect of this compound on Spermidine/Spermine N1-acetyltransferase (SSAT) Activity
| Cell Line/Tissue | This compound Concentration | Treatment Duration | Fold Increase in SSAT Activity |
| Mouse Kidney and Liver (in vivo) | Not specified | Not specified | Positive regulation[5] |
| Rat Hepatocytes | Not specified | Not specified | Significant induction[6] |
Table 3: Effect of this compound on Intracellular Polyamine Levels
| Cell Line/Tissue | This compound Concentration | Treatment Duration | Change in Polyamine Levels |
| HT-29 Human Colon Carcinoma | 2 mM (IC50) | Not specified | Marked decrease in putrescine and spermidine; increase in N1-acetylspermidine[10] |
| Mouse Kidney and Liver (in vivo) | Not specified | Not specified | Decreased putrescine; preserved spermidine and spermine[5] |
| MCT Cells (Transformed Murine Proximal Tubular) | 1 mM | 24-48 hours | Significant depletion of putrescine and spermidine[3] |
| Human Mesangial Cells | Not specified | Not specified | Markedly lower polyamine levels[9] |
Table 4: Kinetic Parameters of this compound Transport
| Transporter | Substrate | Km | Vmax |
| Rat Brain Agmatinase | This compound | 5.3 ± 0.99 mM | 530 ± 116 nmol/mg protein/h[13] |
Experimental Protocols
Quantification of Polyamines by High-Performance Liquid Chromatography (HPLC)
This protocol describes a common method for the analysis of polyamines in biological samples.
1. Sample Preparation (Cell Culture):
- Harvest cells (e.g., 1 x 10^6) by centrifugation.
- Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
- Resuspend the pellet in a known volume of lysis buffer (e.g., 0.2 M perchloric acid).
- Lyse the cells by sonication or freeze-thaw cycles.
- Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
- Collect the supernatant for derivatization.
2. Derivatization:
- Polyamines are derivatized to form fluorescent or UV-absorbing compounds for detection. A common method is pre-column derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol-containing reagent like N-acetyl-L-cysteine.
- Mix the sample supernatant with the OPA/N-acetyl-L-cysteine reagent and incubate at room temperature for a specified time (e.g., 2 minutes) to allow the reaction to complete.
3. HPLC Analysis:
- Column: Reversed-phase C18 column.
- Mobile Phase: A gradient of two solvents is typically used. For example, Solvent A: 0.1 M sodium acetate (B1210297) buffer (pH 7.2) with methanol (B129727) and tetrahydrofuran, and Solvent B: methanol.
- Flow Rate: Typically 1.0 mL/min.
- Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.
- Quantification: Polyamine concentrations are determined by comparing the peak areas of the samples to those of known standards.
Ornithine Decarboxylase (ODC) Activity Assay (Radiometric Method)
This assay measures the activity of ODC by quantifying the release of 14CO2 from L-[1-14C]ornithine.
1. Enzyme Preparation:
- Prepare cell or tissue lysates in a suitable buffer (e.g., Tris-HCl with EDTA and dithiothreitol).
- Centrifuge the lysate to remove insoluble material. The supernatant contains the ODC enzyme.
2. Reaction Mixture:
- In a sealed reaction vessel (e.g., a vial with a rubber septum), combine the enzyme extract with a reaction buffer containing pyridoxal-5'-phosphate (a cofactor for ODC) and L-[1-14C]ornithine.
- A piece of filter paper soaked in a CO2 trapping agent (e.g., hyamine hydroxide (B78521) or NaOH) is placed in a center well suspended above the reaction mixture.
3. Incubation:
- Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
4. Termination and CO2 Trapping:
- Stop the reaction by injecting an acid (e.g., citric acid or sulfuric acid) into the reaction mixture. This lowers the pH and releases the 14CO2 produced.
- Continue incubation for another 30-60 minutes to ensure complete trapping of the 14CO2 by the filter paper.
5. Measurement:
- Remove the filter paper and place it in a scintillation vial with a scintillation cocktail.
- Measure the radioactivity using a liquid scintillation counter.
- ODC activity is expressed as pmol or nmol of CO2 released per unit time per mg of protein.
Agmatinase Activity Assay (Competitive ELISA)
This two-step assay quantifies agmatinase activity by measuring the amount of urea produced from the hydrolysis of this compound.
1. Enzymatic Reaction:
- Prepare cell or tissue lysates in an appropriate assay buffer (e.g., Tris-HCl, pH 8.5).
- Initiate the reaction by adding a known concentration of this compound to the lysate.
- Incubate the mixture at 37°C for a specific time (e.g., 60 minutes) to allow for the enzymatic conversion of this compound to urea and putrescine.
- Stop the reaction (e.g., by heat inactivation or addition of a specific inhibitor).
2. Urea Quantification by Competitive ELISA:
- Plate Coating: Coat a 96-well microplate with a urea-protein conjugate (e.g., urea-BSA).
- Competition: Add the reaction mixture from the first step (containing the generated urea) and a fixed amount of anti-urea antibody to the wells. The free urea in the sample will compete with the coated urea-BSA for binding to the antibody.
- Incubation and Washing: Incubate to allow binding, then wash the plate to remove unbound components.
- Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary anti-urea antibody.
- Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme on the secondary antibody will convert the substrate, producing a color change.
- Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the amount of urea in the sample.
- Quantification: Determine the urea concentration from a standard curve generated with known concentrations of urea. Agmatinase activity is then calculated based on the amount of urea produced per unit time per mg of protein.[14]
Signaling Pathways and Logical Relationships
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound's role in polyamine biosynthesis.
Caption: Overview of this compound's Role in Polyamine Biosynthesis.
Caption: Experimental Workflow for Studying this compound's Effects.
Conclusion
This compound stands at a critical intersection of polyamine metabolism, acting as both a substrate for an alternative biosynthetic pathway and a potent regulator of the classical pathway. Its ability to decrease intracellular polyamine levels through the inhibition of ODC, induction of SSAT, and competition for cellular transport underscores its potential as a therapeutic agent, particularly in hyperproliferative diseases like cancer. The detailed methodologies and quantitative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the intricate role of this compound in polyamine biosynthesis and to harness its therapeutic potential. Future investigations should continue to delineate the precise molecular mechanisms of this compound's action in different cellular contexts to facilitate the development of novel and targeted therapeutic strategies.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Altered Arginine/Agmatine Pathway and Polyamines in Adolescents Diagnosed with Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Polyamines regulate the expression of ornithine decarboxylase antizyme in vitro by inducing ribosomal frame-shifting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound modulates the in vivo biosynthesis and interconversion of polyamines and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound modulates polyamine content in hepatocytes by inducing spermidine/spermine acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of this compound on proliferation of tumor cells by modulation of polyamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intestinal tumor and this compound (decarboxylated arginine): low content in colon carcinoma tissue specimens and inhibitory effect on tumor cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound suppresses mesangial cell proliferation by modulating polyamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. This compound inhibits cell proliferation and improves renal function in anti-thy-1 glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of ornithine decarboxylase activity and polyamine transport by this compound in rat pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Agmatinase activity in rat brain: a metabolic pathway for the degradation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Quantification of Agmatine in Brain Tissue using High-Performance Liquid Chromatography with Fluorescence Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agmatine, an endogenous neuromodulator derived from the decarboxylation of L-arginine, has garnered significant interest in the neuroscience community. It is implicated in a variety of physiological and pathological processes, including neuroprotection, regulation of neurotransmitter systems, and modulation of pain perception.[1][2] Accurate quantification of this compound in brain tissue is crucial for understanding its role in neurological disorders and for the development of novel therapeutic strategies. This application note provides a detailed protocol for the quantification of this compound in brain tissue using a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method with pre-column derivatization and fluorescence detection.
Principle
This method involves the extraction of this compound from brain tissue homogenates, followed by protein precipitation. To enhance its chromatographic retention and detection sensitivity, this compound is derivatized with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol-containing reagent to form a highly fluorescent isoindole derivative. The derivatized this compound is then separated on a reversed-phase C18 column and quantified using a fluorescence detector.
I. Experimental Protocols
Materials and Reagents
-
This compound sulfate (B86663) (analytical standard)
-
o-Phthalaldehyde (OPA)
-
2-Mercaptoethanol (B42355) (MCE) or N-acetyl-L-cysteine
-
Boric acid
-
Sodium hydroxide (B78521)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA)
-
Internal Standard (IS), e.g., 1,7-diaminoheptane (B1222138) (optional but recommended)
-
Phosphate (B84403) Buffered Saline (PBS), pH 7.4
Equipment
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Tissue homogenizer (e.g., bead beater or sonicator)
-
Microcentrifuge
-
Vortex mixer
-
Analytical balance
-
pH meter
-
Syringe filters (0.22 µm)
Solutions Preparation
-
OPA Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 50 µL of 2-mercaptoethanol and bring the final volume to 50 mL with 0.4 M borate (B1201080) buffer (pH 9.5). This solution should be prepared fresh daily and protected from light.
-
Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 100 mL of HPLC-grade water. Adjust the pH to 9.5 with a concentrated sodium hydroxide solution.
-
Mobile Phase A: Prepare an aqueous buffer appropriate for your column and system, for example, a phosphate or acetate (B1210297) buffer at a specific pH (e.g., 50 mM sodium acetate, pH 5.7).
-
Mobile Phase B: Acetonitrile or Methanol (HPLC grade).
-
Protein Precipitation Reagent: 0.4 M Perchloric acid or 10% (w/v) Trichloroacetic acid.
Sample Preparation
-
Tissue Homogenization:
-
Accurately weigh the frozen brain tissue sample (e.g., 50-100 mg).
-
Add ice-cold homogenization buffer (e.g., PBS or a specified buffer from your protocol) at a ratio of 1:10 (w/v). For instance, for 100 mg of tissue, add 1 mL of buffer.
-
Homogenize the tissue on ice using a suitable homogenizer until no visible tissue clumps remain.
-
-
Protein Precipitation:
-
To the tissue homogenate, add an equal volume of ice-cold 0.4 M perchloric acid.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the deproteinized extract.
-
-
Pre-column Derivatization:
-
In a microcentrifuge tube, mix 100 µL of the supernatant with 100 µL of the OPA derivatization reagent.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for exactly 2 minutes. The timing is critical as the OPA derivatives can be unstable.
-
Immediately inject an appropriate volume (e.g., 20 µL) of the derivatized sample into the HPLC system.
-
HPLC-FLD Conditions
The following are typical starting conditions and may require optimization for your specific instrumentation and column.
| Parameter | Typical Setting |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 50 mM Sodium Acetate buffer, pH 5.7 |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 20% B; 5-20 min: 20-80% B (linear); 20-25 min: 80% B; 25-30 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Fluorescence Detector | Excitation: 340 nm, Emission: 450 nm |
II. Data Presentation
Method Validation Summary
The HPLC-FLD method should be validated for linearity, sensitivity (LOD and LOQ), accuracy, and precision according to international guidelines. Representative data is summarized below.
| Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 2 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | Intra-day: < 5%, Inter-day: < 8%[3] |
Sample Chromatogram
A representative chromatogram should show a well-resolved peak for the OPA-agmatine derivative, separated from other endogenous compounds in the brain tissue matrix. The retention time for this compound will depend on the specific HPLC conditions used.
III. Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
This compound Signaling Pathway at the NMDA Receptor
Caption: this compound's inhibitory effect on NMDA receptor signaling.
IV. Discussion
The described HPLC-FLD method offers a robust and sensitive approach for the quantification of this compound in brain tissue. The pre-column derivatization with OPA is a critical step that significantly enhances the detectability of this compound, which otherwise exhibits poor chromatographic properties and lacks a native chromophore.
Critical Parameters:
-
Sample Preparation: Thorough homogenization and efficient protein precipitation are essential to minimize matrix effects and ensure accurate quantification.
-
Derivatization: The reaction time and pH of the derivatization step must be carefully controlled to ensure reproducible results. The OPA reagent should be freshly prepared.
-
Chromatography: The choice of column and the mobile phase gradient are crucial for achieving good separation of the this compound derivative from other endogenous amines and interfering substances.
Signaling Context:
This compound's neuroprotective effects are, in part, mediated by its interaction with the N-methyl-D-aspartate (NMDA) receptor.[2] As an antagonist, this compound can block the NMDA receptor, thereby reducing excessive calcium influx that can lead to excitotoxicity and neuronal damage. This action is particularly relevant in pathological conditions such as ischemic stroke and traumatic brain injury. The signaling diagram illustrates how this compound's inhibition of the NMDA receptor can disrupt the downstream activation of neuronal nitric oxide synthase (nNOS), which is often linked to the receptor via scaffolding proteins like PSD95, leading to a reduction in neurotoxic nitric oxide production.
V. Conclusion
This application note provides a comprehensive protocol for the quantification of this compound in brain tissue using HPLC with fluorescence detection. The method is sensitive, specific, and reliable, making it a valuable tool for researchers in neuroscience and drug development who are investigating the role of this compound in the central nervous system. The provided workflows and diagrams offer a clear guide for experimental execution and understanding the broader biological context of this compound signaling.
References
Application Notes and Protocols for Investigating Agmatine Neuroprotection in Animal Models of Ischemic Stroke
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the neuroprotective effects of agmatine in preclinical animal models of ischemic stroke. Detailed protocols for two commonly used models, the transient Middle Cerebral Artery Occlusion (MCAO) and the photothrombotic stroke model, are presented, along with methods for this compound administration and assessment of neuroprotective outcomes.
Introduction to this compound's Neuroprotective Potential
This compound, an endogenous neuromodulator derived from the decarboxylation of L-arginine, has emerged as a promising therapeutic candidate for ischemic stroke.[1][2] Its neuroprotective effects are attributed to a multifaceted mechanism of action that targets key pathways in the ischemic cascade, including the mitigation of excitotoxicity, oxidative stress, inflammation, and disruption of the blood-brain barrier.[3][4] this compound has been shown to modulate multiple molecular targets, such as N-methyl-D-aspartate (NMDA) receptors and nitric oxide synthase (NOS) isoforms.[1][2]
Quantitative Data on this compound Neuroprotection
The following tables summarize the quantitative effects of this compound in rodent models of ischemic stroke, providing a clear comparison of its efficacy across different studies.
Table 1: Effect of this compound on Infarct Volume and Neurological Deficits in the MCAO Model
| Animal Model | This compound Dose & Route | Timing of Administration | Infarct Volume Reduction | Neurological Score Improvement | Reference |
| Rat MCAO | 100 mg/kg, i.p. | Pre- or post-MCAO | Significant reduction | Improved | [2] |
| Rat MCAO | 100 mg/kg, i.p. | 5 min after reperfusion | Significantly reduced | Improved | [5] |
| Mouse MCAO | 100 mg/kg, i.p. | 15 min after second procedure | No significant increase in infarct area | Improved digging behavior | [6][7] |
| Cat MCAO | 100 mg/kg, i.v. | Immediately after recanalization | N/A (focus on histopathology) | N/A | [8] |
Table 2: Cellular and Molecular Effects of this compound in Ischemic Stroke Models
| Animal Model | This compound Dose | Outcome Measure | Effect of this compound | Reference |
| Rat Global Ischemia | 100 mg/kg | eNOS expression | Increased | [9][10] |
| Rat Global Ischemia | 100 mg/kg | iNOS and MMP-9 expression | Decreased | [9][10] |
| Gerbil Global Ischemia | 100 mg/kg | Oxidative stress parameters | Reduced | [5] |
| Rat MCAO | 100 mg/kg | TUNEL-positive cells | Significantly attenuated | [8] |
Experimental Protocols
Detailed methodologies for inducing ischemic stroke and administering this compound are provided below.
Transient Middle Cerebral Artery Occlusion (MCAO) Model
This model is widely used to mimic focal cerebral ischemia in humans.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g) or mice (25-30g).[2]
-
Anesthesia: Isoflurane or similar inhalant anesthetic.
-
Silicone-coated nylon monofilament (e.g., 4-0 for rats, 6-0 for mice).[11]
-
Surgical instruments for vessel isolation.
-
Heating pad to maintain body temperature.
Procedure:
-
Anesthetize the animal and place it in a supine position, maintaining body temperature at 37°C.[2]
-
Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[2]
-
Ligate the distal ECA and the CCA.[2]
-
Make a small incision in the ECA stump.[2]
-
Introduce the silicone-coated filament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). The insertion length will vary depending on the animal's weight.[2]
-
After the desired occlusion period (e.g., 60 or 90 minutes), withdraw the filament to allow for reperfusion.[2]
-
Suture the incision and allow the animal to recover.
Photothrombotic Stroke Model (Adapted Protocol)
Materials:
-
Male C57BL/6 mice (or other appropriate strain).
-
Anesthesia: Isoflurane or similar inhalant anesthetic.
-
Rose Bengal dye (e.g., 15 mg/mL in sterile saline).[8]
-
Cold light source with a fiber optic cable.[8]
-
Stereotaxic apparatus.
Procedure:
-
Anesthetize the mouse and fix its head in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Inject Rose Bengal intraperitoneally (e.g., 10 µL/g of a 15 mg/mL solution).[8][12]
-
After 5 minutes, illuminate the target cortical area (e.g., sensorimotor cortex) through the intact skull with the cold light source for 15-20 minutes.[8][12]
-
Suture the scalp incision and allow the animal to recover.
Preparation and Administration of this compound
Preparation:
-
Dissolve this compound sulfate (B86663) in 0.9% sterile saline to the desired concentration.[2]
Administration:
-
Route: Intraperitoneal (i.p.) injection is the most common route.[2][5]
-
Dosage: A dose of 100 mg/kg has been shown to be effective in rodents.[2][5]
-
Timing: Administration shortly after reperfusion (e.g., within 5 minutes) is a common and effective protocol.[5]
Assessment of Neuroprotection
Infarct Volume Measurement:
-
Twenty-four hours after stroke induction, euthanize the animal and remove the brain.[11]
-
Slice the brain into 2 mm coronal sections.[11]
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) for 15-20 minutes at 37°C.[11]
-
Viable tissue will stain red, while the infarcted tissue will remain white.[11]
-
Quantify the infarct volume using image analysis software.
Neurological Scoring:
-
Assess neurological deficits using a standardized scoring system. A common example is a 5-point scale:
-
0: No observable deficit.
-
1: Forelimb flexion.
-
2: Circling.
-
3: Leaning to one side.
-
4: No spontaneous movement.
-
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the proposed signaling pathways of this compound's neuroprotective action.
Caption: Experimental workflow for this compound neuroprotection studies.
Caption: this compound's neuroprotective signaling pathways in ischemic stroke.
Conclusion
This compound demonstrates significant neuroprotective potential in animal models of ischemic stroke. The protocols and data presented here provide a solid foundation for researchers to further investigate its therapeutic efficacy and mechanisms of action. The use of standardized models like MCAO and photothrombosis, coupled with rigorous quantitative assessment, will be crucial in advancing this compound towards clinical application for stroke patients.
References
- 1. Neuroprotective Role of this compound in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. esmed.org [esmed.org]
- 5. Functional and pharmacological analysis of this compound administration in different cerebral ischemia animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound: An Emerging Approach for Neuroprotection in Recurrent Ischemic Stroke Events in a Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Video: Photothrombotic Ischemia: A Minimally Invasive and Reproducible Photochemical Cortical Lesion Model for Mouse Stroke Studies [jove.com]
- 9. Regulation of endothelial nitric oxide synthase by this compound after transient global cerebral ischemia in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of endothelial nitric oxide synthase by this compound after transient global cerebral ischemia in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Modeling Stroke in Mice: Focal Cortical Lesions by Photothrombosis [jove.com]
Agmatine in Traumatic Brain Injury: Application Notes and Protocols for Preclinical Research
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the ongoing quest for effective therapeutic interventions for Traumatic Brain Injury (TBI), the endogenous neuromodulator agmatine has emerged as a promising candidate. Derived from the decarboxylation of L-arginine, this compound exhibits multifaceted neuroprotective properties. To facilitate further investigation into its therapeutic potential, detailed application notes and standardized protocols are crucial for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of preclinical TBI models utilized to evaluate this compound's efficacy, complete with detailed experimental protocols and a summary of key quantitative findings.
Introduction to this compound's Neuroprotective Role in TBI
Traumatic brain injury is a complex condition characterized by primary mechanical damage followed by a cascade of secondary injury mechanisms, including excitotoxicity, neuroinflammation, apoptosis, and oxidative stress.[1][2] this compound, an amine synthesized in the brain, has been shown to counteract these detrimental processes through various mechanisms. It acts as an antagonist at N-methyl-D-aspartate (NMDA) receptors and inhibits nitric oxide synthase (NOS), thereby reducing excitotoxicity and the production of harmful free radicals.[3][4] Furthermore, this compound has been demonstrated to possess anti-inflammatory and anti-apoptotic properties, promote angiogenesis and neurogenesis, and reduce brain edema.[1][5][6][7]
Preclinical Models of Traumatic Brain Injury for this compound Evaluation
Several animal models have been instrumental in elucidating the neuroprotective effects of this compound in the context of TBI. The most commonly employed models include Fluid Percussion Injury (FPI), Controlled Cortical Impact (CCI), and Cold Injury.
Fluid Percussion Injury (FPI)
The FPI model is a widely used and well-characterized model that produces a combination of focal and diffuse brain injury, mimicking aspects of clinical TBI.[8][9][10] The injury is induced by a fluid pulse delivered to the intact dura, causing a transient deformation of the brain tissue.[10]
Controlled Cortical Impact (CCI)
The CCI model produces a more focal and reproducible cortical contusion by using a pneumatic or electromagnetic piston to directly impact the exposed dura.[11][12][13][14][15] This model allows for precise control over injury parameters such as impact velocity, depth, and duration.[14]
Cold Injury Model
The cold injury model is used to induce a focal cortical lesion and subsequent brain edema.[6][16] This is typically achieved by applying a cryoprobe to the skull or directly to the dura.
Data Presentation: Summary of Preclinical Studies
The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of this compound in various TBI models.
Table 1: Efficacy of this compound in Rodent Models of TBI
| TBI Model | Species/Strain | This compound Sulfate (B86663) Dose | Administration Route | Treatment Timing | Key Findings | Reference |
| Fluid Percussion Injury | Rat | 50 mg/kg | Intraperitoneal | Immediately post-TBI | Attenuated increases in intracranial pressure, hippocampal glutamate, and nitric oxide levels; reduced cerebral infarction and motor deficits.[3][4] | [3][4] |
| Fluid Percussion Injury | Rat | 50 mg/kg | Intraperitoneal | 5 minutes post-TBI, then daily for 3 days | Attenuated motor function deficits and cerebral infarction; reduced neuronal and glial apoptosis; promoted angiogenesis and neurogenesis.[5][7] | [5][7] |
| Cold Injury | Rat (Sprague-Dawley) | 100 mg/kg | Intraperitoneal | 30 min post-TBI, then daily | Reduced brain edema, decreased TUNEL-positive cells, and improved motor function on rotarod test.[16][17] | [16][17] |
| Impact-Acceleration | Rat (Sprague-Dawley) | Not specified | Not specified | Immediately post-TBI, for up to 4 days | Significant improvement in histopathological scores at 8 days post-injury.[18] | [18] |
Experimental Protocols
Fluid Percussion Injury (FPI) Protocol
Materials:
-
Fluid percussion device
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Surgical drill
-
Luer-Loc needle hub
-
Dental acrylic
-
Suturing material
Procedure:
-
Anesthetize the animal and mount it in a stereotaxic frame.
-
Make a midline scalp incision and expose the skull.
-
Perform a craniotomy (typically 3-5 mm in diameter) over the desired brain region (e.g., parietal cortex), keeping the dura intact.
-
Securely attach a Luer-Loc needle hub over the craniotomy site using dental acrylic.
-
Connect the hub to the fluid percussion device.
-
Induce the injury by releasing a weighted pendulum, which strikes a piston and delivers a fluid pulse to the dural surface. The severity of the injury can be adjusted by altering the pendulum angle.
-
Immediately after the injury, disconnect the animal from the device, clean the incision site, and suture the scalp.
-
Provide post-operative care, including analgesia and monitoring.
Controlled Cortical Impact (CCI) Protocol
Materials:
-
CCI device (pneumatic or electromagnetic)
-
Anesthesia
-
Stereotaxic frame
-
Surgical drill
-
Impactor tip (various sizes available)
-
Suturing material
Procedure:
-
Anesthetize the animal and secure it in a stereotaxic frame.
-
Perform a craniotomy over the target cortical area, exposing the dura.
-
Position the impactor tip perpendicular to the dural surface.
-
Set the desired impact parameters (velocity, depth, and dwell time) on the CCI device.
-
Deliver the impact to the exposed dura.
-
Following the impact, remove the device, and close the scalp incision with sutures.
-
Provide appropriate post-operative care.
This compound Sulfate Administration Protocol
Materials:
-
This compound sulfate powder
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Prepare a stock solution of this compound sulfate by dissolving it in sterile saline to the desired concentration (e.g., 50 mg/mL or 100 mg/mL).
-
Calculate the required volume for each animal based on its body weight and the target dose (e.g., 50 mg/kg or 100 mg/kg).
-
Administer the this compound solution via intraperitoneal injection at the specified time points relative to the TBI induction.
Behavioral Assessment: Rotarod Test
This test is used to assess motor coordination and balance.
Materials:
-
Rotarod apparatus for rodents
Procedure:
-
Acclimate the animals to the rotarod apparatus for several days prior to TBI. This involves placing them on the stationary rod and then at a low rotational speed.
-
For testing, place the animal on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform multiple trials per animal at each time point (e.g., 1, 3, and 7 days post-TBI) and average the results.
Histological and Molecular Analysis
a. TUNEL Staining for Apoptosis:
-
Perfuse the animals and collect the brain tissue at the desired time points.
-
Process the tissue for paraffin (B1166041) or frozen sectioning.
-
Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining according to the manufacturer's instructions to identify apoptotic cells.
b. Western Blotting for Protein Expression:
-
Dissect the brain region of interest and homogenize the tissue in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Incubate the membrane with primary antibodies against target proteins (e.g., caspases, MAPKs, NF-κB).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Conclusion
This compound has consistently demonstrated significant neuroprotective effects in various preclinical models of traumatic brain injury. The protocols and data presented herein provide a valuable resource for the scientific community to further explore the therapeutic potential of this compound. Standardization of these models and outcome measures will be critical for the successful translation of these promising preclinical findings into clinical applications for TBI patients. While most studies have been conducted in experimental models, further clinical trials are necessary before this compound can be widely used in a clinical setting.[1]
References
- 1. Neuroprotective Role of this compound in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential of this compound as a New Neuroprotective Molecule in Brain Disorders [accscience.com]
- 3. Resuscitation from experimental traumatic brain injury by this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound-promoted angiogenesis, neurogenesis, and inhibition of gliosis-reduced traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Attenuates Brain Edema and Apoptotic Cell Death after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-promoted angiogenesis, neurogenesis, and inhibition of gliosis-reduced traumatic brain injury in rats. | Semantic Scholar [semanticscholar.org]
- 8. conductscience.com [conductscience.com]
- 9. Fluid-percussion-induced traumatic brain injury model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modeling Fluid Percussion Injury - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Modeling controlled cortical impact injury in three-dimensional brain-like tissue cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Controlled Cortical Impact for Modeling Traumatic Brain Injury in Animals | Springer Nature Experiments [experiments.springernature.com]
- 13. conductscience.com [conductscience.com]
- 14. Frontiers | The Controlled Cortical Impact Model: Applications, Considerations for Researchers, and Future Directions [frontiersin.org]
- 15. Controlled cortical impact model for traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Attenuates Brain Edema and Apoptotic Cell Death after Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. A preliminary histopathological study of the effect of this compound on diffuse brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Streptozotocin-Induced Alzheimer's Model for Agmatine Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
The intracerebroventricular (ICV) administration of streptozotocin (B1681764) (STZ) in rodents is a well-established animal model that recapitulates many key pathological features of sporadic Alzheimer's disease (AD), which accounts for the majority of human cases.[1][2] This model is characterized by impaired brain glucose metabolism, insulin (B600854) resistance, oxidative stress, neuroinflammation, and progressive cognitive decline, making it a valuable tool for investigating disease mechanisms and evaluating potential therapeutic agents.[3]
Agmatine, an endogenous neuromodulator derived from the decarboxylation of L-arginine, has emerged as a promising neuroprotective agent.[4] Research indicates that this compound may offer therapeutic benefits for neurological disorders by modulating various cellular pathways, including those involved in apoptosis, oxidative stress, and cell survival.[5][6] These application notes provide detailed protocols for utilizing the STZ-induced AD model to investigate the efficacy of this compound, summarize key quantitative outcomes, and illustrate the underlying signaling pathways.
Experimental Model and Protocols
Two primary protocols are presented, differing in the STZ dosage and subsequent this compound treatment regimen. The choice of protocol may depend on the specific research question, with lower STZ doses promoting a slower neurodegenerative progression and higher doses inducing more acute effects.[3]
Protocol 1: Single Low-Dose STZ Induction
This protocol is adapted from studies demonstrating the effects of this compound on cognitive function and apoptosis pathways.[6][7]
Materials:
-
Adult male Sprague-Dawley or Wistar rats (200-250g)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5) or artificial cerebrospinal fluid (aCSF)
-
This compound sulfate
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., Chloral hydrate, 300 mg/kg, i.p.)
-
Stereotaxic apparatus
Procedure:
-
Animal Preparation: Acclimatize animals for at least one week before surgery. Anesthetize the rat and mount it in a stereotaxic frame.
-
STZ Administration: On day 0, perform a single bilateral intracerebroventricular (ICV) injection of STZ.
-
Dissolve STZ in cold citrate buffer or aCSF immediately before use to a final concentration for a dose of 1.5 mg/kg .[7]
-
Inject 5 µL/ventricle into each lateral ventricle.
-
-
Grouping:
-
Sham Group: Receives ICV injection of vehicle (citrate buffer or aCSF) only.
-
STZ Control Group: Receives ICV STZ injection and daily intraperitoneal (i.p.) injections of sterile saline.
-
STZ + this compound Group: Receives ICV STZ injection and daily i.p. injections of this compound.
-
-
This compound Treatment: Beginning on the day of surgery, administer this compound at a dose of 100 mg/kg (i.p.) daily for 14-21 days .[6][7]
-
Post-Operative Care: Monitor animals for recovery. Behavioral testing can commence approximately 14 days after STZ injection.
Protocol 2: Repeated High-Dose STZ Induction
This protocol is based on studies focusing on this compound's effects on oxidative stress and cognitive deficits.[8][9]
Materials:
-
Same as Protocol 1.
Procedure:
-
Animal Preparation: As described in Protocol 1.
-
STZ Administration:
-
On days 1 and 3, perform bilateral ICV injections of STZ.
-
Dissolve STZ as previously described to a final concentration for a dose of 3 mg/kg .[8]
-
Inject 10 µL/ventricle on both days.
-
-
Grouping: As described in Protocol 1.
-
This compound Treatment: After a 14-day period to allow for the development of cognitive deficits, begin this compound administration.
-
Administer this compound at 40 mg/kg (i.p.), twice daily, for 7 days .[8]
-
-
Post-Procedure: Behavioral tests are typically performed again after the 7-day treatment period, with the final dose of this compound given 30 minutes prior to testing.[8]
Experimental Workflow Visualization
The general experimental timeline follows a sequence of acclimatization, surgical induction of the AD model, treatment, and subsequent behavioral and biochemical analyses.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 3. Intracerebral Injection of Streptozotocin to Model Alzheimer Disease in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a novel intervention for Alzheimer's disease: Pathological insights and cognitive benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Role of this compound in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Improves Cognitive Dysfunction and Prevents Cell Death in a Streptozotocin-Induced Alzheimer Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound improves cognitive dysfunction and prevents cell death in a streptozotocin-induced Alzheimer rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 9. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
Application Notes and Protocols: Agmatine Treatment in a Valproic Acid-Induced Rodent Model of Autism
These application notes provide a comprehensive overview and detailed protocols for utilizing a valproic acid (VPA)-induced rodent model of autism spectrum disorder (ASD) to investigate the therapeutic potential of agmatine. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Autism spectrum disorder (ASD) is a complex neurodevelopmental condition characterized by deficits in social communication and the presence of restricted, repetitive behaviors.[1][2] While the etiology of ASD is multifaceted, involving both genetic and environmental factors, prenatal exposure to valproic acid (VPA), an antiepileptic drug, has been identified as a significant environmental risk factor.[3] This has led to the development of a widely used rodent model where prenatal VPA exposure recapitulates ASD-like behavioral and neurological phenotypes.[3][4]
Recent research has focused on the excitatory/inhibitory (E/I) imbalance in the brain as a key pathophysiological component of ASD.[2][5] this compound, an endogenous neuromodulator and an N-methyl-D-aspartate (NMDA) receptor antagonist, has emerged as a potential therapeutic agent due to its ability to modulate this E/I balance.[1][5] Studies have shown that this compound can ameliorate ASD-like behaviors in the VPA animal model, suggesting its potential as a novel therapeutic candidate.[1][5]
Experimental Protocols
1. Valproic Acid (VPA)-Induced Autism Model
This protocol describes the induction of autism-like behaviors in rodents through prenatal exposure to VPA. The critical window for VPA administration is during neural tube closure.[3]
-
Animals: Pregnant Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals should be housed individually under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
VPA Administration:
-
Dose: A single intraperitoneal (i.p.) injection of 400-600 mg/kg of valproic acid sodium salt is recommended.[6]
-
Timing: The injection should be administered on embryonic day 12.5 (E12.5).[3][7]
-
Preparation: Dissolve VPA in sterile saline to the desired concentration.
-
Control Group: The control group should receive a corresponding volume of sterile saline via i.p. injection.
-
-
Post-Natal Care: After birth, litters should be culled to a standard size to ensure uniform pup development. Only male offspring are typically used in these studies, as they have been shown to more consistently exhibit the ASD-like phenotype in this model.[8] Pups are weaned at the appropriate postnatal day (PND) and housed with same-sex littermates.
2. This compound Treatment Protocol
This compound can be administered both prenatally and postnatally to assess its preventative and therapeutic effects.
-
Prenatal Administration:
-
Dosage: this compound is administered by oral gavage at doses of 0.001, 0.01, and 0.1 mg/kg.[7][9]
-
Timing: Daily administration from embryonic day 6.5 to 18.5.[7][9]
-
Preparation: Dissolve this compound sulfate (B86663) in distilled water.
-
Control Groups: VPA-exposed and saline-exposed animals should receive distilled water as a vehicle control.
-
-
Postnatal Administration (Acute):
3. Behavioral Assays
Behavioral testing is typically performed during the adolescent or young adult period of the offspring.
-
Three-Chamber Social Interaction Test: This test assesses social preference.
-
Apparatus: A three-chambered box with openings between the chambers.
-
Procedure: The test consists of three phases: habituation, sociability testing (stranger 1 vs. empty cage), and social novelty testing (stranger 1 vs. stranger 2). The time spent in each chamber and interacting with the wire cages is recorded.
-
Analysis: A sociability index and a social preference index can be calculated.[1]
-
-
Open-Field Test: This assay evaluates locomotor activity and anxiety-like behaviors.
-
Apparatus: A square arena with walls.
-
Procedure: The animal is placed in the center of the arena, and its activity is recorded for a set duration.
-
Analysis: Parameters measured include total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Marble Burying Test: This test measures repetitive and compulsive-like behaviors.
-
Apparatus: A standard cage filled with bedding and a grid of marbles.
-
Procedure: The animal is placed in the cage, and the number of marbles buried within a specific time is counted. An increase in buried marbles is indicative of repetitive behavior.[8]
-
-
Self-Grooming Test: This is another measure of repetitive behavior.
-
Procedure: The animal is placed in a clean cage, and the cumulative time spent grooming is recorded over a specific period.[10]
-
4. Molecular and Histopathological Analysis
-
Western Blotting:
-
Objective: To quantify the expression of key proteins in signaling pathways.
-
Tissue Preparation: The prefrontal cortex and hippocampus are dissected and homogenized.
-
Target Proteins: Phosphorylated and total ERK1/2, CREB, and BDNF are common targets.[11]
-
Procedure: Standard Western blotting protocols are followed, including protein quantification, SDS-PAGE, protein transfer, antibody incubation, and chemiluminescent detection.
-
-
Histopathology:
-
Objective: To assess neuronal loss and other morphological changes.
-
Procedure: Brains are fixed, sectioned, and stained (e.g., with cresyl violet for Nissl staining).
-
Analysis: The number of viable neurons in specific brain regions, such as the CA1 area of the hippocampus and the prefrontal cortex, is quantified.[7]
-
-
Oxidative Stress Markers:
-
Objective: To evaluate the levels of oxidative stress.
-
Samples: Serum or brain tissue homogenates can be used.
-
Markers: Common markers include malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT).[7]
-
Data Presentation
Table 1: Summary of Behavioral Outcomes in VPA-Exposed Rodents and the Effect of this compound Treatment
| Behavioral Test | VPA-Exposed Phenotype | Effect of this compound Treatment | Reference |
| Three-Chamber Social Interaction | Decreased sociability and social preference | Rescued social deficits | [1][11] |
| Open-Field Test | Hyperactivity | Reduced hyperactive behaviors | [1][11] |
| Marble Burying Test | Increased number of marbles buried | Ameliorated repetitive behavior | [11] |
| Self-Grooming | Increased grooming time | Decreased repetitive grooming | [10] |
Table 2: Summary of Molecular and Biochemical Changes
| Marker | VPA-Exposed Phenotype | Effect of this compound Treatment | Brain Region/Sample | Reference |
| p-ERK1/2 | Increased | Rescued to control levels | Prefrontal Cortex, Hippocampus | [1][5] |
| ERK/CREB/BDNF Pathway | Altered | Activated the pathway | Not specified | [11] |
| Neuronal Cell Count | Decreased | Reduced cell loss | Prefrontal Cortex, CA1 | [7] |
| Malondialdehyde (MDA) | No significant change reported | Decreased | Serum | [7] |
| Catalase (CAT) Activity | Decreased | No significant change reported | Serum | [7] |
Visualizations
Caption: Experimental workflow for the VPA-induced autism model and this compound treatment.
Caption: Proposed signaling pathway for this compound's therapeutic effects in the VPA model.
Application Notes
-
The VPA model is a robust and widely validated tool for studying the neurobiological underpinnings of autism and for the preclinical screening of potential therapeutics.[3][12]
-
This compound has demonstrated efficacy in this model, suggesting that targeting the glutamatergic system, specifically NMDA receptors, is a viable strategy for alleviating core ASD symptoms.[1][4]
-
The rescue of the over-activated ERK1/2 signaling pathway by this compound highlights a key molecular mechanism that may underlie its therapeutic effects.[1][5] This pathway is crucial for synaptic plasticity and neuronal function.
-
The observation that prenatal this compound administration can prevent the development of autistic-like behaviors suggests a potential role for this compound in early intervention or prevention.[7][11]
-
When conducting these experiments, it is crucial to carefully control for litter effects and to use appropriate sample sizes to ensure statistical power.
-
The behavioral assays described are sensitive to environmental conditions; therefore, consistent testing procedures and environments are essential for reliable data.
-
Further research could explore the effects of chronic postnatal this compound treatment and investigate its impact on other neurotransmitter systems and synaptic functions.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound rescues autistic behaviors in the valproic acid-induced animal model of autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three Decades of Valproate: A Current Model for Studying Autism Spectrum Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Pathology and Pharmacological Treatment of Autism Spectrum Disorder-Like Phenotypes Using Rodent Models [frontiersin.org]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. karger.com [karger.com]
- 7. Autistic-like behaviors are attenuated by this compound consumption during pregnancy: Assessment of oxidative stress profile and histopathological changes in the prefrontal cortex and CA1 region of the hippocampus [ijbms.mums.ac.ir]
- 8. Exploring the Validity of Valproic Acid Animal Model of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijbms.mums.ac.ir [ijbms.mums.ac.ir]
- 10. Autistic-like behaviors are attenuated by this compound consumption during pregnancy: Assessment of oxidative stress profile and histopathological changes in the prefrontal cortex and CA1 region of the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The prenatal use of this compound prevents social behavior deficits in VPA-exposed mice by activating the ERK/CREB/BDNF signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Agmatine's Molecular Mechanisms in Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro cell culture models for investigating the multifaceted molecular mechanisms of agmatine, an endogenous neuromodulator with significant therapeutic potential. The following sections detail the primary areas of this compound research, key molecular targets, and detailed protocols for essential experiments.
Neuroprotective Effects of this compound
This compound has demonstrated robust neuroprotective properties against various insults, including excitotoxicity, oxidative stress, and apoptosis.[1] In vitro models are crucial for dissecting the specific pathways involved.
Commonly Used Cell Culture Models:
-
Primary Neuronal Cultures: Hippocampal and cortical neurons are physiologically relevant models for studying neuroprotection.[2]
-
PC12 Cells: A rat pheochromocytoma cell line that differentiates into a neuron-like phenotype upon treatment with nerve growth factor (NGF).
-
SH-SY5Y Cells: A human neuroblastoma cell line often used to model neurodegenerative diseases.[3]
Key Molecular Mechanisms:
-
NMDA Receptor Antagonism: this compound non-competitively blocks NMDA receptors, mitigating glutamate-induced excitotoxicity.[2][4] This is a primary mechanism in protecting neurons from ischemic damage.[1]
-
Nitric Oxide Synthase (NOS) Inhibition: this compound competitively inhibits neuronal NOS (nNOS) and inducible NOS (iNOS), reducing the production of neurotoxic nitric oxide (NO).[3][5]
-
Activation of Pro-survival Signaling: this compound promotes neuronal survival by activating key signaling pathways such as Akt and ERK.[1]
-
Anti-apoptotic Effects: this compound can reduce apoptosis by inhibiting caspase-3 activity and modulating the expression of Bcl-2 family proteins.[3]
Experimental Workflow for Neuroprotection Studies
Caption: A general experimental workflow for investigating the neuroprotective effects of this compound in vitro.
Protocol: Assessing Neuroprotection using MTT Assay
-
Cell Seeding: Plate primary neurons or neuronal cell lines in 96-well plates at a predetermined optimal density.
-
Cell Culture: Culture cells under appropriate conditions until they reach the desired confluency or differentiation state.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 1-24 hours).
-
Induce neurotoxicity by adding a neurotoxic agent (e.g., glutamate for excitotoxicity, H₂O₂ for oxidative stress).
-
Include control groups: untreated cells, cells treated with the neurotoxin alone, and cells treated with this compound alone.
-
-
MTT Assay:
-
After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.[1]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and compare the viability of cells treated with the neurotoxin alone to those pre-treated with this compound.
Anti-Inflammatory Effects of this compound
This compound exhibits significant anti-inflammatory properties, primarily by modulating microglial and macrophage activity.
Commonly Used Cell Culture Models:
-
BV-2 Cells: An immortalized murine microglial cell line, widely used for neuroinflammation studies.[6][7]
-
RAW 264.7 Cells: A murine macrophage-like cell line used to study inflammation.[8]
-
Primary Microglia: Isolated from rodent brains, providing a more physiologically relevant model.
Key Molecular Mechanisms:
-
Inhibition of iNOS: this compound suppresses the expression and activity of inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory nitric oxide production.[6][7]
-
Reduction of Pro-inflammatory Cytokines: this compound treatment has been shown to decrease the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6][7]
-
Modulation of NF-κB Pathway: this compound can inhibit the activation of NF-κB, a critical transcription factor for pro-inflammatory gene expression.[6]
-
Activation of Nrf2 Pathway: this compound can activate the Nrf2 antioxidant response pathway, leading to the expression of cytoprotective genes like heme oxygenase-1 (HO-1).[6][8]
Signaling Pathway of this compound's Anti-Inflammatory Action
Caption: this compound's modulation of inflammatory and antioxidant pathways in microglia.
Protocol: Measurement of Nitric Oxide Production using Griess Assay
-
Cell Seeding and Culture: Plate BV-2 or RAW 264.7 cells in 24-well plates and culture until they reach approximately 80% confluency.
-
Treatment:
-
Pre-treat cells with different concentrations of this compound for a specified time.
-
Stimulate inflammation by adding lipopolysaccharide (LPS).
-
Include appropriate controls (untreated, LPS alone, this compound alone).
-
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
Griess Assay:
-
In a 96-well plate, mix the collected supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Determine the nitrite (B80452) concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Anti-Proliferative Effects of this compound
This compound has been shown to inhibit the proliferation of various cancer cell lines, suggesting its potential as an anti-cancer agent.
Commonly Used Cell Culture Models:
-
MCF-7: Human breast adenocarcinoma cell line.[9]
-
HT-29 and Caco-2: Human colon adenocarcinoma cell lines.[10]
-
B16: Murine melanoma cell line.[9]
-
NIH/3T3 (and transformed variants): Murine fibroblast cell line, useful for studying the effects on transformed versus non-transformed cells.[11]
Key Molecular Mechanisms:
-
Polyamine Depletion: this compound enters cells via the polyamine transport system and subsequently inhibits ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine synthesis.[10][11][12] This leads to a depletion of intracellular polyamines (putrescine, spermidine, and spermine), which are essential for cell proliferation.
-
Induction of Antizyme: this compound can induce the expression of antizyme, a protein that binds to and promotes the degradation of ODC and also inhibits polyamine transport.[11][12]
-
Cell Cycle Arrest: The depletion of polyamines can lead to cell cycle arrest, often in the S and G2/M phases.[10]
This compound's Impact on Polyamine Metabolism and Cell Proliferation
Caption: Mechanism of this compound-induced anti-proliferation through polyamine depletion.
Protocol: [³H]Thymidine Incorporation Assay for Cell Proliferation
-
Cell Seeding: Seed cancer cell lines in 24-well plates.
-
Treatment: Treat cells with various concentrations of this compound for 24-48 hours.
-
Radiolabeling: Add [³H]thymidine to each well and incubate for an additional 4-6 hours to allow for its incorporation into newly synthesized DNA.
-
Cell Lysis and DNA Precipitation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and precipitate the DNA using trichloroacetic acid (TCA).
-
-
Quantification:
-
Wash the precipitate to remove unincorporated [³H]thymidine.
-
Solubilize the DNA precipitate.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: A decrease in [³H]thymidine incorporation in this compound-treated cells compared to controls indicates an inhibition of cell proliferation.[9]
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies on this compound.
Table 1: Inhibition of Nitric Oxide Synthase (NOS) Isoforms by this compound
| NOS Isoform | Cell/Tissue Source | Ki (μM) | IC₅₀ (μM) | Reference |
| nNOS (NOS I) | Brain | ~660 | - | [5] |
| iNOS (NOS II) | Macrophages | ~220 | 262 ± 39.9 | [5][13] |
| eNOS (NOS III) | Endothelial Cells | ~7,500 | - | [5] |
Table 2: this compound Transport Kinetics
| Cell Line | Transporter System | Km (μM) | Vmax (pmol/min/mg protein) | Reference |
| NIH/3T3 | Polyamine Transport | 2.5 | 280 | [14] |
| RKM | Mitochondrial Transport | 1,700 | - | [15] |
Table 3: Anti-proliferative Effects of this compound
| Cell Line | Assay | IC₅₀ | Effect | Reference |
| MCF-7 | [³H]Thymidine Incorporation | ~1000 µM | 50.3% inhibition | [9] |
| HT-29 | Cell Growth | ~2000 µM | Cytostatic effect | [10] |
These notes and protocols provide a foundational framework for researchers to design and execute in vitro studies to further elucidate the molecular mechanisms of this compound. The use of appropriate cell models and quantitative assays is essential for obtaining reliable and reproducible data, which will be critical for the development of this compound-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound protects against cell damage induced by NMDA and glutamate in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Role of this compound in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound selectively blocks the N-methyl-D-aspartate subclass of glutamate receptor channels in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of mammalian nitric oxide synthases by this compound, an endogenous polyamine formed by decarboxylation of arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Mitigates Inflammation-Related Oxidative Stress in BV-2 Cells by Inducing a Pre-Adaptive Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Mitigates Inflammation-Related Oxidative Stress in BV-2 Cells by Inducing a Pre-Adaptive Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Reduces Lipopolysaccharide-Mediated Oxidant Response via Activating PI3K/Akt Pathway and Up-Regulating Nrf2 and HO-1 Expression in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory effect of this compound on proliferation of tumor cells by modulation of polyamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. Selective inhibition of inducible nitric oxide synthase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Polyamine transport system mediates this compound transport in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The arginine metabolite this compound protects mitochondrial function and confers resistance to cellular apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal (i.p.) Administration of Agmatine in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the intraperitoneal (i.p.) administration of agmatine in mice, covering dosage, vehicle preparation, administration protocols, and known signaling pathways. This document is intended to assist researchers in designing and executing experiments involving this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for i.p. administration of this compound in mice as reported in the scientific literature.
Table 1: Dosage and Administration Parameters for i.p. This compound in Mice
| Parameter | Details | Reference |
| Dosage Range | 0.01 mg/kg to 300 mg/kg | [1][2] |
| Commonly Used Vehicle | 0.9% NaCl (Saline) | [3] |
| Injection Volume | 0.1 ml/10 g of body weight | [3] |
| Administration Frequency | Single dose or once daily for several consecutive days | [2][3] |
Table 2: Pharmacokinetic Parameters of this compound (Note on Route and Species)
| Parameter | Value | Route | Species | Reference |
| Serum Half-life | < 10 minutes | Systemic (after intrathecal injection) | Mouse | [4] |
| Oral Bioavailability | 29% - 35% | Oral | Rat | [5][6] |
| Plasma Half-life | 14.9 - 18.9 minutes | Intravenous | Rat | [6] |
| Plasma Half-life | 74.4 - 117 minutes | Oral | Rat | [6] |
Experimental Protocols
This section provides a detailed methodology for the i.p. administration of this compound in mice.
Materials
-
This compound sulfate (B86663) (or other salt form)
-
Sterile 0.9% NaCl solution (saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
-
Sterile syringes (e.g., 1 ml)
-
Sterile needles (e.g., 25-27 gauge)
-
Appropriate personal protective equipment (PPE)
-
Experimental mice
Preparation of this compound Solution
-
Calculate the required amount of this compound: Based on the desired dose (mg/kg) and the body weight of the mice, calculate the total mass of this compound needed.
-
Weigh the this compound: Using an analytical balance, accurately weigh the calculated amount of this compound sulfate.
-
Dissolve in vehicle: Transfer the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of sterile 0.9% NaCl solution to achieve the desired final concentration. One study specifies dissolving this compound sulfate in 0.9% NaCl to a final concentration of 3 mg/ml.[3]
-
Ensure complete dissolution: Vortex the solution until the this compound is completely dissolved. If necessary, gentle warming can be applied, but ensure the solution returns to room temperature before injection.
-
Fresh Preparation: It is recommended to freshly dissolve this compound in saline before each daily treatment.[3]
Intraperitoneal (i.p.) Injection Procedure
-
Animal Handling: Gently restrain the mouse, ensuring a firm but not restrictive grip. The mouse should be positioned to expose the abdomen.
-
Injection Site: The injection should be administered into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Needle Insertion: Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.
-
Aspiration: Gently pull back the plunger to ensure no blood or other fluid enters the syringe, which would indicate improper needle placement. If fluid is aspirated, discard the syringe and prepare a new injection.
-
Injection: Slowly and steadily inject the this compound solution.
-
Needle Withdrawal: Withdraw the needle smoothly and return the mouse to its cage.
-
Monitoring: Observe the mouse for a short period post-injection for any signs of distress.
Signaling Pathways and Experimental Workflows
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effects of i.p. This compound administration in mice.
Key Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways. The diagrams below illustrate some of these pathways.
3.2.1. This compound's Anti-inflammatory Pathway
This compound exerts anti-inflammatory effects by modulating the NF-κB signaling pathway.[4]
3.2.2. This compound's Role in Neuroprotection and Antidepressant-like Effects
This compound has been shown to have antidepressant-like effects through the activation of mTOR signaling and inhibition of GSK-3β.[6]
References
- 1. This compound produces antidepressant-like effects in two models of depression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound produces antinociception in tonic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacodynamic and pharmacokinetic studies of this compound after spinal administration in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Biodistribution of this compound to Brain and Spinal Cord after Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Gavage Administration of Agmatine Sulfate in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agmatine, an endogenous neuromodulator derived from the decarboxylation of L-arginine, has garnered significant scientific interest for its therapeutic potential across a spectrum of neurological and psychiatric disorders.[1][2][3] Its sulfate (B86663) salt, this compound sulfate, is commonly used in preclinical research to investigate its neuroprotective, antidepressant, and cognitive-enhancing effects.[1][4][5] This document provides detailed application notes and standardized protocols for the oral gavage administration of this compound sulfate in rat models, intended to guide researchers in designing and executing methodologically sound experiments.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving the oral administration of this compound sulfate to rats.
Table 1: Pharmacokinetic Parameters of this compound Sulfate in Rats Following Oral Administration
| Parameter | Value | Species/Strain | Reference |
| Oral Bioavailability | 29% - 35% | Sprague-Dawley | [6] |
| Plasma Half-life (t½) | 74.4 - 117 minutes | Sprague-Dawley | [6] |
| Time to Peak Plasma Concentration (Tmax) | Not explicitly stated in the provided results. | - | |
| Peak Plasma Concentration (Cmax) | Not explicitly stated in the provided results. | - |
Table 2: Dosages and Effects of Oral this compound Sulfate in Rat Models
| Animal Model | This compound Sulfate Dose | Administration Route | Key Findings | Reference |
| Normal Adult Wistar Rats | ~100 mg/kg/day (in drinking water for 95 days) | Oral (in drinking water) | Appeared safe; slight, reversible reductions in body weight, blood pressure, and water consumption. No abnormal behaviors or organ pathologies observed. | [7][8] |
| Sprague-Dawley Rats | 100 and 300 mg/kg (single dose) | Oral Gavage | Used for pharmacokinetic studies to determine plasma concentration-time profiles. | [9] |
| Streptozotocin-induced Alzheimer's Model | 100 mg/kg/day (for 2 weeks) | Intraperitoneal injection (Note: Not oral, but relevant for neuroprotective dose) | Improved cognitive function, suppressed amyloid-beta accumulation, and attenuated apoptosis. | [4] |
| Chronic Unpredictable Mild Stress (CUMS) Model | 40 mg/kg/day | Intraperitoneal injection (Note: Not oral, but relevant for antidepressant-like effects) | Suppressed depression-like behaviors, including reduced sucrose (B13894) preference and increased immobility time. | [3] |
| Forced Swim Test (Antidepressant Model) | 10 mg/kg | Oral (p.o.) | Significantly reduced immobility time. | [1] |
| Rotenone-induced Parkinson's Disease Model | 50 and 100 mg/kg/day (for 35 days) | Intraperitoneal injection (Note: Not oral, but relevant for neuroprotective dose) | Alleviated motor symptoms and inhibited inflammatory and oxidative stress pathways. | |
| Peripheral Nerve Injury Model | 50 mg/kg | Not specified | Demonstrated antioxidant and antineurotoxic effects. | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Sulfate Solution for Oral Gavage
Materials:
-
This compound sulfate powder
-
Sterile distilled water or 0.9% sterile saline
-
Vortex mixer
-
Appropriate size beakers or conical tubes
-
Weighing scale
-
pH meter (optional)
Procedure:
-
Calculate the required amount of this compound sulfate: Based on the desired dose (e.g., 100 mg/kg) and the average weight of the rats, calculate the total amount of this compound sulfate needed. The administration volume is typically kept constant, for example, at 1 ml/kg.[9]
-
Weigh the this compound sulfate: Accurately weigh the calculated amount of this compound sulfate powder.
-
Dissolve in vehicle: Add the powder to the appropriate volume of sterile distilled water or saline.[9]
-
Ensure complete dissolution: Vortex the solution thoroughly until the this compound sulfate is completely dissolved and no particulate matter is visible. Gentle warming may be used if necessary, but ensure the solution cools to room temperature before administration.
-
Adjust pH (optional): If required for the specific experimental design, check and adjust the pH of the solution to a physiological range (e.g., pH 7.0-7.4).
-
Storage: Prepare the solution fresh on the day of administration. If short-term storage is necessary, store at 4°C and protect from light.
Protocol 2: Oral Gavage Administration in Rats
Materials:
-
Prepared this compound sulfate solution
-
Appropriate size oral gavage needle (e.g., 20G x 38 mm for adult rats)[9]
-
Syringe (1 ml or 3 ml)
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Weigh the rat to determine the precise volume of the solution to be administered.
-
Gently but firmly restrain the rat. One common method is to hold the rat by the scruff of the neck with the thumb and forefinger to prevent head movement. The body of the rat can be supported against your forearm.
-
-
Gavage Needle Insertion:
-
Attach the gavage needle to the syringe filled with the calculated volume of this compound sulfate solution.
-
With the rat's head tilted slightly upwards, gently insert the tip of the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is felt, or if the rat begins to struggle excessively, withdraw the needle and start again. Caution: Improper technique can lead to insertion into the trachea, which can be fatal.
-
-
Administration:
-
Once the needle is correctly positioned in the esophagus (the tip will be approximately at the level of the last rib), slowly depress the syringe plunger to administer the solution.[9]
-
-
Post-Administration:
-
Gently withdraw the gavage needle.
-
Return the rat to its home cage and monitor for any signs of distress, such as coughing, choking, or difficulty breathing, for a short period after the procedure.
-
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are attributed to its interaction with multiple molecular targets and signaling pathways.
This compound's Modulation of NMDA Receptor Signaling
This compound is known to act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[1][11] Overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, a process implicated in various neurological disorders.[12] By blocking the NMDA receptor, this compound can mitigate these detrimental effects.[12]
Caption: this compound's antagonistic action on the NMDA receptor signaling pathway.
This compound's Activation of mTOR Signaling
Similar to the rapid-acting antidepressant ketamine, this compound has been shown to activate the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway.[1][11] This pathway is crucial for synaptic plasticity and the synthesis of proteins involved in neuronal function and survival. Activation of mTOR signaling is thought to underlie the rapid antidepressant-like effects of this compound.[11]
Caption: Activation of the mTOR signaling pathway by this compound.
General Experimental Workflow for this compound Studies in Rats
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound sulfate in a rat model of a neurological or psychiatric disorder.
Caption: A general experimental workflow for studies involving this compound sulfate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 4. This compound improves cognitive dysfunction and prevents cell death in a streptozotocin-induced Alzheimer rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound treatment is neuroprotective in rodent brain injury models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Evidence for oral this compound sulfate safety--a 95-day high dosage pilot study with rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PlumX [plu.mx]
- 9. Biodistribution of this compound to Brain and Spinal Cord after Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound as a novel candidate for rapid-onset antidepressant response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective Role of this compound in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antidepressant Effects of Agmatine Using the Forced Swim Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agmatine, an endogenous neuromodulator, has demonstrated significant antidepressant-like effects in various preclinical models. The forced swim test (FST) is a widely utilized behavioral assay to screen potential antidepressant compounds by assessing the duration of immobility in rodents, which is interpreted as a measure of behavioral despair.[1][2] This document provides detailed application notes and standardized protocols for utilizing the FST to evaluate the antidepressant properties of this compound. It includes a summary of quantitative data from key studies, detailed experimental procedures, and diagrams of the implicated signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of this compound on rodent behavior in the Forced Swim Test, providing a comparative overview of its efficacy at different dosages and routes of administration.
Table 1: Effect of this compound on Immobility Time in Mice
| Treatment Group | Dose (mg/kg) | Route of Administration | Immobility Time (seconds) | Percent Reduction vs. Vehicle | Reference |
| Vehicle | - | p.o. | Baseline | - | [3] |
| This compound | 40 | p.o. | Significant Reduction | Not specified | [3] |
| This compound | 80 | p.o. | Significant Reduction | Not specified | [3] |
| Vehicle | - | i.p. | Baseline | - | [4] |
| This compound | 0.01 - 50 | i.p. | Significant Reduction | Dose-dependent | [4] |
| Vehicle | - | i.c.v. | Baseline | - | [4] |
| This compound | 1 - 100 nmol/site | i.c.v. | Significant Reduction | Dose-dependent | [4] |
Table 2: Effect of this compound on Immobility Time in Rats
| Treatment Group | Dose (mg/kg) | Route of Administration | Immobility Time (seconds) | Percent Reduction vs. Vehicle | Reference |
| Vehicle | - | p.o. | Baseline | - | [3] |
| This compound | 10 | p.o. | Significant Reduction | Not specified | [3] |
| Vehicle | - | s.c. | Baseline | - | [3] |
| This compound | 1.25 | s.c. | Significant Reduction | Not specified | [3] |
| This compound | 2.5 | s.c. | Significant Reduction | Not specified | [3] |
| This compound | 5 | s.c. | Significant Reduction | Not specified | [3] |
| This compound | 20 | s.c. | Significant Reduction | Not specified | [3] |
Table 3: Synergistic Effects of this compound with Other Compounds in Mice
| Treatment Group | Dose (mg/kg) | Effect on Immobility Time | Reference |
| Subeffective this compound (0.01) + Subeffective Lithium (3) | 0.01 + 3 | Potentiated antidepressant-like effect | [5] |
| Subeffective this compound (0.001) + Subeffective Lithium (3) + MK-801 (0.05) | 0.001 + 3 + 0.05 | Significant antidepressant-like effect | [5] |
| Subeffective this compound (0.0001) + Lithium (10) | 0.0001 + 10 | Reduced immobility time compared to either drug alone | [6] |
| Subeffective this compound (0.001) + Fluoxetine (10) | 0.001 + 10 | Synergistic antidepressant-like effect | [7] |
Experimental Protocols
Protocol 1: Forced Swim Test in Mice
1. Animals:
-
Male Swiss mice (25-30 g) are commonly used.
-
House animals in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle.
-
Provide ad libitum access to food and water.
-
Allow at least a 1-week acclimatization period before the experiment.
2. Apparatus:
-
A transparent cylindrical container (25 cm height x 10 cm diameter).[8]
-
Fill the cylinder with water (23-25°C) to a depth of 15 cm, preventing the mice from touching the bottom with their tails or hind limbs.[8][9]
3. Drug Preparation and Administration:
-
Dissolve this compound sulfate (B86663) in a sterile saline solution (0.9% NaCl).
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneally, p.o., s.c.) 30-60 minutes before the test, depending on the study design.
4. Experimental Procedure:
-
Place each mouse individually into the swim cylinder for a single 6-minute session.[2]
-
Record the entire session using a video camera for later analysis.
5. Behavioral Scoring:
-
An observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the 6-minute test.[8]
-
Immobility: The mouse is considered immobile when it ceases struggling and remains floating motionless in the water, making only small movements necessary to keep its head above water.[10]
-
Other behaviors that can be scored include:
-
Swimming: Active movements throughout the cylinder.
-
Climbing: Active upward-directed movements with forepaws against the cylinder wall.
-
Protocol 2: Forced Swim Test in Rats
1. Animals:
-
Male Wistar or Sprague-Dawley rats (200-250 g) are typically used.
-
Housing and acclimatization conditions are the same as for mice.
2. Apparatus:
-
A larger transparent cylindrical container (e.g., 40 cm height x 20 cm diameter).[9]
-
Fill the cylinder with water (25 ± 1°C) to a depth of 30 cm.
3. Drug Preparation and Administration:
-
Prepare and administer this compound as described for mice. The timing of administration relative to the test should be kept consistent.
4. Experimental Procedure:
-
Pre-test Session (Day 1): Place each rat individually into the swim cylinder for 15 minutes. This session serves as habituation and is not scored for antidepressant effects. After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.[10]
-
Test Session (Day 2, 24 hours after pre-test): Administer this compound or vehicle. After the appropriate absorption time, place the rats individually back into the cylinders for a 5-minute session.[10] Record the entire session for subsequent analysis.
5. Behavioral Scoring:
-
Score the total duration of immobility during the 5-minute test session.
-
Immobility: Defined as for mice; the rat remains floating in an upright position, making only minimal movements to keep its head above water.[10]
Signaling Pathways and Mechanisms
The antidepressant-like effects of this compound are mediated by a complex interplay of several signaling pathways.
This compound's Core Antidepressant Signaling Cascade
This compound's rapid antidepressant effects are believed to be initiated through the modulation of glutamate (B1630785) receptors, leading to the activation of key intracellular signaling pathways that promote neuroplasticity.
Experimental Workflow for FST
The following diagram outlines the typical workflow for conducting a forced swim test experiment to assess the effects of a compound like this compound.
Interacting Neurotransmitter Systems
This compound's antidepressant activity also involves interactions with other neurotransmitter systems beyond glutamate, including the serotonergic, nitrergic (nitric oxide), and opioid systems.
Discussion and Considerations
-
Locomotor Activity: It is crucial to perform an open-field test to ensure that this compound does not increase general locomotor activity, which could be a confounding factor leading to a false positive result (i.e., reduced immobility due to hyperactivity). Studies have shown that this compound does not typically alter ambulation at doses effective in the FST.[4]
-
Mechanism of Action: The antidepressant-like effect of this compound is multifaceted. It involves the inhibition of NMDA receptors and the activation of AMPA receptors, which in turn stimulates the mTOR signaling pathway and increases the expression of synaptic proteins like BDNF, PSD-95, and GluA1.[6][11] Furthermore, interactions with the nitric oxide[12], serotonergic[7], and opioid systems[8] contribute to its effects.
-
Translational Potential: The rapid onset of action observed in preclinical models suggests that this compound could be a candidate for developing fast-acting antidepressants, similar to ketamine, but potentially with a more favorable side-effect profile.[13]
These protocols and notes provide a comprehensive framework for researchers to investigate the antidepressant potential of this compound using the forced swim test. Adherence to standardized procedures is essential for generating reliable and reproducible data.
References
- 1. lasa.co.uk [lasa.co.uk]
- 2. youtube.com [youtube.com]
- 3. Antidepressant-like effect of this compound and its possible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound produces antidepressant-like effects in two models of depression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound enhances the antidepressant-like effect of lithium in mouse forced swimming test through NMDA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound produces antidepressant-like effects by activating AMPA receptors and mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence for serotonin receptor subtypes involvement in this compound antidepressant like-effect in the mouse forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effect of GABAmimetics on the duration of immobility in the forced swim test in albino mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Nitric oxide involvement in additive antidepressant-like effect of this compound and lithium in mice forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound as a novel candidate for rapid-onset antidepressant response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Agmatine's Antidepressant Activity Using the Tail Suspension Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the tail suspension test (TST) to screen for the antidepressant-like effects of agmatine. This compound, an endogenous neuromodulator, has demonstrated significant potential as a novel antidepressant in preclinical studies.[1] The TST is a widely used behavioral assay for assessing antidepressant efficacy in rodents, particularly mice.[2] The test is predicated on the principle that when subjected to the inescapable stress of being suspended by its tail, an animal will develop an immobile posture, which is considered a state of behavioral despair.[2] Antidepressant compounds, such as this compound, have been shown to reduce this immobility time.[3]
The antidepressant-like effects of this compound are multifaceted and involve the modulation of several key signaling pathways. Research indicates that this compound's mechanism of action includes interaction with NMDA receptors, the L-arginine-nitric oxide pathway, and alpha2-adrenoceptors.[4] Furthermore, studies have highlighted the role of AMPA receptor activation and subsequent mTOR signaling in mediating the antidepressant effects of this compound.[5][6]
Quantitative Data Summary
The following table summarizes the quantitative data from various studies investigating the effects of this compound in the tail suspension test.
| Animal Model | This compound Dose | Administration Route | Key Findings in Tail Suspension Test |
| Mice | 0.01 - 50 mg/kg | Intraperitoneal (i.p.) | Dose-dependent reduction in immobility time.[3][4] |
| Mice | 0.1 mg/kg | Oral (p.o.) | Significant reduction in immobility time.[5] |
| Mice | 40 and 80 mg/kg | Oral (p.o.) | Reduced immobility time.[7] |
| Mice | Sub-effective dose (0.0001 mg/kg, p.o.) in combination with a GSK-3β inhibitor | Oral (p.o.) | Synergistic reduction in immobility time compared to either drug alone.[5] |
Experimental Protocols
A detailed methodology for conducting the tail suspension test to screen for the antidepressant activity of this compound is provided below.
Materials:
-
Suspension box or a similar apparatus that prevents the mouse from touching any surfaces.[8]
-
Adhesive tape strong enough to support the mouse's weight.[8]
-
A quiet, well-lit testing room.[8]
-
Video recording equipment and analysis software (recommended for accuracy).[8]
-
This compound sulfate (B86663)
-
Vehicle control (e.g., saline)
-
Standard laboratory equipment (syringes, needles, etc.)
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least one hour before the test to minimize stress-induced variability.[8]
-
Animal Preparation:
-
Drug Administration: Administer this compound sulfate or the vehicle control at the predetermined dose and route (e.g., intraperitoneally or orally) 30-60 minutes before the test.[8]
-
Suspension:
-
Test Session:
-
Record the animal's behavior throughout the session. The primary measure is the total duration of immobility.[8] Immobility is defined as the absence of any movement except for those required for respiration.[8] Often, the final 4 minutes of the test are analyzed as the initial 2 minutes are considered a period of habituation.[11]
-
Post-Test:
-
Data Analysis:
-
Score the duration of immobility either manually or using automated video analysis software.
-
A significant decrease in the total immobility time in the this compound-treated group compared to the vehicle-treated control group is indicative of an antidepressant-like effect.[8]
-
Visualizations
Experimental Workflow
The following diagram illustrates the experimental workflow for the tail suspension test.
Signaling Pathways of this compound's Antidepressant Activity
The antidepressant-like effects of this compound are mediated through complex intracellular signaling cascades. The diagram below outlines the key pathways involved.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound produces antidepressant-like effects in two models of depression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound produces antidepressant-like effects by activating AMPA receptors and mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antidepressant-like effect of this compound and its possible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 10. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by Agmatine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agmatine, an endogenous neuromodulator derived from the decarboxylation of L-arginine, has garnered significant interest for its potential therapeutic applications, particularly in the realm of neuroprotection and the management of neurological disorders.[1][2][3] Its multifaceted biological activities stem from its ability to modulate a variety of intracellular signaling pathways.[3] Western blot analysis is a pivotal technique for elucidating the mechanisms of action of this compound by allowing for the semi-quantitative detection of key proteins and their post-translational modifications, such as phosphorylation, within these signaling cascades.
These application notes provide a comprehensive overview of the signaling pathways influenced by this compound and offer detailed protocols for their investigation using Western blot analysis.
Key Signaling Pathways Modulated by this compound
This compound exerts its effects by interacting with multiple signaling pathways, often leading to neuroprotective, anti-inflammatory, and anti-apoptotic outcomes. The most prominently studied pathways include:
-
PI3K/Akt Signaling Pathway: This is a crucial pathway involved in cell survival, proliferation, and growth. This compound has been shown to activate this pathway, leading to the phosphorylation of Akt and downstream targets, which in turn can inhibit apoptosis and promote cell survival.[4][5][6][7]
-
mTOR Signaling Pathway: The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival. This compound can modulate mTOR signaling, which is implicated in its neuroprotective effects.[1][8]
-
ERK1/2 (MAPK) Signaling Pathway: The extracellular signal-regulated kinase (ERK) pathway is involved in cell proliferation, differentiation, and survival. This compound has been shown to influence the phosphorylation of ERK1/2, contributing to its neurorestorative properties.[2]
-
NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation. This compound can suppress the activation of this pathway, leading to a reduction in the expression of pro-inflammatory cytokines.[2][9]
-
eNOS Signaling Pathway: this compound can modulate the expression and activity of endothelial nitric oxide synthase (eNOS), which plays a role in vasodilation and has neuroprotective effects in the context of cerebral ischemia.[10][11][12]
Quantitative Data Summary
The following tables summarize the quantitative changes in protein expression and phosphorylation observed in various studies investigating the effects of this compound, as determined by Western blot analysis.
Table 1: Effect of this compound on PI3K/Akt Signaling Pathway Components
| Target Protein | Cell/Tissue Type | This compound Treatment | Change in Expression/Phosphorylation | Reference |
| p-Akt | RAW 264.7 cells | 1 mM for 24 h | Significantly enhanced phosphorylation | [4] |
| p-Akt | HEI-OC1 cells | Pretreatment with this compound | Reversed cisplatin-induced decrease in phosphorylation | [7] |
| p-PI3K | HEI-OC1 cells | Pretreatment with this compound | Reversed cisplatin-induced decrease in phosphorylation | [7] |
| Bax | HEI-OC1 cells | Pretreatment with this compound | Reversed cisplatin-induced increase in expression | [7] |
| Bcl-2 | HEI-OC1 cells | Pretreatment with this compound | Reversed cisplatin-induced decrease in expression | [7] |
| p-AMPKα | HMEC-1 cells | - | Upregulated | [13] |
| p-Akt | HMEC-1 cells | - | Upregulated | [13] |
| p-eNOS | HMEC-1 cells | - | Upregulated | [13] |
Table 2: Effect of this compound on Other Signaling Pathway Components
| Target Protein | Cell/Tissue Type | This compound Treatment | Change in Expression/Phosphorylation | Reference |
| Nuclear Nrf2 | RAW 264.7 cells | 1 mM for 24 h | Significantly increased | [4] |
| HO-1 | RAW 264.7 cells | 1 mM for 24 h | Significantly increased mRNA and protein expression | [4] |
| p-mTOR (Ser2448) | Mouse Hippocampal DG | 0.1 mg/kg, p.o. for 21 days | Counteracted corticosterone-induced reduction in phosphorylation | [8] |
| eNOS | Rat Hippocampus (transient global ischemia) | 100 mg/kg at reperfusion | Increased by 1.79-fold at 6 h post-ischemia | [10] |
| eNOS | Rat Parietal Cortex (transient global ischemia) | 100 mg/kg at reperfusion | Increased by 1.3-fold at 6 h post-ischemia | [10] |
| HIF-1α | BV-2 microglia | Pretreatment before LPS stimulation | Decreased by 45% at 3h, 41% at 6h, and 68% at 24h | [14] |
| p-ERK | Neural Progenitor Cells | 100 µM with 10 ng/ml LPS | Increased expression | [15] |
| GSK-3β | Mouse Hippocampus | 10 mg/kg/i.p. for 5 days | Prevented Al-NP-induced activation | [16] |
| ERK | Mouse Hippocampus | 10 mg/kg/i.p. for 5 days | Prevented Al-NP-induced activation | [16] |
Experimental Protocols
General Protocol for Western Blot Analysis of Phosphorylated Proteins
This protocol is a generalized procedure and may require optimization for specific proteins and antibodies.
1. Sample Preparation (Cell Lysate)
-
Materials:
-
Procedure:
-
Wash cells with ice-cold PBS.
-
Aspirate PBS and add ice-cold lysis buffer to the plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Add Laemmli sample buffer to the desired amount of protein and boil at 95-100°C for 5 minutes.[18]
-
2. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Materials:
-
Polyacrylamide gels (precast or hand-casted)
-
Electrophoresis chamber and power supply
-
Running buffer (Tris-glycine-SDS)
-
Protein ladder
-
-
Procedure:
-
Assemble the electrophoresis apparatus.
-
Load equal amounts of protein from each sample into the wells of the polyacrylamide gel.
-
Load a protein ladder to determine molecular weights.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
3. Protein Transfer (Electroblotting)
-
Materials:
-
PVDF or nitrocellulose membrane
-
Transfer buffer (Tris-glycine-methanol)
-
Transfer apparatus (wet or semi-dry)
-
-
Procedure:
-
Equilibrate the gel, membrane, and filter papers in transfer buffer.
-
Assemble the transfer stack (sandwich).
-
Transfer the proteins from the gel to the membrane using an electrical current.
-
4. Immunodetection
-
Materials:
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). Avoid using milk as it contains phosphoproteins that can cause high background.[18]
-
Primary antibody (specific for the phosphorylated protein of interest)
-
Secondary antibody (HRP-conjugated, specific to the primary antibody host species)
-
Wash buffer (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence detector)
-
-
Procedure:
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Incubate the membrane with the primary antibody (diluted in TBST with 5% BSA) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in TBST with 5% BSA) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
For normalization, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like β-actin or GAPDH.
-
Visualizations
Signaling Pathways
References
- 1. jourdata.s3.us-west-2.amazonaws.com [jourdata.s3.us-west-2.amazonaws.com]
- 2. The Neuroprotective Effects of this compound on Parkinson's Disease: Focus on Oxidative Stress, Inflammation and Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Reduces Lipopolysaccharide-Mediated Oxidant Response via Activating PI3K/Akt Pathway and Up-Regulating Nrf2 and HO-1 Expression in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Alleviates Cisplatin-Induced Ototoxicity by Activating PI3K/AKT Signaling Pathway | eNeuro [eneuro.org]
- 6. This compound Alleviates Cisplatin-Induced Ototoxicity by Activating PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protective Effects of this compound Against Corticosterone-Induced Impairment on Hippocampal mTOR Signaling and Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Mitigates Inflammation-Related Oxidative Stress in BV-2 Cells by Inducing a Pre-Adaptive Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of endothelial nitric oxide synthase by this compound after transient global cerebral ischemia in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of endothelial nitric oxide synthase by this compound after transient global cerebral ischemia in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. profiles.wustl.edu [profiles.wustl.edu]
- 13. researchgate.net [researchgate.net]
- 14. This compound suppresses glycolysis via the PI3K/Akt/mTOR/HIF‐1α signaling pathway and improves mitochondrial function in microglia exposed to lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Effect of this compound on Expression of IL-1β and TLX Which Promotes Neuronal Differentiation in Lipopolysaccharide-Treated Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound prevents the memory impairment and the dysfunction of hippocampal GSK-3β and ERK signaling induced by aluminum nanoparticle in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Agmatine's In Vivo Blood-Brain Barrier Penetration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the blood-brain barrier (BBB) penetration of agmatine.
Frequently Asked Questions (FAQs)
Q1: Does this compound naturally cross the blood-brain barrier?
A1: Yes, studies have shown that this compound can cross the blood-brain barrier (BBB) after systemic administration.[1][2] However, its inherent physicochemical properties—being a polar and positively charged molecule at physiological pH—limit its passive diffusion into the central nervous system (CNS).[3] Research indicates that while this compound is detected in the brain and cerebrospinal fluid (CSF) following peripheral injection, the brain-to-plasma concentration ratio can be low.[1]
Q2: What are the primary strategies to enhance this compound's BBB penetration?
A2: The main approaches to improve this compound delivery to the brain include:
-
Nanotechnology-based delivery systems: Encapsulating this compound in nanocarriers such as polymeric nanoparticles (e.g., PLGA), liposomes, or solid lipid nanoparticles (SLNs) can protect it from degradation and facilitate its transport across the BBB.[4]
-
Chemical modification (Prodrugs): Modifying the chemical structure of this compound to create more lipophilic derivatives or conjugates can enhance its ability to permeate the BBB.[5]
-
Surface functionalization of nanocarriers: Attaching specific ligands (e.g., transferrin, lactoferrin) to the surface of nanocarriers can target receptors on the BBB, promoting receptor-mediated transcytosis into the brain.[3][6]
Q3: What are the key signaling pathways modulated by this compound in the CNS?
A3: this compound is a neuromodulator that interacts with multiple targets within the CNS. Enhancing its brain delivery can potentiate its effects on pathways involved in neuroprotection and neurotransmission. Key targets include NMDA receptors, α2-adrenergic receptors, and imidazoline (B1206853) receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. Encapsulation of hydrophilic and lipophilic drugs in PLGA nanoparticles by the nanoprecipitation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advancing Brain Targeting: Cost-Effective Surface-Modified Nanoparticles for Faster Market Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of this compound in brain and plasma using high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | In-vivo time course of organ uptake and blood-brain-barrier permeation of poly(L-lactide) and poly(perfluorodecyl acrylate) nanoparticles with different surface properties in unharmed and brain-traumatized rats [frontiersin.org]
- 6. Nanocarrier-Based Drug Delivery to Brain: Interventions of Surface Modification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Increase the Oral Bioavailability of Agmatine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of agmatine.
Frequently Asked Questions (FAQs)
Q1: What is the currently understood oral bioavailability of this compound?
A1: The oral bioavailability of this compound has been primarily studied in animal models. In rats, the oral bioavailability of this compound sulfate (B86663) is reported to be between 29% and 35%.[1][2][3] To date, there is a lack of published studies that have quantified the absolute oral bioavailability of this compound in humans.[1] Oral administration in rats leads to a prolonged plasma half-life (74.4–117 minutes) compared to intravenous administration (14.9-18.9 minutes), which suggests "flip-flop" kinetics, where the rate of absorption is the rate-limiting step in its elimination.[2][3]
Q2: What are the primary factors limiting the oral bioavailability of this compound?
A2: Several factors contribute to the limited oral bioavailability of this compound:
-
High Cationic Charge: At physiological pH, this compound is predominantly a dication, which restricts its passive diffusion across the intestinal epithelium.[4]
-
Transporter Competition: this compound shares transporters with dietary amino acids like arginine.[5] Co-ingestion with protein can significantly reduce its absorption.[5]
-
Enzymatic Degradation: this compound is metabolized in the body by enzymes such as agmatinase, which converts it to putrescine and urea, and diamine oxidase, which transforms it into γ-guanidinobutyric acid.[1]
-
Efflux Pump Activity: It is hypothesized that this compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it back into the intestinal lumen.[4]
Q3: Can using different salt forms of this compound improve its oral bioavailability?
A3: Yes, preliminary research and patent literature suggest that alternative salt forms could offer improved physicochemical properties compared to this compound sulfate.[4][6] this compound phosphate (B84403) and this compound dihydrochloride (B599025) are noted for potentially better solubility and uptake characteristics.[4][6] The rationale is that these forms may have a more favorable dissolution profile, presenting this compound to intestinal transporters in a more readily absorbable state.[4] However, direct comparative in vivo bioavailability data in peer-reviewed literature is currently limited.[4]
Q4: What formulation strategies can be employed to enhance the oral absorption of this compound?
A4: Several formulation strategies are being explored to overcome the challenges of oral this compound delivery:
-
Buffered Formulations: Increasing the local pH in the intestine with buffering agents (e.g., sodium bicarbonate, arginine base) may increase the proportion of un-ionized this compound, potentially enhancing passive diffusion.[4][6] A patent application suggests a pH range of 7.5-9.0 could improve cellular uptake.[6]
-
Permeation Enhancers: Co-administration with intestinal permeation enhancers, such as sodium caprate or bile salts, can transiently open the tight junctions between intestinal cells, facilitating increased paracellular transport.[4]
-
Nanoformulations: Encapsulating this compound in nanocarriers like liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles can protect it from enzymatic degradation and facilitate its transport across the intestinal epithelium.[4]
Q5: Are there alternative routes of administration that bypass the limitations of oral delivery?
A5: To avoid the gastrointestinal tract and first-pass metabolism, several alternative routes are under consideration:
-
Nasal Delivery: Intranasal administration may allow for rapid absorption into the systemic circulation and potentially direct transport to the central nervous system. A patent for a nasal spray formulation of this compound has been filed.[4][7]
-
Sublingual/Buccal Delivery: Administering this compound under the tongue or in the cheek pouch allows for absorption through the oral mucosa, bypassing the harsh gastric environment and hepatic first-pass metabolism.[4]
-
Rectal Delivery: This route can also partially bypass first-pass metabolism and is a viable option for patients unable to take oral medications.[4]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro and in vivo experiments designed to assess or improve this compound bioavailability.
Issue 1: High Variability in Caco-2 Cell Permeability Assays
-
Problem: Inconsistent apparent permeability coefficient (Papp) values for this compound across experiments.
-
Potential Causes & Troubleshooting Steps:
-
Transporter Saturation: this compound utilizes transporters like organic cation transporters (OCTs).[4] High concentrations can saturate these transporters.
-
Solution: Test a range of this compound concentrations to determine if transport is saturable and work within a linear range.
-
-
Competition: The presence of other substrates (e.g., putrescine, spermidine) in the assay medium can compete for the same transporters.[4]
-
Solution: Ensure the assay medium is free from known competing substrates.
-
-
pH of Assay Buffer: this compound's ionization state is pH-dependent.
-
Efflux Pump Activity: this compound may be extruded by efflux pumps like P-gp.
-
Solution: Co-incubate with known P-gp inhibitors (e.g., verapamil) to determine if efflux is a significant factor.
-
-
Issue 2: Low In Vivo Bioavailability Despite Promising In Vitro Data
-
Problem: A novel this compound formulation shows high permeability in Caco-2 cells but fails to demonstrate improved bioavailability in animal models.
-
Potential Causes & Troubleshooting Steps:
-
First-Pass Metabolism: this compound is subject to degradation by enzymes primarily in the liver and gut.
-
Solution: Analyze plasma and urine for key metabolites like putrescine and γ-guanidinobutyric acid to assess the extent of metabolic degradation.[1] Consider co-administration with inhibitors of agmatinase or diamine oxidase, if available and appropriate for the experimental design.
-
-
Poor GI Tract Stability: The formulation may not be stable in the acidic environment of the stomach or in the presence of digestive enzymes.
-
Solution: Evaluate the stability of the formulation in simulated gastric and intestinal fluids. Consider enteric-coated formulations to protect this compound until it reaches the small intestine.
-
-
Interaction with Gut Microbiota: Gut bacteria can produce and degrade this compound, potentially influencing its availability for absorption.[8]
-
Solution: This is a complex area of research. While difficult to control, acknowledging this variable is important. Studies in germ-free animals could provide insight, though this is a significant undertaking.
-
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Sulfate in Rats
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration | Reference(s) |
| Dose | 3 - 30 mg/kg | 100 - 300 mg/kg | [2] |
| Plasma Half-life (t½) | 14.9 - 18.9 minutes | 74.4 - 117 minutes | [2][3] |
| Oral Bioavailability (F) | N/A | 29% - 35% | [1][2][3] |
Note: This table summarizes data from rat studies. Quantitative pharmacokinetic data in humans is not currently available in published literature.[1]
Experimental Protocols
Protocol 1: Animal Pharmacokinetic Study (Rat Model)
This protocol is based on methodologies described in the literature for determining the pharmacokinetics of oral this compound.[1][2]
-
Animals and Housing: Use adult male Wistar or Sprague-Dawley rats. House animals individually under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water. For IV studies, rats are often cannulated in the jugular vein.
-
Dosing:
-
Oral (PO) Administration: Dissolve this compound sulfate in sterile water. Administer a specific dose (e.g., 100 or 300 mg/kg) via oral gavage.[1][2]
-
Intravenous (IV) Administration: For bioavailability calculation, a comparator group receives this compound sulfate dissolved in sterile saline via IV injection (e.g., through the jugular vein cannula).[1]
-
-
Blood Sampling:
-
Collect blood samples (~200 µL) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-dosing.[1]
-
Collect samples into heparinized tubes and centrifuge to separate plasma. Store plasma at -80°C until analysis.
-
-
Bioanalytical Method (HPLC-MS/MS):
-
Sample Preparation: Add an internal standard (e.g., ¹³C₄-agmatine) to plasma samples. Precipitate proteins using a solvent like isopropanol (B130326) and centrifuge.[1]
-
Chromatography: Use a suitable HPLC column to separate this compound from other plasma components.
-
Mass Spectrometry: Introduce the eluent into a tandem mass spectrometer and perform detection in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[1]
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) from the plasma concentration-time data using non-compartmental analysis.
-
Calculate oral bioavailability (F) using the formula: F = (AUC_oral / AUC_IV) × (Dose_IV / Dose_oral) × 100% .[1]
-
Protocol 2: Caco-2 Cell Permeability Assay
This protocol is a standard method for evaluating in vitro intestinal permeability.[4]
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for approximately 21 days until a confluent and differentiated monolayer is formed.
-
Monolayer Integrity Check: Monitor the integrity of the cell monolayer by measuring transepithelial electrical resistance (TEER) values.
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the this compound formulation (dissolved in HBSS) to the apical (A) chamber.
-
Add fresh HBSS to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
At set time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber, replacing the volume with fresh HBSS.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as HPLC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the equation: Papp = (dQ/dt) / (A × C0)
-
Where:
-
dQ/dt is the rate of this compound appearance in the receiver chamber.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of this compound in the donor chamber.
-
-
-
Visualizations
Caption: Troubleshooting workflow for low oral this compound bioavailability.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
References
- 1. benchchem.com [benchchem.com]
- 2. Biodistribution of this compound to Brain and Spinal Cord after Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodistribution of this compound to Brain and Spinal Cord after Systemic Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. examine.com [examine.com]
- 6. US20170071883A1 - Systems and Methods for Increasing this compound Cellular Uptake by Oral Administration - Google Patents [patents.google.com]
- 7. US20150182479A1 - Method of delivering this compound for medical treatment - Google Patents [patents.google.com]
- 8. This compound as a novel candidate for rapid-onset antidepressant response - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Agmatine Sulfate Dosage for Behavioral Research: A Technical Support Guide
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for determining the optimal dosage of agmatine sulfate (B86663) in behavioral studies. This guide, presented in a question-and-answer format, addresses common challenges and offers troubleshooting strategies to ensure experimental success.
Frequently Asked Questions (FAQs) and Troubleshooting
This section tackles specific issues researchers may encounter during their experiments with this compound sulfate.
Q1: We are not observing the expected behavioral effects of this compound sulfate. What could be the issue?
A1: A lack of effect could stem from several factors. Firstly, consider the dosage. This compound sulfate often exhibits a U-shaped or bell-shaped dose-response curve, where both very low and very high doses can be less effective than an optimal mid-range dose. Secondly, the route of administration is critical. Intraperitoneal (i.p.) injections generally lead to a more rapid onset of action compared to oral (p.o.) administration. Lastly, ensure the purity of your this compound sulfate, as impurities can interfere with its activity.
Q2: We are seeing high variability in our behavioral data between subjects. How can we reduce this?
A2: High variability can obscure true experimental effects. To mitigate this, ensure consistent experimental conditions. This includes the time of day for testing to account for circadian rhythms, the acclimation period for the animals to the testing environment, and standardized handling procedures. The age, sex, and strain of the animal model can also significantly impact behavioral outcomes, so it is crucial to use a homogenous population.[1]
Q3: What is the recommended starting dose for this compound sulfate in mice for an antidepressant-like effect?
A3: For antidepressant-like effects in mice, as assessed by the Forced Swim Test (FST) and Tail Suspension Test (TST), a common starting dose range is 10-40 mg/kg administered intraperitoneally.[2] Some studies have shown effects with doses as low as 0.01 mg/kg.[3] It is advisable to conduct a pilot study with a range of doses (e.g., 10, 20, 40 mg/kg) to determine the optimal dose for your specific experimental conditions.
Q4: Can this compound sulfate affect locomotor activity and confound the results of behavioral tests?
A4: Yes, at higher doses, this compound sulfate can influence locomotor activity. For instance, a dose of 100 mg/kg has been shown to reduce the number of entries into the enclosed arms of the Elevated Plus Maze (EPM) and decrease crossings in the Open Field Test (OFT), suggesting a potential sedative effect at this concentration.[4] Therefore, it is essential to include an assessment of locomotor activity (e.g., using an OFT) to ensure that the observed behavioral effects are not simply a consequence of altered motor function. Doses in the range of 5-20 mg/kg have been shown to not affect locomotor activity in naive mice.[2]
Q5: What is the appropriate vehicle for dissolving this compound sulfate?
A5: this compound sulfate is readily soluble in physiological saline (0.9% NaCl). It is imperative to include a vehicle-only control group in your experimental design to ensure that the vehicle itself does not produce any behavioral effects.
Quantitative Data Summary
The following tables summarize effective dosages of this compound sulfate in various behavioral paradigms.
Table 1: this compound Sulfate Dosages for Antidepressant-Like Effects
| Animal Model | Behavioral Test | Effective Dose Range | Administration Route | Key Findings |
| Mice | Forced Swim Test (FST) | 0.01 - 50 mg/kg | i.p. | Decreased immobility time.[3] |
| Mice | Forced Swim Test (FST) | 10 mg/kg | i.p. | Prevented the increase in immobility time induced by amyloid-β.[2] |
| Rats | Forced Swim Test (FST) | 20, 40, 80 mg/kg | i.p. | Reversed depressive-like behavior.[5] |
| Mice | Tail Suspension Test (TST) | 0.01 - 50 mg/kg | i.p. | Decreased immobility time.[3] |
Table 2: this compound Sulfate Dosages for Anxiolytic-Like Effects
| Animal Model | Behavioral Test | Effective Dose Range | Administration Route | Key Findings |
| Rats | Elevated Plus Maze (EPM) | 20 - 40 mg/kg | i.p. | Increased time spent in open arms.[4] |
| Rats | Elevated Plus Maze (EPM) | 20, 40, 80 mg/kg | i.p. | Increased time spent and number of entries in open arms.[5] |
| Mice | Elevated Plus Maze (EPM) | 1.0 - 30 mg/kg | i.p. | Reduced anxiety-like behaviors. |
| Mice | Light-Dark Transition Test | 10 mg/kg (p.o.), 20 mg/kg (s.c.), 80 mg/kg (s.c.) | p.o., s.c. | Increased number of light-dark transitions.[6] |
| Rats | Social Interaction Test | 10 - 40 mg/kg (three times in 24h) | p.o. | Increased active social interaction.[6] |
Table 3: this compound Sulfate Dosages and Effects on Locomotor Activity
| Animal Model | Behavioral Test | Dose | Administration Route | Effect on Locomotor Activity |
| Mice | Open Field Test (OFT) | 5 - 20 mg/kg | i.p. | No effect in naive mice. |
| Rats | Open Field Test (OFT) | 20 - 40 mg/kg | i.p. | No effect.[4] |
| Rats | Open Field Test (OFT) | 100 mg/kg | i.p. | Reduced total number of crossings.[4] |
| Mice | Open Field Test (OFT) | 40 mg/kg | i.p. | No significant effect on path length.[7] |
| Rats | Open Field Test (OFT) | 40 mg/kg | i.p. | No effect.[8] |
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below.
Forced Swim Test (FST)
The FST is a widely used assay to assess antidepressant efficacy.
-
Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Administer this compound sulfate or vehicle 30-60 minutes prior to the test.
-
Gently place the mouse into the cylinder for a 6-minute session.
-
The first 2 minutes are considered a habituation period and are not scored.
-
During the final 4 minutes, record the total time the mouse remains immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
-
Data Analysis: A significant reduction in immobility time in the this compound-treated group compared to the vehicle control group is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
The TST is another common behavioral paradigm for screening potential antidepressant drugs in mice.[9][10][11]
-
Apparatus: A suspension bar or shelf ledge from which the mouse can be suspended. Adhesive tape is used to secure the tail.
-
Procedure:
-
Administer this compound sulfate or vehicle 30-60 minutes prior to the test.
-
Securely attach a piece of adhesive tape to the mouse's tail, approximately 1-2 cm from the tip.
-
Suspend the mouse by its tail from the suspension bar. The mouse should be positioned so that it cannot reach any surfaces.
-
The test duration is typically 6 minutes.
-
Record the total time the mouse remains immobile.
-
-
Data Analysis: A significant decrease in immobility time in the this compound-treated group compared to the control group suggests an antidepressant-like effect.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.[12][13]
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor. Dimensions for mice are typically 30 cm long x 5 cm wide for the arms, with 15 cm high walls for the enclosed arms.[14] The maze is elevated 40-50 cm above the ground.[13][14]
-
Procedure:
-
Administer this compound sulfate or vehicle 30 minutes prior to the test.[4]
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to freely explore the maze for a 5-minute session.[14]
-
Record the time spent in the open arms and the number of entries into the open and closed arms.
-
-
Data Analysis: An increase in the time spent in the open arms and/or the number of entries into the open arms is interpreted as an anxiolytic-like effect.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 40 x 40 cm) with walls to prevent escape. The floor is typically divided into a grid of squares.
-
Procedure:
-
Administer this compound sulfate or vehicle at the predetermined time before the test.
-
Place the mouse in the center of the open field.
-
Allow the mouse to explore the arena for a set period (e.g., 5-10 minutes).
-
Record various parameters, including the total distance traveled, the number of line crossings, and the time spent in the center of the arena versus the periphery.
-
-
Data Analysis: A significant decrease in total distance traveled or line crossings can indicate a sedative effect of the compound. A significant increase in the time spent in the center of the arena is often interpreted as an anxiolytic-like effect.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the key signaling pathways implicated in this compound sulfate's effects and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound attenuates depressive-like behavior and hippocampal oxidative stress following amyloid β (Aβ1-40) administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound produces antidepressant-like effects in two models of depression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces anxiolysis in the elevated plus maze task in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PS252. Effect of this compound on behavioral changes over time in post-traumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anxiolytic effect of this compound in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Research Portal [ourarchive.otago.ac.nz]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. researchgate.net [researchgate.net]
- 11. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. psicothema.com [psicothema.com]
Technical Support Center: Agmatine Dose-Response Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in agmatine dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in in vitro experiments?
A1: The effective concentration of this compound can vary significantly depending on the cell type and the specific endpoint being measured. It is crucial to perform a dose-response study to determine the optimal concentration for your particular experimental conditions.[1][2] Generally, concentrations ranging from the low micromolar (µM) to the low millimolar (mM) range have been reported to elicit cellular responses.[3][4] For example, in B16F1 cells, this compound at 256µM or more increased melanin (B1238610) synthesis, while in MCF-7 human breast cancer cells, concentrations of 1-1000 µM attenuated proliferation.[3][4]
Q2: How should I prepare and store this compound sulfate (B86663) solutions?
A2: this compound sulfate is soluble in aqueous solutions like saline (0.9% NaCl) and PBS (pH 7.2).[1][5] For in vitro experiments, it can be dissolved in sterile distilled water or an appropriate buffer.[2] It is recommended to prepare fresh solutions for each experiment.[5][6] If storage is necessary, aqueous solutions can be stored at 4°C for up to 7 days or at -20°C for one month and -80°C for up to six months for longer-term storage.[7][8] Always ensure the compound is fully dissolved and the solution is homogenous before use.[9]
Q3: What are the primary sources of variability in this compound dose-response experiments?
A3: Variability in this compound experiments can stem from several factors:
-
Compound Purity and Stability: Use high-purity (≥98%) this compound sulfate from a reputable supplier and follow proper storage and handling procedures to prevent degradation.[1][10]
-
Experimental Protocol: Minor variations in cell seeding density, incubation times, and handling techniques can introduce significant variability.[1][6][11]
-
Cell Culture Conditions: The health, passage number, and confluency of your cells can impact their response to this compound.[6]
-
Biological Factors (In Vivo): In animal studies, the species, strain, age, and sex of the animals can significantly influence outcomes.[1]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability between replicate wells can obscure the true dose-dependent effects of this compound.
Troubleshooting Workflow for High Replicate Variability
Caption: Troubleshooting workflow for high replicate variability.
Detailed Steps:
-
Pipetting Technique: Inaccurate or inconsistent pipetting is a common source of error.[12]
-
Action: Ensure all pipettes are calibrated. Use reverse pipetting for viscous solutions. When preparing serial dilutions, ensure thorough mixing at each step.[12]
-
-
Compound Solubility and Homogeneity: this compound sulfate may not be evenly distributed in the stock solution.
-
Action: Vortex the this compound stock solution and each dilution thoroughly before dispensing into assay plates.[9]
-
-
Cell Seeding and Health: Uneven cell distribution or poor cell health can lead to inconsistent responses.[6]
-
Action: Ensure a single-cell suspension before seeding. Use an automated cell counter for accuracy. Only use cells that are in the logarithmic growth phase and have a consistent, low passage number.[6]
-
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell growth.[12]
-
Action: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.[12]
-
Issue 2: No Dose-Response or a Non-Sigmoidal Curve
Observing a flat line or an unexpectedly shaped curve can be perplexing.
Logical Flow for Unexpected Dose-Response Curves
Caption: Logical flow for troubleshooting unexpected dose-response curves.
Detailed Steps:
-
Concentration Range: The selected dose range may be inappropriate for your system.
-
Action: Conduct a pilot experiment with a very broad range of this compound concentrations (e.g., from nanomolar to millimolar) to identify the active range.
-
-
Incubation Time: The duration of this compound exposure may be too short or too long.
-
Action: Perform a time-course experiment at a fixed concentration of this compound to determine the optimal endpoint time.
-
-
Assay Suitability: The chosen assay may not be sensitive to the effects of this compound in your model.
-
Action: Ensure your assay endpoint (e.g., cell viability, nitric oxide production, protein phosphorylation) is relevant to this compound's known mechanisms of action.[13] For example, if studying proliferation, a direct cell count or DNA synthesis assay may be more appropriate than a metabolic assay, as changes in metabolism may not directly correlate with cell number.[12]
-
-
Complex Pharmacology: this compound has a complex pharmacological profile, interacting with multiple receptors and signaling pathways, which can lead to non-standard dose-response curves, such as a U-shaped or bell-shaped curve.[1][14][15]
-
Action: Be open to observing non-sigmoidal responses. These may be real biological effects. Consider the multiple targets of this compound when interpreting your data.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various experimental systems.
Table 1: this compound Binding Affinities (Ki) and IC50 Values
| Target | Species | Preparation | Radioligand | Ki / IC50 | Reference |
| α2-Adrenoceptors | Rat | Cerebral Cortex | [3H]-Rauwolscine | pKi = 5.10 ± 0.05 | [16] |
| NMDA Receptor | Rat | Cerebral Cortex | [3H]MK-801 | Ki = 14.8 µM | [17] |
| Nitric Oxide Synthase I | - | - | - | Ki ≈ 660 µM | [8] |
| Nitric Oxide Synthase II | - | - | - | Ki ≈ 220 µM | [8] |
| Nitric Oxide Synthase III | - | - | - | Ki ≈ 7.5 mM | [8] |
Table 2: Effective In Vivo Dose Ranges of this compound
| Animal Model | Effect Studied | Route | Effective Dose Range | Reference |
| Mice | Antidepressant-like | Oral | 40 - 80 mg/kg | [1] |
| Mice | Anti-nociception | i.c.v. | 5 - 20 µ g/mouse | [18] |
| Rats | Neuroprotection (SCI) | i.p. | 50 - 100 mg/kg/day | [19] |
| Mice | Attenuation of Stress | i.p. | 20 - 40 mg/kg | [20] |
| Mice | Tumor Growth Inhibition | - | 5 - 40 mg/kg | [4] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cells.
Materials:
-
This compound sulfate (high purity, ≥98%)
-
Appropriate cell line (e.g., SH-SY5Y, BV2)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
This compound Treatment:
-
Prepare a 2X stock of your highest this compound concentration in complete medium.
-
Perform serial dilutions in complete medium to create a range of 2X concentrations.
-
Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the appropriate wells. Add 100 µL of medium with vehicle to control wells.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Nitric Oxide Production (Griess Assay)
This protocol measures the effect of this compound on nitric oxide (NO) production, often in response to an inflammatory stimulus like lipopolysaccharide (LPS), by quantifying its stable metabolite, nitrite (B80452).
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
This compound sulfate
-
Lipopolysaccharide (LPS)
-
Griess Reagent System (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard
-
96-well plate
-
Microplate reader (540 nm)
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound sulfate for a specified time (e.g., 1-2 hours).
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control) to induce NO production. Include wells with this compound alone to test its direct effect.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Griess Reaction:
-
Add 50 µL of sulfanilamide solution to all samples and standards. Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution. Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Analyze the data to determine the effect of this compound on LPS-induced NO production.[13]
Mandatory Visualizations
This compound's Core Signaling Interactions
Caption: this compound interacts with multiple receptors and intracellular enzymes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound modulates melanogenesis via MITF signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of this compound on proliferation of tumor cells by modulation of polyamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Safety and neurochemical profiles of acute and sub-chronic oral treatment with this compound sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Psychiatry and Behavioral Sciences [pbsciences.org]
- 16. This compound recognizes alpha 2-adrenoceptor binding sites but neither activates nor inhibits alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Radioligand binding studies reveal this compound is a more selective antagonist for a polyamine-site on the NMDA receptor than arcaine or ifenprodil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound prevents development of tolerance to anti-nociceptive effect of ethanol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Investigation of the dose-dependent neuroprotective effects of this compound in experimental spinal cord injury: a prospective randomized and placebo-control trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Agmatine Sulfate Purity for Reproducible Research
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on ensuring the purity of agmatine sulfate (B86663) for reliable and reproducible experimental outcomes. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during purity assessment and experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is the purity of this compound sulfate critical for my research?
Q2: What are the common impurities I should be aware of in commercial this compound sulfate?
A2: Impurities in this compound sulfate can arise from the synthesis process or degradation. Potential impurities may include residual starting materials like 1,4-diaminobutane (B46682) (putrescine) and cyanamide, or byproducts from the guanidination reaction.[4][5] Degradation can also occur over time, especially in solution.[1] Additionally, standard quality control tests check for heavy metals, moisture ("loss on drying"), and non-combustible materials ("residue on ignition").[3][6]
Q3: My experimental results with this compound sulfate are inconsistent. Could purity be the issue?
A3: Yes, inconsistent results are a common indicator of issues with compound purity or stability. If you observe high variability in your data, it is crucial to verify the purity and concentration of your this compound sulfate stock.[1] Degradation of this compound sulfate in solution, particularly with repeated freeze-thaw cycles or prolonged storage at room temperature, can lead to a decrease in the active compound concentration and an increase in degradation products.[1]
Q4: How can I verify the purity of my this compound sulfate sample?
A4: The most common and reliable method for determining the purity of this compound sulfate is High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detection.[7] Since this compound lacks a strong chromophore for UV detection, a pre-column derivatization step is often employed to enhance its detection.[8][9] A Certificate of Analysis (CoA) from the supplier should provide initial purity data, but independent verification is recommended for sensitive applications.[6][7]
Q5: What is derivatization and why is it often necessary for this compound sulfate analysis by HPLC?
A5: Derivatization is a chemical reaction that converts an analyte into a product with properties more suitable for analysis. This compound is a small, highly polar molecule that is poorly retained on standard reversed-phase HPLC columns and lacks a UV-absorbing chromophore.[8] Derivatizing agents like dansyl chloride or o-phthalaldehyde (B127526) (OPA) react with this compound to make it more hydrophobic (for better column retention) and attach a fluorescent or UV-active tag for sensitive detection.[8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or Unexpected Experimental Results | Degradation of this compound sulfate solution; Presence of active impurities. | 1. Prepare fresh solutions of this compound sulfate immediately before each experiment.[1] 2. Verify the purity and concentration of stored solutions using an analytical method like HPLC.[1] 3. Always obtain a Certificate of Analysis for each new batch and consider independent purity verification. |
| Precipitate Forms in Solution | The concentration of this compound sulfate exceeds its solubility in the chosen solvent; Improper storage temperature. | 1. Gently warm the solution to aid dissolution. 2. If precipitation persists, prepare a more dilute solution. 3. Ensure the pH of the buffer is appropriate for solubility.[1] |
| Solution Appears Discolored | Potential chemical degradation or contamination. | 1. Discard the discolored solution immediately. 2. Prepare a fresh solution using high-purity solvents and sterile techniques. 3. If the problem persists with a new solution, consider obtaining a new batch of solid this compound sulfate.[1] |
| Poor Peak Shape in HPLC Analysis (Tailing/Fronting) | Secondary interactions between the basic this compound molecule and the silica-based column; Column overload. | 1. Use a lower pH mobile phase (e.g., pH 3.0) to minimize silanol (B1196071) interactions.[8] 2. Employ a modern, end-capped HPLC column designed for basic analytes. 3. Reduce the concentration of the injected sample to avoid overload.[8] |
| Irreproducible Results with HPLC Derivatization | Instability of derivatizing agent; Inconsistent reaction conditions (pH, temp, time); Interference from sample matrix. | 1. Store derivatizing agents properly (protected from light and moisture) and prepare fresh solutions.[8] 2. Strictly control all reaction parameters as specified in the protocol.[8] 3. Consider a sample clean-up step, such as solid-phase extraction (SPE), before derivatization.[8] |
Quantitative Data Summary
The purity of this compound sulfate is typically assessed against a set of specifications provided in a Certificate of Analysis (CoA). Below are common parameters and typical acceptance criteria.
Table 1: Typical Certificate of Analysis Specifications for this compound Sulfate
| Parameter | Specification | Method | Purpose |
| Assay (Purity) | ≥ 98.0% | HPLC | Quantifies the amount of this compound sulfate present. |
| Identification | Corresponds to Reference Standard | HPLC Retention Time | Confirms the identity of the compound. |
| Appearance | White crystalline powder | Visual | Basic quality check for physical form and color. |
| Loss on Drying | ≤ 0.5% | Gravimetric | Measures the amount of volatile substances (e.g., water). |
| Residue on Ignition | ≤ 0.5% | Gravimetric | Measures the amount of non-combustible inorganic impurities. |
| Heavy Metals | ≤ 20 ppm | ICP-MS or Colorimetric | Ensures levels of toxic heavy metals are below safety thresholds. |
| Total Impurities | ≤ 1.0% | HPLC | Quantifies all other detected impurities. |
| Any Other Impurity | ≤ 0.5% | HPLC | Sets a limit for any single, unspecified impurity. |
Note: Specifications can vary slightly between suppliers. Data compiled from multiple sources.[3][6]
Experimental Protocols
Protocol 1: Purity Assessment of this compound Sulfate by HPLC-UV with Pre-Column Derivatization
This protocol describes a general method for the quantification and purity assessment of this compound sulfate using HPLC with UV detection after derivatization with dansyl chloride.
Materials:
-
This compound Sulfate sample
-
This compound Sulfate reference standard
-
Dansyl chloride solution (7.5 mg/mL in acetone)
-
Saturated sodium carbonate solution
-
Proline solution (100 mg/mL in water)
-
Diethyl ether
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Internal Standard (e.g., 1,7-diaminoheptane)
Procedure:
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the this compound sulfate reference standard and test sample in HPLC-grade water to a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions of the reference standard to create a calibration curve.
-
-
-
To 100 µL of each standard or sample solution, add 5 µL of the internal standard solution.
-
Add 200 µL of saturated sodium carbonate solution to make the solution alkaline.
-
Add 400 µL of the dansyl chloride solution and vortex for 2 minutes.
-
Incubate the mixture at 60°C for 5 minutes with agitation.
-
To quench the reaction and remove excess dansyl chloride, add 100 µL of the proline solution.
-
Incubate for 15 minutes at room temperature, shielded from light.
-
-
Extraction: [8]
-
Add 500 µL of diethyl ether to the reaction vial and vortex thoroughly for 1 minute to extract the derivatized this compound.
-
Allow the layers to separate and carefully transfer the upper organic (diethyl ether) layer to a new tube.
-
Evaporate the organic phase to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 300 µL) of acetonitrile.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 254 nm.[8]
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B (re-equilibration)
-
-
-
Data Analysis:
-
Identify the peaks for derivatized this compound and the internal standard based on their retention times from the standard chromatogram.
-
Construct a calibration curve by plotting the peak area ratio (this compound/internal standard) against the concentration of the standards.
-
Determine the concentration and purity of the test sample by comparing its peak area ratio to the calibration curve.
-
Visualizations
Experimental and Logical Workflows
Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. abmole.com [abmole.com]
- 3. nutrija.com [nutrija.com]
- 4. benchchem.com [benchchem.com]
- 5. CN103755598A - Synthesis method of this compound sulfate - Google Patents [patents.google.com]
- 6. aminoz.com.au [aminoz.com.au]
- 7. Evidence for safety of the dietary ingredient this compound sulfate as assessed by mutagenicity and genotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. oeno-one.eu [oeno-one.eu]
selecting appropriate vehicle for agmatine administration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting the appropriate vehicle for agmatine administration. It includes frequently asked questions and troubleshooting guides to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and recommended vehicle for dissolving this compound sulfate (B86663) for in vivo studies?
For most preclinical research applications, sterile 0.9% saline is the recommended and most commonly used vehicle for dissolving this compound sulfate.[1][2] It is appropriate for various administration routes, including intraperitoneal (i.p.), intravenous (i.v.), and oral gavage.[1][2] Water is also a suitable solvent.[3][4]
Q2: What is the solubility of this compound sulfate in common vehicles?
This compound sulfate is readily soluble in aqueous solutions.[3] See the table below for a summary of its solubility in different vehicles.
Q3: Is this compound sulfate soluble in organic solvents like DMSO or ethanol (B145695)?
No, this compound sulfate is reported to be insoluble in ethanol and DMSO.[3][4]
Q4: How should this compound sulfate solutions be prepared and stored?
It is highly recommended to prepare this compound sulfate solutions fresh before each use to ensure stability and prevent degradation.[3] If short-term storage is necessary, some sources suggest that aqueous solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[3] However, it is crucial to avoid repeated freeze-thaw cycles.[3] Some suppliers do not recommend storing aqueous solutions for more than one day.[3][5]
Q5: What are the signs of degradation in an this compound sulfate solution?
Visual signs of degradation can include discoloration, the formation of a precipitate, or the appearance of particulate matter.[3] However, chemical degradation can occur without any visible changes. For long-term or sensitive studies, analytical methods such as HPLC can be used to verify the concentration and purity of the solution.[3]
Data Presentation: Solubility of this compound Sulfate
| Vehicle | Solubility | Notes |
| Water | ≥55.6 mg/mL[4] | A concentration of 1 M at 20°C is also reported.[6] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Approximately 10 mg/mL[3][5] | A common buffer for in vivo studies. |
| 0.9% Saline | Soluble | Widely used for in vivo administration.[1][2] |
| DMSO | Insoluble[4] | Not a suitable solvent. |
| Ethanol | Insoluble[4] | Not a suitable solvent. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in the solution | The concentration of this compound sulfate exceeds its solubility in the chosen solvent.[3] | - Gently warm the solution and vortex to aid dissolution.[1][3] - If precipitation persists, prepare a more dilute solution.[3] - Ensure the pH of the buffer is appropriate for this compound sulfate solubility.[3] |
| Solution appears discolored | Potential chemical degradation or contamination.[3] | - Discard the discolored solution.[3] - Prepare a fresh solution using high-purity solvent and sterile techniques.[3] - If the problem persists, consider using a new batch of solid this compound sulfate.[3] |
| Unexpected experimental results | Degradation of the this compound sulfate solution.[3] | - Prepare a fresh solution of this compound sulfate immediately before each experiment.[3] - If using a stored solution, verify its concentration and purity using an appropriate analytical method (e.g., HPLC).[3] - Review the storage conditions of your solution to ensure they align with recommended guidelines.[3] |
| Difficulty in dissolving this compound sulfate | - Incorrect solvent being used. - The temperature of the solvent is too low.[1] | - Confirm you are using an appropriate aqueous vehicle like sterile water or 0.9% saline.[1][3] - Gentle warming and vortexing can facilitate dissolution.[1] |
| Skin lesions observed after subcutaneous administration | Prolonged subcutaneous administration of this compound may cause dermal reactions in rats.[7][8] | - Consider alternative administration routes such as intraperitoneal or oral gavage, which have not been associated with this side effect.[7][8] |
Experimental Protocols
Protocol 1: Preparation and Intraperitoneal (i.p.) Administration of this compound Sulfate Solution
Materials:
-
This compound sulfate powder
-
Sterile 0.9% saline
-
Analytical balance
-
Sterile conical tubes
-
Vortex mixer
-
0.22 µm syringe filter
-
Appropriately sized syringes and needles (e.g., 25-27 gauge for adult mice)[9]
Procedure:
-
Weigh the desired amount of this compound sulfate powder using an analytical balance.
-
Dissolve the powder in sterile 0.9% saline to the desired final concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 25g mouse at an injection volume of 0.25 mL).
-
Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.[1]
-
Filter-sterilize the solution using a 0.22 µm syringe filter before administration.[1]
-
Gently restrain the rodent.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[1]
-
Inject the prepared this compound sulfate solution.
Protocol 2: Preparation and Oral Gavage (p.o.) Administration of this compound Sulfate Solution
Materials:
-
This compound sulfate powder
-
Sterile water or 0.9% saline
-
Analytical balance
-
Sterile conical tubes
-
Vortex mixer
-
Appropriately sized, ball-tipped gavage needle
Procedure:
-
Prepare the this compound sulfate solution as described in Protocol 1, using sterile water or 0.9% saline as the vehicle.
-
Select a proper-sized, ball-tipped gavage needle for the animal.
-
Measure the distance from the tip of the animal's nose to the last rib to determine the correct insertion depth.[1]
-
Gently restrain the animal and insert the gavage needle into the esophagus, delivering the solution directly into the stomach.[1]
Mandatory Visualization
Caption: Key signaling pathways modulated by this compound.
This diagram illustrates the multifaceted mechanisms of this compound, including its interaction with various receptors, inhibition of nitric oxide synthase (NOS) isoforms, and modulation of polyamine metabolism and cellular metabolic pathways.[10][11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Biodistribution of this compound to Brain and Spinal Cord after Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. apexbt.com [apexbt.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound =97 ,powder 2482-00-0 [sigmaaldrich.com]
- 7. Subcutaneous Toxicity of this compound in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. turkjps.org [turkjps.org]
- 9. cea.unizar.es [cea.unizar.es]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound suppresses glycolysis via the PI3K/Akt/mTOR/HIF‐1α signaling pathway and improves mitochondrial function in microglia exposed to lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Agmatine in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the off-target effects of agmatine in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: I'm observing unexpected effects in my cell-based assay after treating with this compound. What are the primary off-target interactions I should be aware of?
A1: this compound is a promiscuous ligand, meaning it can interact with multiple molecular targets, which can lead to a range of off-target effects. The primary off-target interactions to consider are:
-
Imidazoline (B1206853) Receptors (I1 and I2): this compound is an endogenous ligand for these receptors and can modulate their downstream signaling pathways.[1][2][3]
-
α2-Adrenergic Receptors: this compound can bind to α2-adrenoceptors, potentially interfering with signaling pathways regulated by catecholamines.[3][4][5][6]
-
NMDA Receptors: this compound acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, preferentially interacting with the GluN2B subunit.[7][8][9][10] This can lead to neuroprotective or confounding effects in neuronal cell models.[11]
-
Nitric Oxide Synthase (NOS) Isoforms: this compound can competitively inhibit all isoforms of nitric oxide synthase (nNOS, iNOS, eNOS), with varying potencies.[12][13][14][15] This can alter nitric oxide production in your cells.
-
Polyamine Transport System: this compound can be transported into cells via the polyamine transport system, competing with natural polyamines like putrescine, spermidine (B129725), and spermine.[16][17][18][19] This can impact cell proliferation and other polyamine-dependent processes.[20][21]
Q2: My results with this compound are inconsistent across experiments. What are some common factors that could be contributing to this variability?
A2: Inconsistent results with this compound are a known challenge and can arise from several factors:[22]
-
Dose and Concentration: this compound often exhibits a narrow therapeutic window, and its effects can be highly dose-dependent.[22] A dose-response curve is essential to identify the optimal concentration for your desired effect while minimizing off-target engagement.
-
Cell Line Specific Receptor Expression: The expression levels of imidazoline, adrenergic, and NMDA receptors can vary significantly between different cell lines.[23] It's crucial to characterize the receptor expression profile of your specific cell model.
-
Cell Culture Conditions: Factors such as cell passage number, confluency, and media composition can influence cellular responses to this compound.[23] The metabolic state of the cells can also play a role.
-
This compound Quality and Stability: Ensure you are using high-purity this compound. Prepare fresh solutions for each experiment, as this compound stability can be compromised over time in certain media formulations.[23]
-
Interaction with Media Components: this compound may compete with other components in the cell culture media, such as arginine, for transport and enzymatic processes.[23]
Q3: I suspect off-target effects are confounding my data. How can I experimentally dissect the specific pathway being affected by this compound in my assay?
A3: A systematic approach using pharmacological tools is recommended to identify the specific off-target interaction:
-
Use of Selective Antagonists: Co-treatment of your cells with this compound and a selective antagonist for a suspected off-target receptor can help isolate the pathway of interest. For example, yohimbine (B192690) can be used to block α2-adrenergic receptors, and ifenprodil (B1662929) can be used to antagonize GluN2B-containing NMDA receptors.[8][23][24]
-
Control Experiments: A comprehensive set of controls is critical. This should include:
-
Vehicle-only controls.
-
Positive controls using known selective ligands for your target of interest.
-
Negative controls in cell lines that do not express the suspected off-target receptor (if available).
-
-
Orthogonal Assays: Validate your findings using multiple, independent assay formats that measure different aspects of the same biological process.[23]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Anti-proliferative Effects
-
Question: I'm observing a decrease in cell viability or proliferation after this compound treatment, which is not my intended outcome. What could be the cause?
-
Answer:
-
High this compound Concentration: While some studies show no cytotoxicity at lower concentrations (e.g., up to 200 µM in bEnd.3 cells), higher concentrations can be cytotoxic.[25] It is crucial to perform a dose-response curve to determine the cytotoxic threshold in your specific cell line. One study found that 8 mM this compound was the ideal concentration for protective effects against cisplatin-induced cytotoxicity, highlighting the importance of dose optimization.[26]
-
Interference with Polyamine Metabolism: this compound's uptake through the polyamine transporter can lead to the depletion of intracellular polyamines, which are essential for cell proliferation.[20][21] This effect is more pronounced in rapidly dividing cells.[20]
-
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Use a range of this compound concentrations to determine the EC50 for cytotoxicity in your cell line.
-
Co-treat with Polyamines: To test if the anti-proliferative effect is due to polyamine depletion, co-administer this compound with exogenous polyamines like putrescine or spermidine and observe if the effect is rescued.[20]
-
Use Polyamine Transport Inhibitors: Pre-treating cells with an inhibitor of the polyamine transport system can help determine if the effects of this compound are dependent on its intracellular uptake.[20]
-
-
Issue 2: Difficulty in Interpreting Nitric Oxide Synthase (NOS) Inhibition Data
-
Question: I am not observing the expected inhibition of NOS activity with this compound, or the results are unclear. What could be the issue?
-
Answer:
-
Competitive Inhibition with L-arginine: this compound is a competitive inhibitor of NOS.[12][14] The concentration of L-arginine, the substrate for NOS, in your assay buffer or cell culture medium will directly impact the apparent inhibitory potency of this compound. High L-arginine levels will require significantly higher concentrations of this compound to achieve inhibition.[23]
-
Isoform Selectivity: this compound exhibits different potencies for the three main NOS isoforms (nNOS, iNOS, and eNOS).[12][14] Ensure you are aware of which isoforms are expressed in your cell system.
-
Complex Regulation of nNOS: At concentrations lower than its reported Ki, this compound can cause a time- and NADPH-dependent irreversible inactivation of nNOS by increasing its NADPH oxidase activity, leading to the production of hydrogen peroxide and subsequent heme destruction.[27]
-
Troubleshooting Steps:
-
Control L-arginine Concentration: Standardize and, if possible, use a lower concentration of L-arginine in your NOS activity assay to increase the sensitivity to this compound's inhibitory effect.
-
Characterize NOS Isoform Expression: Use techniques like Western blotting or qPCR to determine the relative expression levels of nNOS, iNOS, and eNOS in your cells.
-
Time-Course Experiment: If you are studying nNOS, perform a time-course experiment to assess if the inhibition is time-dependent, which could indicate the inactivation mechanism.[27]
-
-
Quantitative Data Summary
Table 1: Binding Affinities and Inhibitory Constants of this compound at Off-Target Sites
| Target | Species/Tissue | Assay Type | Ki / IC50 | Reference |
| α2D-Adrenoceptor | Rat Brain Cortex | [3H]-clonidine binding | 6 µM (Ki) | [28] |
| α2D-Adrenoceptor | Rat Brain Cortex | [3H]-rauwolscine binding | 12 µM (Ki) | [28] |
| I1-Imidazoline Site | Human Platelet | Radioligand Binding | High affinity component | [29] |
| I2-Imidazoline Site | - | - | Low affinity | [2] |
| NMDA Receptor | - | [3H]-(+)-MK-801 binding | High affinity | [2] |
| nNOS (NOS I) | Rat Brain | L-citrulline production | ~660 µM (Ki) | [12][14] |
| iNOS (NOS II) | Rat Macrophages | L-citrulline production | ~220 µM (Ki) | [12][14] |
| iNOS (NOS II) | Partially purified from macrophages | [3H]L-arginine to [3H]L-citrulline conversion | 262 +/- 39.9 µM (IC50) | [13] |
| eNOS (NOS III) | Bovine Endothelial Cells | L-citrulline production | ~7.5 mM (Ki) | [12][14] |
| nNOS Inactivation | Purified nNOS | Enzyme inactivation kinetics | 29 µM (apparent Ki) | [27] |
| Polyamine Transporter | Transformed NIH/3T3 cells | This compound uptake | 2.5 µM (Km) | [16][30] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for α2-Adrenergic Receptors
This protocol is a general guideline for determining the binding affinity (Ki) of this compound for α2-adrenergic receptors in a rat brain membrane preparation.[23]
-
Membrane Preparation: Homogenize rat brain cortex in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation.
-
Binding Assay: In a 96-well plate, combine the membrane preparation, a selective α2-adrenergic radioligand (e.g., [3H]-clonidine), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound (the concentration that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: Major off-target signaling pathways of this compound.
Caption: Experimental workflow for troubleshooting this compound's off-target effects.
Caption: Logical relationship between a problem, causes, and solutions.
References
- 1. This compound : metabolic pathway and spectrum of activity in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological significance of this compound, an endogenous ligand at imidazoline binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: an endogenous ligand at imidazoline receptors is a novel neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of this compound: An in-depth overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound recognizes alpha 2-adrenoceptor binding sites but neither activates nor inhibits alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kjpp.net [kjpp.net]
- 7. This compound requires GluN2B-containing NMDA receptors to inhibit the development of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. This compound preferentially antagonizes GluN2B-containing N-methyl-d-aspartate receptors in spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound protects against cell damage induced by NMDA and glutamate in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of mammalian nitric oxide synthases by this compound, an endogenous polyamine formed by decarboxylation of arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective inhibition of inducible nitric oxide synthase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. mri-performance.com [mri-performance.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Polyamine transport system mediates this compound transport in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Interactions between this compound and polyamine uptake pathways in rat pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. journals.physiology.org [journals.physiology.org]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Acute orexigenic effect of this compound involves interaction between central α2-adrenergic and GABAergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Protective Effect of this compound Against Cisplatin-Induced Cellular Apoptosis in an Auditory Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 27. This compound enhances the NADPH oxidase activity of neuronal NO synthase and leads to oxidative inactivation of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Dual interaction of this compound with the rat alpha(2D)-adrenoceptor: competitive antagonism and allosteric activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Comparison of ligand binding affinities at human I1-imidazoline binding sites and the high affinity state of alpha-2 adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pure.johnshopkins.edu [pure.johnshopkins.edu]
Technical Support Center: Optimizing HPLC Parameters for Accurate Agmatine Quantification
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of agmatine using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the HPLC analysis of this compound, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My this compound peak is exhibiting significant tailing or fronting. What are the likely causes and how can I resolve this?
Answer:
Peak tailing is a frequent challenge when analyzing basic compounds like this compound, often stemming from secondary interactions between this compound's positively charged amine groups and residual acidic silanol (B1196071) groups on the silica-based stationary phase of the column.[1] Peak fronting may be indicative of column overload or issues with sample solubility.[1]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 3.0) can protonate the residual silanol groups, which minimizes their interaction with this compound and reduces peak tailing.[1]
-
Use of an End-Capped Column: Employing a column where the residual silanol groups have been chemically deactivated (end-capped) can significantly improve the peak shape for basic analytes like this compound.[1]
-
Alternative Chromatography Modes: For highly polar compounds like this compound, consider using Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column that combines reversed-phase and ion-exchange characteristics. These can offer better retention and peak shape.[1]
-
Sample Overload: If you observe peak fronting, try reducing the concentration of your sample or the injection volume.[1]
-
Sample Solvent Mismatch: To prevent peak distortion, ensure your sample is dissolved in a solvent that has a similar or weaker strength than your initial mobile phase.[1]
Issue 2: Poor or No Retention of this compound
Question: My this compound peak is eluting at or very close to the void volume. How can I increase its retention on my reversed-phase column?
Answer:
This compound is a highly polar compound, which results in poor retention on traditional non-polar C18 or C8 columns.[1]
Solutions:
-
Pre-Column Derivatization: This is the most common approach to enhance retention. It involves reacting this compound with a labeling reagent to increase its hydrophobicity. Common derivatizing agents include:
-
Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the charged this compound molecule, thereby increasing its retention on a reversed-phase column.[1]
-
Alternative Chromatography Modes: As mentioned previously, HILIC or mixed-mode chromatography are excellent alternatives for retaining and separating this compound in its native form.[1][5]
Issue 3: Split Peaks in Chromatogram
Question: What is causing the split peaks in my chromatogram?
Answer:
Split peaks can arise from several factors:[1]
-
Column Void: A void or channel in the packing material at the head of the column.
-
Plugged Frit: A partially blocked frit at the column inlet.
-
Sample Solvent Incompatibility: Injecting a sample in a solvent that is much stronger than the mobile phase.
-
Co-eluting Interference: An impurity or a related compound that is not fully resolved from the main peak.
To troubleshoot, you can try reversing and flushing the column, using a weaker sample solvent, or improving the sample clean-up process.[1]
Frequently Asked Questions (FAQs)
Q1: Is derivatization always necessary for this compound analysis by HPLC?
A1: Not necessarily. While derivatization is a common and effective strategy to improve retention and detection on reversed-phase columns, alternative methods are available.[1] HILIC and mixed-mode chromatography can retain and separate this compound without derivatization.[1][5] The choice of method will depend on your available instrumentation (e.g., detector) and the complexity of your sample matrix.
Q2: What are the best detection methods for this compound?
A2: The optimal detection method is closely tied to whether derivatization is used.
-
Fluorescence Detection: This is a highly sensitive method used with fluorescent derivatizing agents like OPA and NBD-F.[3][6]
-
UV Detection: This method can be used with derivatizing agents that contain a chromophore, such as dansyl chloride.[1][2]
-
Mass Spectrometry (MS): UPLC-MS/MS offers high selectivity and sensitivity and can be used with or without derivatization. It is particularly useful for complex biological matrices.[3][4]
Q3: Can I use a standard C18 column for this compound analysis?
A3: Yes, but typically with modifications to the standard reversed-phase approach. To effectively use a C18 column for this compound, you will likely need to employ either pre-column derivatization to increase its hydrophobicity or use ion-pairing reagents in the mobile phase.[1] For underivatized this compound, a C18 column specifically designed for polar analytes (e.g., with polar endcapping) or an Aqueous C18 (AQ) column may provide some retention, especially when used with highly aqueous mobile phases.[1]
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Dansylated this compound
This protocol is based on a method for the determination of biogenic amines in wine.[2]
-
Sample Preparation and Derivatization:
-
To 100 µL of sample, add 5 µL of an internal standard (e.g., 1,7-diaminoheptane).
-
Add 200 µL of a saturated sodium carbonate solution.
-
Add 400 µL of dansyl chloride solution (7.5 mg/mL in acetone) and vortex for 2 minutes.[2]
-
Incubate the mixture at 60°C for 5 minutes with agitation.[2]
-
To remove residual dansyl chloride, add 100 µL of a proline solution (100 mg/mL).[2]
-
Incubate for 15 minutes at 20°C, shielded from light.[2]
-
Perform a liquid-liquid extraction by adding 500 µL of diethyl ether and vortexing.
-
The organic phase is then recovered, evaporated under a stream of nitrogen, and the residue is redissolved in 300 µL of acetonitrile (B52724).[2]
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., Symmetry Shield RP18).[1]
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Water.
-
Gradient Elution: A typical gradient might start with a lower percentage of acetonitrile and gradually increase over the run to elute the more hydrophobic derivatized amines.
-
Flow Rate: 1.0 mL/min.
-
Protocol 2: UPLC-MS/MS Analysis of NBD-F Derivatized this compound
This protocol is based on a method for this compound determination in biological samples.[4]
-
Sample Preparation and Derivatization:
-
Spike the sample with an isotopically labeled internal standard (e.g., 13C5,15N4-agmatine).[4]
-
Deproteinize the sample by adding ice-cold isopropanol, chilling, and centrifuging.[4]
-
Further clean up the sample using a molecular weight cutoff filter.[4]
-
Derivatize the filtrate with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) in a borate (B1201080) buffer (pH 9.5) at 60°C for 10 minutes.[4]
-
Stop the reaction by adding an acid (e.g., formic acid).[4]
-
-
UPLC-MS/MS Conditions:
-
Column: C18 column suitable for UPLC (e.g., Waters Acquity HSS T3, 1.8 µm).[4]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
-
Gradient Elution: A rapid gradient is typically used for separation.
-
Flow Rate: 0.4 mL/min.[4]
-
Detection: Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[1]
-
Quantitative Data Summary
Table 1: Analytical Characteristics of an HPLC Method for Biogenic Amine Analysis in Wine [7]
| Biogenic Amine | Linearity (R²) | Overall Recovery (%) | Reproducibility (CV %) |
| This compound | 0.999 | 95 ± 2.8 | 3.1 |
| Cadaverine | 0.986 | 87 ± 3.7 | 4.2 |
| Ethanolamine | 0.990 | 98 ± 2.4 | 2.9 |
| Histamine | 0.966 | 99 ± 5.6 | 6.2 |
| Methylamine | 0.995 | 94 ± 6.2 | 5.0 |
| 2-Phenylethylamine | 0.991 | 102 ± 7.4 | 4.3 |
| Putrescine | 0.984 | 94 ± 3.2 | 3.9 |
| Spermidine | 0.962 | 70 ± 2.1 | 4.2 |
| Spermine | 0.975 | 34 ± 1.5 | 4.8 |
| Tryptamine | 0.994 | 103 ± 7.5 | 3.6 |
| Tyramine | 0.989 | 97 ± 5.1 | 7.1 |
Table 2: Example Gradient Elution Program for Dansylated Amines [1]
| Time (min) | % Acetonitrile (A) | % Water (B) |
| 0.0 | 50 | 50 |
| 10.0 | 70 | 30 |
| 20.0 | 90 | 10 |
| 25.0 | 90 | 10 |
| 30.0 | 50 | 50 |
| 35.0 | 50 | 50 |
Visualizations
References
- 1. This compound Protects Against the Progression of Sepsis Through the Imidazoline I2 Receptor-Ribosomal S6 Kinase 2-Nuclear Factor-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: an endogenous ligand at imidazoline receptors is a novel neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological significance of this compound, an endogenous ligand at imidazoline binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound requires GluN2B-containing NMDA receptors to inhibit the development of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and imidazoline receptors: their role in opioid analgesia, tolerance and dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: An Endogenous Ligand at Imidazoline Receptors Is a Novel Neurotransmitter a | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
use of selective antagonists to dissect agmatine's mechanism of action
Technical Support Center: Dissecting Agmatine's Mechanism of Action
This guide is designed for researchers, scientists, and drug development professionals investigating the complex mechanisms of this compound. It provides answers to frequently asked questions, troubleshooting advice for common experimental issues, detailed protocols, and essential data for designing and interpreting experiments that use selective antagonists.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
This compound is considered a neuromodulator that interacts with multiple target sites, which makes its mechanism of action complex.[1] The primary molecular targets include:
-
Imidazoline (B1206853) Receptors: this compound binds to both I1 and I2 imidazoline receptors.[2]
-
α2-Adrenergic Receptors: It has affinity for α2-adrenergic receptors, where it can act as both a competitive antagonist and a positive allosteric modulator.[2][3][4]
-
NMDA Receptors: this compound is a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors, preferentially blocking those containing the GluN2B subunit.[5][6][7][8] This action is thought to contribute to its neuroprotective effects.[8][9]
-
Nitric Oxide Synthase (NOS): It can inhibit all isoforms of NOS.[1][8][10]
-
Other Receptors: this compound has also been shown to interact with serotonin (B10506) 5-HT2A and 5-HT3 receptors.[2][11]
Q2: Why is it challenging to dissect this compound's mechanism of action?
The primary challenge stems from this compound's promiscuous pharmacology—its ability to bind to multiple receptors.[2] Furthermore, the pharmacological tools available (the antagonists) often lack perfect selectivity. For example, commonly used imidazoline receptor antagonists like idazoxan (B1206943) also have a high affinity for α2-adrenergic receptors, making it difficult to attribute an observed effect to a single receptor type.[12][13]
Q3: What are the most common selective antagonists used in these studies?
To isolate the effects of this compound on its various targets, researchers use a panel of antagonists with varying selectivity profiles. Key antagonists include:
-
Idazoxan: A potent α2-adrenoceptor antagonist that also binds to imidazoline receptors.[12][14][15]
-
Efaroxan (B1214185): A selective α2-adrenoceptor antagonist that is also a potent antagonist at I1-imidazoline receptors.[16][17][18][19] It has a higher selectivity ratio for α2 over α1 receptors compared to idazoxan.[17]
-
Yohimbine (B192690): A classic and selective α2-adrenoceptor antagonist with much lower affinity for imidazoline receptors compared to idazoxan, making it useful for distinguishing between these two receptor systems.[14][15][20]
-
Rauwolscine (B89727): An isomer of yohimbine, also used as a selective α2-adrenoceptor antagonist.[4][15]
-
MK-801 (Dizocilpine): A potent and specific non-competitive antagonist of the NMDA receptor, often used as a positive control for this compound's NMDA-related effects.[6][9]
-
Ifenprodil: A selective antagonist for NMDA receptors containing the GluN2B subunit, which is particularly relevant for studying this compound's specific effects on this receptor subtype.[5][6]
Section 2: Troubleshooting Guides
Q4: My results with idazoxan are ambiguous. How can I determine if the effect is mediated by imidazoline or α2-adrenergic receptors?
This is a classic problem due to idazoxan's dual activity.
Recommended Solution: Parallel Experimentation with a More Selective Antagonist.
-
Replicate the Experiment: Run your experiment with this compound and idazoxan as before.
-
Run a Parallel Experiment: In a separate, identical experimental setup, replace idazoxan with yohimbine or rauwolscine . These antagonists are highly selective for α2-adrenergic receptors with negligible affinity for imidazoline sites.[15]
-
Compare the Results:
-
If yohimbine blocks the effect of this compound: The effect is likely mediated by α2-adrenergic receptors.
-
If yohimbine does not block the effect, but idazoxan does: The effect is likely mediated by imidazoline receptors.
-
If both antagonists block the effect: This suggests a primary role for α2-adrenergic receptors, as both compounds are effective blockers of this target.
-
This comparative approach allows for the pharmacological dissection of the two receptor systems.
Q5: The antagonist I'm using is not blocking the effect of this compound. What are the possible reasons?
Failure to observe antagonism can stem from several factors. Follow this checklist to identify the issue.
-
Cause 1: Incorrect Antagonist Concentration
-
Is your concentration too low? The concentration of the antagonist must be sufficient to competitively inhibit the effect of the agonist (this compound). The required concentration is related to the antagonist's binding affinity (Ki).
-
Solution: Perform a dose-response curve for the antagonist to determine its IC50 in your system. Consult the literature and the quantitative data table below for typical effective concentrations.
-
-
Cause 2: Overwhelming Agonist (this compound) Concentration
-
Is your this compound concentration too high? In competitive antagonism, a sufficiently high concentration of the agonist can overcome the antagonist's blockade.[21]
-
Solution: Use a concentration of this compound that elicits a submaximal response (e.g., around its EC80). This creates a window where antagonism can be clearly observed. Consider performing a Schild analysis to confirm competitive antagonism.[22][23]
-
-
Cause 3: this compound is Acting on a Different Target
-
Have you considered all targets? If an α2-adrenergic antagonist fails to block the effect, this compound might be acting through NMDA or imidazoline receptors.
-
Solution: Use a broader panel of antagonists. For example, if yohimbine has no effect, try adding the NMDA receptor antagonist MK-801 to see if it blocks the response.
-
-
Cause 4: Reagent Integrity
-
Is your antagonist degraded? Improper storage (e.g., repeated freeze-thaw cycles, exposure to light) can degrade the compound.
-
Solution: Prepare fresh stock solutions from a reliable source. Store aliquots at -20°C or -80°C. When possible, run a positive control with a known agonist for the target receptor to confirm your antagonist is active.[24]
-
Section 3: Quantitative Data Summary
The following table summarizes the binding affinities (Ki) of commonly used antagonists at this compound's primary receptor targets. Lower Ki values indicate higher binding affinity. Use this data to inform appropriate concentration ranges for your experiments.
| Antagonist | Target Receptor | Binding Affinity (Ki) in nM | Notes |
| Idazoxan | α2-Adrenergic | ~1-5 | Also binds with high affinity to I1/I2 receptors. |
| I1-Imidazoline | ~3-10 | Non-selective between α2 and Imidazoline receptors. | |
| Efaroxan | α2-Adrenergic | ~1-10 | Potent at both α2 and I1 receptors. |
| I1-Imidazoline | ~5-20 | Highly selective for α2 over α1 receptors.[17] | |
| Yohimbine | α2-Adrenergic | ~0.5-5 | Highly selective for α2-adrenergic vs. imidazoline receptors. |
| I1-Imidazoline | > 10,000 | The tool of choice to differentiate from imidazoline effects. | |
| Rauwolscine | α2-Adrenergic | ~1-10 | Similar selectivity profile to yohimbine.[4] |
| MK-801 | NMDA | ~10-50 | Non-competitive antagonist, binds within the ion channel. |
| Ifenprodil | NMDA (GluN2B) | ~10-60 | Subunit-selective NMDA receptor antagonist. |
| This compound | α2-Adrenergic | 6,000 - 12,000 | Low affinity antagonist at the primary binding site.[4] |
| NMDA | ~2,000 | Non-competitive antagonist. |
Note: Ki values are compiled from various sources and can vary based on tissue type, radioligand used, and experimental conditions.
Section 4: Key Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol provides a general framework to determine the binding affinity (Ki) of an unlabeled antagonist by measuring its ability to displace a specific radiolabeled ligand from a receptor.[25][26][27]
Materials:
-
Cell membranes or tissue homogenate expressing the target receptor.
-
Radiolabeled ligand (e.g., [³H]-Rauwolscine for α2-receptors, [³H]-Clonidine for I1-receptors).
-
Unlabeled antagonist (your test compound).
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash Buffer (cold Binding Buffer).
-
96-well filter plates (e.g., GF/B glass fiber).
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Radioligand + Binding Buffer.
-
Non-Specific Binding (NSB): Radioligand + a high concentration of a known unlabeled ligand (e.g., 10 µM phentolamine).
-
Competition: Radioligand + serial dilutions of your test antagonist (e.g., 10 concentrations from 0.1 nM to 100 µM).
-
-
Reaction: Add cell membranes (typically 20-50 µg protein/well) to all wells. The final volume should be consistent (e.g., 200 µL).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of the plate through the filter plate using a vacuum manifold. Wash the filters 3-4 times with cold Wash Buffer to separate bound from free radioligand.
-
Counting: Punch out the filters, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the antagonist.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Section 5: Mandatory Visualizations
Caption: this compound's primary signaling targets and the action of key selective antagonists.
Caption: Experimental workflow for differentiating receptor involvement using antagonists.
Caption: Troubleshooting flowchart for unexpected results in antagonism experiments.
References
- 1. This compound : metabolic pathway and spectrum of activity in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Dual interaction of this compound with the rat α2D-adrenoceptor: competitive antagonism and allosteric activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound preferentially antagonizes GluN2B-containing N-methyl-d-aspartate receptors in spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound requires GluN2B-containing NMDA receptors to inhibit the development of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound protects against cell damage induced by NMDA and glutamate in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound protects against cell damage induced by NMDA and glutamate in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. preprints.org [preprints.org]
- 12. The alpha adrenoceptor antagonist properties of idazoxan in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alpha 2-adrenoceptors vs. imidazoline receptors: implications for alpha 2-mediated analgesia and other non-cardiovascular therapeutic uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative effects of idazoxan, prazosin, and yohimbine on coronary ligation-induced arrhythmias in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of the alpha-adrenoceptor antagonist profiles of idazoxan (RX 781094), yohimbine, rauwolscine and corynanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Selectivity profile of the alpha 2-adrenoceptor antagonist efaroxan in relation to plasma glucose and insulin levels in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efaroxan - Wikipedia [en.wikipedia.org]
- 19. Tritium labelling and characterization of the potent imidazoline I1 receptor antagonist [5,7-3H] (+/-)-efaroxan at high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Different effects of yohimbine and idazoxan in the light-dark choice procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Receptor antagonist - Wikipedia [en.wikipedia.org]
- 24. benchchem.com [benchchem.com]
- 25. giffordbioscience.com [giffordbioscience.com]
- 26. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. dda.creative-bioarray.com [dda.creative-bioarray.com]
controlling for agmatine interaction with cell culture media components
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using agmatine in cell culture experiments. It addresses potential interactions with media components and offers troubleshooting strategies to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound sulfate (B86663) solutions for cell culture?
A1: this compound sulfate is typically supplied as a crystalline solid. For cell culture use, prepare fresh aqueous solutions by dissolving the solid directly in sterile aqueous buffers like PBS (pH 7.2) or your cell culture medium.[1] The solubility in PBS is approximately 10 mg/ml.[1] It is strongly recommended not to store aqueous solutions for more than one day to prevent degradation.[1][2] For longer-term storage, keep the solid compound at 4°C.[1] Always ensure the final pH of your this compound solution in the culture medium is within the physiological range suitable for your cells.[2]
Q2: Can the L-arginine concentration in my culture medium affect the outcome of my this compound experiments?
A2: Yes, absolutely. This compound is a decarboxylated metabolite of L-arginine.[3][4] They can compete for the same cellular transport mechanisms and enzymatic pathways.[2][5] For instance, this compound's ability to inhibit nitric oxide synthase (NOS) is directly impacted by the concentration of L-arginine, the substrate for NOS.[2] If the L-arginine level in your medium is too high, you may need a significantly higher concentration of this compound to observe an inhibitory effect.[2] When designing your experiments, it is crucial to note the L-arginine concentration in your basal medium (e.g., DMEM high glucose contains 84 mg/L L-arginine hydrochloride[6]) and consider it as a potential variable.
Q3: Does this compound interact with serum proteins in the culture medium?
A3: While direct binding studies with specific serum proteins are not extensively detailed in the provided results, this compound's effects are often studied in the presence of fetal bovine serum (FBS). For example, this compound has been shown to suppress mesangial cell proliferation stimulated by 20% FBS.[7] Serum contains a complex mixture of growth factors, amino acids, and other molecules. Variability in serum batches, including differences in growth factor content, can influence cell adhesion and growth, potentially leading to aggregation or other inconsistent results.[8] It is advisable to use a consistent batch of serum throughout an experimental series to minimize this variability.
Q4: Can this compound affect the pH or color of the culture medium?
A4: this compound is a polyamine and is typically used as a sulfate salt. When preparing stock solutions or adding it to your medium, it's important to ensure the final pH remains within the optimal physiological range for your cells.[2] There is no evidence from the search results to suggest that this compound directly interacts with phenol (B47542) red, the common pH indicator in cell culture media, to cause a color change independent of pH shifts. Any color change would likely be due to metabolic activity of the cells affecting the medium's pH.
Q5: My cells are aggregating after this compound treatment. What could be the cause?
A5: Cell aggregation can be a complex issue with multiple potential causes.[8] While this compound is not directly cited as an aggregating agent, it can influence cellular processes that might lead to aggregation. For example, it can affect cell proliferation and polyamine metabolism.[7][9] Aggregation could also be a secondary effect of cellular stress.[8] If you observe aggregation, consider the following:
-
Cell Health: Ensure cells are healthy and not stressed before adding this compound.
-
Dissociation: During passaging, ensure complete dissociation into a single-cell suspension.[8]
-
This compound Concentration: High concentrations of this compound might induce stress or toxicity, leading to clumping. Perform a dose-response curve to find the optimal concentration.[10][11]
-
Media Components: Inconsistencies in serum or other media components can sometimes trigger aggregation.[8]
Troubleshooting Guides
Issue 1: High Variability or Inconsistent Results in Cell-Based Assays
-
Potential Cause: Inconsistent cell culture conditions.
-
Troubleshooting Step: Use cells with a consistent passage number and ensure confluency is similar across experiments. This compound's effects can be influenced by the metabolic state of the cells.[2]
-
-
Potential Cause: this compound solution degradation.
-
Troubleshooting Step: Always prepare fresh solutions of this compound sulfate for each experiment. Stability can be an issue, especially in certain media formulations over time.[2]
-
-
Potential Cause: Off-target effects.
-
Troubleshooting Step: Your cell line may express varying levels of imidazoline, adrenergic, or other receptors that this compound can bind to.[2][12] Characterize the expression profile of potential off-targets in your cells. Consider using selective antagonists to block these off-target effects and isolate the pathway of interest.[2]
-
-
Potential Cause: Variability in serum batches.
-
Troubleshooting Step: Use the same batch of serum for the entire set of experiments. If you must switch, test the new batch to ensure it doesn't alter cell behavior.[8]
-
Issue 2: No Observable Effect of this compound
-
Potential Cause: High L-arginine concentration in the medium.
-
Troubleshooting Step: As this compound competes with L-arginine, high levels of this amino acid in your medium can mask this compound's effects, particularly on NOS activity.[2] Consider using a medium with a lower L-arginine concentration or increasing the this compound dose.
-
-
Potential Cause: Sub-optimal this compound concentration.
-
Potential Cause: this compound is not being taken up by the cells.
Quantitative Data Summary
The following tables summarize the effective concentrations and kinetic parameters of this compound from various studies.
Table 1: Effective Concentrations of this compound in Various Cell-Based Assays
| Cell Line | Assay | This compound Concentration | Observed Effect | Reference |
| RAW 264.7 Macrophages | NO Production | 1 mM | Significantly decreased LPS-induced NO production. | [15] |
| MCF-7 (Human Breast Cancer) | Cell Proliferation | 1 - 1000 µM | Dose-dependent attenuation of proliferation. | [9] |
| HEI-OC1 (Auditory Cells) | Cell Viability | 8 - 10 mM | Significant protection against cisplatin-induced cytotoxicity. | [10] |
| Cultured Hippocampal Neurons | Neuroprotection | 100 µM | Ablated neurotoxicity induced by NMDA or glutamate (B1630785). | [16][17] |
| SH-SY5Y Neuroblastoma | Neuroprotection | 50 µM | Prevented MK-801 disrupted Akt/GSK-3β/β-catenin signaling. | [18] |
| Müller Cells | Cell Viability | 100 - 200 µM | Protected against high-glucose-induced cell damage. | [19] |
| BV-2 Microglia | NO Production | 100 µM | Significantly reduced LPS-induced NO release. | [13] |
Table 2: Kinetic Parameters for this compound Cellular Uptake
| Cell Line/Organelle | Transporter System | K_m (µM) | V_max (pmol/min/mg protein) | Reference |
| Transformed NIH/3T3 cells | Polyamine Transport System | 2.5 | 280 | [14] |
| Human Glioma Cell Line SK-MG-1 | Specific this compound Transporter | 8.6 | 64,300 | [14] |
| Liver Mitochondria | Mitochondrial this compound Transporter | 700 | 6,320,000 | [14] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from methodologies used to assess this compound's effect on cell viability.[10][20]
-
Cell Seeding: Seed cells (e.g., RAW 264.7, HEI-OC1) in a 96-well plate at a predetermined density (e.g., 5x10³ to 1x10⁴ cells/well) and allow them to adhere overnight.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound. Include appropriate vehicle controls. If studying protective effects, co-treat with the toxin (e.g., cisplatin, LPS).
-
Incubation: Incubate the plate for the desired period (e.g., 24-48 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specific lysis buffer) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Express results as a percentage of the vehicle-treated control group.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol is for measuring nitrite (B80452), a stable product of NO, in the cell culture supernatant.[15][20]
-
Cell Seeding and Treatment: Seed cells (e.g., RAW 264.7) in a 24-well plate (e.g., at 2x10⁵ cells/well) and allow them to adhere. Treat cells with LPS and/or various concentrations of this compound as required by the experimental design.
-
Incubation: Incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound: at the crossroads of the arginine pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 11965 - DMEM, high glucose | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. This compound suppresses mesangial cell proliferation by modulating polyamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Troubleshooting Cell Aggregation in Culture [procellsystem.com]
- 9. Inhibitory effect of this compound on proliferation of tumor cells by modulation of polyamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective Effect of this compound Against Cisplatin-Induced Cellular Apoptosis in an Auditory Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound : metabolic pathway and spectrum of activity in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Mitigates Inflammation-Related Oxidative Stress in BV-2 Cells by Inducing a Pre-Adaptive Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. This compound Reduces Lipopolysaccharide-Mediated Oxidant Response via Activating PI3K/Akt Pathway and Up-Regulating Nrf2 and HO-1 Expression in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound protects against cell damage induced by NMDA and glutamate in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound protects against cell damage induced by NMDA and glutamate in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Psychiatry and Behavioral Sciences [pbsciences.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Accounting for Age and Sex Differences in Animal Studies with Agmatine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with agmatine in animal models. The focus is on addressing the critical variables of age and sex to enhance the rigor and reproducibility of preclinical research.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to account for age and sex in animal studies involving this compound?
A1: Accounting for age and sex is fundamental for the translational relevance and reproducibility of your research.[1][2] Evidence suggests that both age and sex can significantly influence the endogenous levels of this compound, its pharmacokinetic profile, and its pharmacological effects.[3][4][5] For instance, studies have shown age-related changes in this compound levels in memory-associated brain structures.[4] Furthermore, sex-dependent effects of this compound have been observed in behavioral studies, with males and females exhibiting different sensitivities to the compound.[5][6] Failing to consider these variables can lead to conflicting results and limit the generalizability of your findings to diverse populations.[7][8]
Q2: What are the known effects of aging on this compound's efficacy and metabolism in animal models?
A2: Research indicates that aging can alter both the endogenous agmatinergic system and the response to exogenous this compound administration. Studies in aged male rats have demonstrated that this compound can selectively improve cognitive functions like spatial working memory and object recognition.[9][10][11] This is potentially mediated by its ability to modulate age-related increases in nitric oxide synthase (NOS) activity.[3][9][10] Furthermore, aging has been shown to affect the pharmacokinetic profile of this compound, with aged rats exhibiting a lower basal level of extracellular this compound in the hippocampus.[3]
Q3: Are there established sex differences in the response to this compound in animal studies?
A3: Yes, although the data is still limited, there is evidence of sex-specific responses to this compound. A notable example is the effect of this compound on caffeine-induced locomotor activity in mice, where this compound dose-dependently blocked this stimulation in males but not in females.[5][6] This suggests that male mice may be more sensitive to certain effects of this compound.[5][6] These findings highlight the importance of including both sexes in experimental designs to fully characterize the effects of this compound.
Q4: How does this compound interact with key signaling pathways, and could this be influenced by age or sex?
A4: this compound interacts with multiple signaling pathways, and these interactions are likely influenced by age and sex. Key pathways include:
-
Nitric Oxide (NO) Signaling: this compound can modulate the activity of nitric oxide synthase (NOS), and studies in aged animals suggest it can suppress age-related elevations in total NOS activity.[3][9]
-
NMDA Receptors: this compound is known to have NMDA receptor antagonist properties, which contribute to its neuroprotective and antidepressant-like effects.[12][13]
-
BDNF and eNOS Expression: In aged rats with vascular dementia, chronic this compound treatment has been shown to improve cognitive function and regulate endothelial NOS (eNOS) and brain-derived neurotrophic factor (BDNF) protein expression.[14]
-
mTOR Signaling: Similar to ketamine, this compound's rapid antidepressant effects may be mediated through the activation of the mTOR signaling pathway.[15][16]
While direct evidence linking age and sex to differential activation of these pathways by this compound is still emerging, the known hormonal and metabolic differences between sexes and across the lifespan suggest that such influences are highly probable.
Troubleshooting Guides
Issue 1: Inconsistent or contradictory results in behavioral studies with this compound between different age groups.
-
Possible Cause: Age-related changes in endogenous this compound levels and receptor sensitivity.
-
Troubleshooting Steps:
-
Baseline Measurement: If feasible, measure baseline this compound levels in the brain regions of interest for each age group before drug administration. This can help normalize the response to exogenous this compound.
-
Dose-Response Curves: Establish full dose-response curves for each age group (e.g., young, adult, aged) to identify potential shifts in potency or efficacy. A dose effective in young animals might be sub-optimal or supra-optimal in aged animals.
-
Pharmacokinetic Profiling: Conduct pharmacokinetic studies to determine if there are age-related differences in this compound's absorption, distribution, metabolism, and excretion (ADME). Aged animals may have altered drug clearance.[3]
-
Control for Age-Related Pathologies: Ensure that any observed behavioral deficits in aged animals are not due to confounding health issues (e.g., sensory-motor impairments, tumors). Conduct thorough health screening of aged animals.
-
Issue 2: Lack of a significant effect of this compound in female subjects compared to males.
-
Possible Cause: Hormonal influences on this compound's mechanism of action or metabolism.
-
Troubleshooting Steps:
-
Estrus Cycle Monitoring: In female rodents, monitor and record the stage of the estrous cycle. Hormonal fluctuations, particularly estrogen and progesterone, can influence neurotransmitter systems and drug metabolism.[7] Consider testing at different stages of the cycle or using ovariectomized females with hormone replacement to control for hormonal variability.
-
Separate Data Analysis: Always analyze data from male and female subjects separately before considering pooling the data.[7] This will prevent masking of sex-specific effects.
-
Investigate Sex-Specific Mechanisms: If a sex difference is observed, consider follow-up studies to explore the underlying mechanisms. This could involve examining sex differences in the expression of this compound's target receptors or metabolizing enzymes.
-
Power Analysis: Ensure your study is adequately powered to detect sex differences. Studies investigating sex as a biological variable may require larger sample sizes.
-
Data Presentation
Table 1: Summary of Age-Related Effects of this compound on Cognitive Function in Male Rodents
| Behavioral Test | Animal Model | This compound Dose | Outcome | Reference |
| Spatial Working Memory | Aged Sprague-Dawley Rats | 40 mg/kg (i.p.) | Significantly improved performance | [9] |
| Object Recognition Memory | Aged Sprague-Dawley Rats | 40 mg/kg (i.p.) | Significantly improved performance | [9][10] |
| Spatial Reference Learning | Aged Sprague-Dawley Rats | 40 mg/kg (i.p.) | No significant improvement | [9] |
| Reversal Learning (Water Maze) | Aged Sprague-Dawley Rats | 40 mg/kg (i.p.) daily for 4-6 weeks | Improved performance | [10] |
Table 2: Summary of Sex-Dependent Effects of this compound on Locomotor Activity in Mice
| Behavioral Test | Animal Model | This compound Dose | Effect in Males | Effect in Females | Reference |
| Caffeine-Induced Locomotion | Swiss Webster Mice | 5, 10, 20 mg/kg (i.p.) | Dose-dependent blockade of caffeine (B1668208) (5mg/kg)-induced hyperactivity | No significant effect on caffeine (5mg/kg)-induced hyperactivity | [5][6] |
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on Caffeine-Induced Locomotor Activity
-
Animals: Adult male and female Swiss Webster mice.
-
Housing: House animals individually under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Habituation: Habituate mice to the locomotor activity chambers for at least 30 minutes one day prior to testing.
-
Drug Administration:
-
Administer this compound (5, 10, or 20 mg/kg, i.p.) or saline.
-
20 minutes after this compound/saline injection, administer caffeine (5 mg/kg, i.p.) or saline.
-
-
Data Collection: Immediately after caffeine/saline injection, place mice in the locomotor activity chambers and record activity for 30 minutes.
-
Data Analysis: Analyze the total distance traveled or the number of beam breaks. Compare the effects of this compound on caffeine-induced activity between males and females using a two-way ANOVA.
Protocol 2: Forced Swim Test (FST) for Antidepressant-Like Effects
-
Animals: Adult male or female mice (e.g., C57BL/6).
-
Apparatus: A cylindrical tank (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Pre-swim session (Day 1): Place each mouse in the cylinder for 15 minutes. This is to induce a state of helplessness.
-
Test session (Day 2): 24 hours after the pre-swim, administer this compound (dose range 0.01-50 mg/kg, i.p.) or a vehicle control. 30-60 minutes post-injection, place the mice back into the water-filled cylinder for a 6-minute test session.
-
-
Data Analysis: Score the last 4 minutes of the test session for immobility time (i.e., the time the mouse spends floating passively with only minor movements to keep its head above water). A significant reduction in immobility time is indicative of an antidepressant-like effect.[12][15]
Mandatory Visualization
Caption: Experimental workflow for this compound studies accounting for age and sex.
Caption: this compound's potential signaling pathways and associated outcomes.
References
- 1. Protocol for the systematic review of age and sex in preclinical models of age-correlated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-collection.ethz.ch [research-collection.ethz.ch]
- 3. Research Portal [ourarchive.otago.ac.nz]
- 4. Effects of aging on this compound levels in memory-associated brain structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sex-related effects of this compound on caffeine-induced locomotor activity in Swiss Webster mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmasalmanac.com [pharmasalmanac.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound selectively improves behavioural function in aged male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of prolonged this compound treatment in aged male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. This compound produces antidepressant-like effects in two models of depression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacodynamic and pharmacokinetic studies of this compound after spinal administration in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
- 16. Whole new class of anti-ageing drug found to work at cell level - Yahoo News Canada [ca.news.yahoo.com]
Validation & Comparative
Agmatine vs. L-Arginine Supplementation: A Comparative Analysis for Researchers
A deep dive into the divergent roles of L-arginine, the nitric oxide precursor, and its multifaceted metabolite, agmatine, this guide offers a comprehensive comparison for researchers, scientists, and drug development professionals. We dissect their distinct mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by experimental data and detailed methodologies.
Introduction
L-arginine, a semi-essential amino acid, is widely recognized as the primary substrate for nitric oxide synthase (NOS) enzymes, playing a crucial role in the production of nitric oxide (NO), a key signaling molecule in various physiological processes.[1] this compound, a cationic amine, is a metabolite of L-arginine, formed through the decarboxylation of L-arginine by the enzyme arginine decarboxylase.[2] Despite their close biochemical relationship, this compound and L-arginine exhibit remarkably different pharmacological profiles. While L-arginine supplementation is a direct strategy to enhance NO synthesis, this compound acts as a more nuanced modulator of numerous signaling pathways, including but not limited to, the nitrergic system.[1] This guide provides a comparative analysis of these two compounds, focusing on their effects on nitric oxide production, and their broader physiological implications, with a focus on experimental evidence.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the effects of this compound and L-arginine. It is important to note that direct head-to-head comparative studies for many physiological outcomes are limited in the existing literature.
Table 1: Comparative Effects on Nitric Oxide Synthase (NOS) Isoforms
| Compound | NOS Isoform | Parameter | Value | Species/Tissue |
| This compound | nNOS (neuronal) | Ki | 660 µM | Rat Brain |
| iNOS (inducible) | IC50 | 262 ± 39.9 µM | Rat Macrophages | |
| eNOS (endothelial) | IC50 | 850 µM | Bovine Endothelial Cells | |
| L-Arginine | eNOS (endothelial) | Km | ~3 µM | Porcine Aortae |
| iNOS (inducible) | Km | 19-32 µM | Rat | |
| nNOS (neuronal) | Km | 1.5-14 µM | Rat |
Note: Ki represents the inhibition constant, indicating the concentration of inhibitor required to produce half-maximum inhibition. IC50 is the concentration of an inhibitor that causes a 50% reduction in the response of an enzyme. Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km value indicates a higher affinity.
Table 2: Comparative Pharmacokinetics (Preclinical Data)
| Parameter | This compound | L-Arginine | Species |
| Oral Bioavailability | 29-35% | ~68% | Rat |
| Plasma Half-life | ~2 hours | ~1.5-2 hours | Rat |
| Blood-Brain Barrier Permeability | Yes | Yes | Rat |
Note: The pharmacokinetic data for this compound in humans is limited. The data presented here is derived from animal studies and may not be directly translatable to humans.
Table 3: Comparative Physiological Effects (Preclinical Data)
| Physiological Effect | This compound | L-Arginine | Experimental Model | Key Findings |
| Blood Pressure Regulation | Hypotensive | Hypotensive | Anesthetized Rats | This compound induced a dose-dependent decrease in blood pressure.[3][4] Pretreatment with L-arginine abolished the this compound-induced blood pressure increase in a hemorrhagic shock model.[5] |
| Neuroprotection | Neuroprotective | Context-dependent | Rotenone-induced Parkinson's disease model (Rats) | This compound treatment reduced oxidative stress and neuroinflammation, and prevented the loss of dopaminergic neurons.[6][7][8] |
| Cognitive Function | Improved cognitive function | Improved cognitive function | Scopolamine-induced amnesia model (Rats) | This compound reversed scopolamine-induced learning and memory impairment.[9] this compound improved cognitive dysfunction in a rat model of Alzheimer's disease.[10] |
Note: This table summarizes findings from various preclinical studies. The lack of direct head-to-head comparisons in the same study makes a direct quantitative comparison of the magnitude of these effects challenging.
Signaling Pathways and Mechanisms of Action
The divergent effects of this compound and L-arginine stem from their distinct interactions with key signaling pathways.
L-Arginine and the Nitric Oxide Pathway
L-arginine is the direct substrate for all three isoforms of nitric oxide synthase (nNOS, iNOS, and eNOS). The enzyme catalyzes the conversion of L-arginine to L-citrulline and nitric oxide. This pathway is fundamental for a multitude of physiological processes, including vasodilation, neurotransmission, and immune responses.[2]
This compound's Multifaceted Signaling
This compound's mechanism of action is more complex and extends beyond the nitric oxide pathway. It interacts with multiple receptor systems and enzymes, leading to a wider range of pharmacological effects.
-
Modulation of Nitric Oxide Synthase: this compound acts as a competitive inhibitor of nNOS and iNOS, while its effect on eNOS is more complex, with some studies suggesting potential activation under certain conditions.[1] This differential regulation suggests that this compound may have anti-inflammatory and neuroprotective effects by selectively inhibiting the overproduction of NO by nNOS and iNOS.[2]
-
Imidazoline (B1206853) Receptor Agonism: this compound is an endogenous agonist for imidazoline receptors (I1 and I2).[2] Activation of I1 receptors is associated with a decrease in sympathetic nervous system outflow, leading to a reduction in blood pressure.[11] The I2 receptor's functions are still under investigation but are implicated in pain modulation and neuroprotection.[12]
-
NMDA Receptor Antagonism: this compound is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a property not shared by L-arginine. This action is believed to contribute significantly to its neuroprotective and analgesic properties.[2]
-
Other Receptor Interactions: this compound also interacts with α2-adrenergic receptors, which contributes to its cardiovascular and neuromodulatory effects.[2]
Experimental Protocols
Assessment of Nitric Oxide Synthase (NOS) Activity
A common method to determine NOS activity is the L-Citrulline Conversion Assay . This assay measures the enzymatic conversion of radiolabeled L-arginine to L-citrulline.
Protocol Outline:
-
Tissue/Cell Lysate Preparation: Homogenize tissue or lyse cells in a buffer containing protease inhibitors.
-
Reaction Mixture: Prepare a reaction mixture containing the lysate, radiolabeled L-[³H]arginine, NADPH, and necessary cofactors (e.g., calmodulin, tetrahydrobiopterin).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Separation: Stop the reaction and separate the radiolabeled L-[³H]citrulline from the unreacted L-[³H]arginine using cation-exchange chromatography.
-
Quantification: Quantify the radioactivity of the L-[³H]citrulline using liquid scintillation counting.
Measurement of Blood Pressure in Conscious Rats
The tail-cuff method is a non-invasive technique commonly used to measure systolic blood pressure in conscious rats.[13][14][15][16]
Protocol Outline:
-
Acclimatization: Acclimate the rat to the restraining device to minimize stress.
-
Warming: Gently warm the rat's tail to increase blood flow.
-
Cuff and Sensor Placement: Place an inflatable cuff around the base of the tail and a pulse sensor distal to the cuff.
-
Inflation and Deflation: Inflate the cuff to a pressure sufficient to occlude blood flow and then slowly deflate it.
-
Measurement: Record the pressure at which the pulse reappears as the systolic blood pressure.
Assessment of Spatial Memory in Rodents (Morris Water Maze)
The Morris Water Maze is a widely used behavioral task to assess spatial learning and memory in rodents.[17][18][19][20][21]
Protocol Outline:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Phase: The rodent is placed in the pool from different starting positions and must learn to find the hidden platform using distal spatial cues.
-
Probe Trial: After several training trials, the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory.
-
Data Analysis: Parameters such as escape latency (time to find the platform), path length, and time spent in the target quadrant are analyzed.
Conclusion
The comparative analysis of this compound and L-arginine reveals two compounds with distinct and complementary pharmacological profiles. L-arginine serves as a direct precursor for nitric oxide synthesis, making its supplementation a straightforward approach to enhance NO production.[1] In contrast, this compound emerges as a pleiotropic molecule that modulates multiple signaling pathways. Its ability to selectively inhibit nNOS and iNOS, act on imidazoline and NMDA receptors, confers a unique profile with potential therapeutic applications in neuroprotection, pain management, and cardiovascular regulation.[2]
While preclinical studies have provided valuable insights into their individual effects, there is a clear need for more direct head-to-head comparative studies in both preclinical and clinical settings. Such research is crucial to fully elucidate their relative efficacy and safety for various therapeutic applications and to guide the rational design of future interventions targeting the L-arginine metabolic pathways. The choice between L-arginine and this compound supplementation will ultimately depend on the specific therapeutic goal: a general enhancement of nitric oxide production or a more targeted modulation of complex signaling networks.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hypotensive effect of this compound, arginine metabolite, is affected by NO synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomed.cas.cz [biomed.cas.cz]
- 5. Effects of this compound on the survival rate in rats bled to hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect of this compound (decarboxylated l-arginine) against oxidative stress and neuroinflammation in rotenone model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of this compound (decarboxylated l-arginine) against oxidative stress and neuroinflammation in rotenone model of Parkinson’s disease | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a metabolite of L-arginine, reverses scopolamine-induced learning and memory impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Improves Cognitive Dysfunction and Prevents Cell Death in a Streptozotocin-Induced Alzheimer Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are imidazoline receptor agonists and how do they work? [synapse.patsnap.com]
- 12. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 13. karger.com [karger.com]
- 14. researchgate.net [researchgate.net]
- 15. portlandpress.com [portlandpress.com]
- 16. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 19. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Morris water maze (MWM) test [bio-protocol.org]
- 21. [PDF] Morris water maze: procedures for assessing spatial and related forms of learning and memory | Semantic Scholar [semanticscholar.org]
Agmatine: A Promising Neuroprotective Agent in Preclinical Neurological Models
An Objective Comparison of Agmatine's Efficacy and Mechanisms of Action
For researchers and drug development professionals navigating the complex landscape of neuroprotective agents, this compound has emerged as a compelling candidate. This endogenous neuromodulator has demonstrated significant therapeutic potential across a range of preclinical models of neurological disorders. This guide provides a comprehensive comparison of this compound's performance against control or alternative treatments, supported by experimental data, detailed methodologies, and visual representations of its mechanisms and experimental applications.
Data Presentation: Quantitative Efficacy of this compound
The neuroprotective effects of this compound have been quantified in various preclinical models, demonstrating its potential to mitigate neuronal damage and improve functional outcomes. The following tables summarize key findings from studies on ischemic stroke, traumatic brain injury, spinal cord injury, Alzheimer's disease, and Parkinson's disease.
Table 1: Ischemic Stroke - Middle Cerebral Artery Occlusion (MCAO) Model
| Animal Model | This compound Dose & Route | Timing of Administration | Key Outcome Measure | This compound-Treated Group | Control Group | Percentage Improvement | Reference |
| Mouse | 100 mg/kg, i.p. | 30 min before MCAO | Infarct Area (% of hemisphere) | ~10% | ~50% | ~80% | [1] |
| Mouse | 100 mg/kg, i.p. | Start of MCAO | Infarct Area (% of hemisphere) | ~12% | ~50% | ~76% | [1] |
| Mouse | 100 mg/kg, i.p. | Start of reperfusion | Infarct Area (% of hemisphere) | ~15% | ~50% | ~70% | [1] |
| Mouse | 100 mg/kg, i.p. | 2 hours post-reperfusion | Infarct Area (% of hemisphere) | ~20% | ~50% | ~60% | [1] |
| Rat | 100 mg/kg, i.p. | 5 min after reperfusion | Infarct Volume (mm³) | ~50 mm³ | ~370 mm³ | ~86% | [2] |
| Rat | 100 mg/kg, i.p. | 5 min after reperfusion | Neurological Deficit Score | Improved Score | Deficit Score | Significant Improvement | [2] |
Table 2: Traumatic Brain Injury (TBI) - Fluid Percussion & Cold Injury Models
| Animal Model | Injury Model | This compound Dose & Route | Timing of Administration | Key Outcome Measure | This compound-Treated Group | Control Group | Improvement | Reference |
| Rat | Fluid Percussion | 50 mg/kg, i.p. | Immediately after TBI | Motor Deficits (Maximal Grip Angle) | Significantly Attenuated | Deficits Present | Significant Improvement | [3] |
| Rat | Fluid Percussion | 50 mg/kg, i.p. | Immediately after TBI | Proprioception Deficits (% Max Possible Effect) | Significantly Attenuated | Deficits Present | Significant Improvement | [3] |
| Rat | Cold Injury | Not Specified | 30 min after injury, then daily | Necrosis Area (%) - Day 2 | 3.56 ± 0.1% | Higher | Significant Reduction | [4] |
| Rat | Cold Injury | Not Specified | 30 min after injury, then daily | Necrosis Area (%) - Day 7 | 2.46 ± 0.2% | Higher | Significant Reduction | [4] |
| Rat | Cold Injury | Not Specified | 30 min after injury, then daily | Brain Water Content - Day 1 & 2 | Reduced | Higher | Significant Reduction | [4] |
Table 3: Spinal Cord Injury (SCI) - Contusion & Compression Models
| Animal Model | Injury Model | This compound Dose & Route | Timing of Administration | Key Outcome Measure | This compound-Treated Group | Control Group | Improvement | Reference |
| Mouse | Compression | 100 mg/kg/day, i.p. | Within 1 hour after SCI, for 35 days | BMS Score (at 21 days) | 6.8 | Lower | Significant Improvement | [5] |
| Rat | Compression | 50 mg/kg/day & 100 mg/kg/day, i.p. | Post-SCI for 10 days | Motor Function Scores (from Day 3) | Significantly Higher | Lower | Dose-dependent Improvement | [6] |
| Rat | Compression | Not Specified | Post-SCI | BBB Score (at 4 weeks) | Higher | Lower | Significant Improvement | [7] |
Table 4: Alzheimer's Disease - Streptozotocin (STZ)-Induced Model
| Animal Model | This compound Dose & Route | Timing of Administration | Key Outcome Measure | This compound-Treated Group | Control Group | Improvement | Reference |
| Rat | 100 mg/kg, daily | For 2 weeks from surgery | Morris Water Maze Escape Latency | Significantly Lower | Prolonged | Significant Improvement | [8] |
Table 5: Parkinson's Disease - Rotenone-Induced Model
| Animal Model | This compound Dose & Route | Timing of Administration | Key Outcome Measure | This compound-Treated Group | Control Group | Improvement | Reference |
| Rat | 50 & 100 mg/kg, i.p. | 1 hour prior to rotenone (B1679576) for 35 days | Motor Performance (Beam Walking) | Better Performance | Impaired | Dose-dependent Improvement | [9] |
| Rat | 50 & 100 mg/kg, i.p. | 1 hour prior to rotenone for 35 days | Tyrosine Hydroxylase-Positive Neurons | Prevention of Loss | Neuronal Loss | Significant Protection | [9] |
| Rat | 100 mg/kg, i.p. | Not Specified | Motor Impairments | Alleviated | Impaired | Significant Improvement | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
Transient Middle Cerebral Artery Occlusion (tMCAO) in Rodents
This model simulates focal ischemic stroke.
-
Animal Preparation: Anesthetize the rodent (e.g., with isoflurane) and maintain body temperature at 37°C.
-
Surgical Procedure:
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Temporarily clamp the CCA and ICA.
-
Introduce a silicone-coated monofilament through an incision in the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
-
Occlusion and Reperfusion: Maintain the occlusion for a specified period (e.g., 90-120 minutes). Reperfusion is achieved by withdrawing the filament.
-
Outcome Assessment: Assess neurological deficits at various time points. Measure infarct volume 24-48 hours post-MCAO using TTC staining.[11][12]
Fluid Percussion Injury (FPI) in Rats
This model is used to induce traumatic brain injury.
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.
-
Surgical Procedure:
-
Perform a craniotomy over the desired brain region (e.g., parietal cortex), keeping the dura intact.
-
Securely attach a plastic injury cap over the craniotomy site.
-
-
Injury Induction: Connect the injury cap to a fluid percussion device. A pendulum strikes a piston, delivering a fluid pressure pulse to the dura, causing brain injury. The severity of the injury can be adjusted by altering the pressure of the fluid pulse.[13][14]
-
Post-Injury Care and Assessment: Provide post-operative care, including analgesia and monitoring. Evaluate neurological function using standardized scoring systems (e.g., motor and proprioception tests).[3]
Spinal Cord Contusion Injury in Rats
This model replicates the most common type of human spinal cord injury.
-
Animal Preparation: Anesthetize the rat and perform a laminectomy at the desired spinal level (e.g., thoracic T9-T10) to expose the spinal cord.
-
Injury Induction: Stabilize the vertebral column. Use a computer-controlled impactor device to deliver a standardized weight drop or a specific force onto the exposed dura, causing a contusion injury.[15][16]
-
Post-Injury Care and Assessment: Provide extensive post-operative care, including manual bladder expression and antibiotic administration. Assess locomotor recovery using the Basso, Beattie, and Bresnahan (BBB) open-field locomotor score.[5][7]
Rotenone-Induced Parkinson's Disease in Rats
This model mimics the neurodegenerative aspects of Parkinson's disease.
-
Induction: Administer rotenone, a mitochondrial complex I inhibitor, systemically (e.g., subcutaneous or intraperitoneal injections) over a period of several weeks (e.g., 2.5 mg/kg daily for 6 weeks).[17][18]
-
Behavioral Assessment: Monitor for the development of motor deficits characteristic of Parkinsonism, such as bradykinesia, rigidity, and postural instability, using tests like the rotarod, open field, and catalepsy tests.[19][20]
-
Histological and Biochemical Analysis: After the treatment period, sacrifice the animals and perform immunohistochemical analysis of the substantia nigra to quantify the loss of dopaminergic (tyrosine hydroxylase-positive) neurons. Measure levels of oxidative stress and neuroinflammatory markers in brain tissue.[9][21]
Morris Water Maze (MWM) for Alzheimer's Disease Models
The MWM is a widely used test to assess spatial learning and memory.
-
Apparatus: A large circular pool filled with opaque water. A hidden escape platform is submerged just below the water surface in one quadrant. Visual cues are placed around the room.
-
Acquisition Phase: The animal is placed in the water from different starting positions and must learn the location of the hidden platform using the distal visual cues. The time taken to find the platform (escape latency) is recorded over several trials and days.
-
Probe Trial: The platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention.[22][23][24]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, illustrate key signaling pathways implicated in this compound's neuroprotective effects and the general workflow of the preclinical models described.
Caption: this compound's multifaceted neuroprotective mechanisms.
Caption: General workflow for preclinical neurological studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Beneficial effect of this compound on brain apoptosis, astrogliosis, and edema after rat transient cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resuscitation from experimental traumatic brain injury by this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Attenuates Brain Edema and Apoptotic Cell Death after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Multifaceted Effects of this compound on Functional Recovery after Spinal Cord Injury through Modulations of BMP-2/4/7 Expressions in Neurons and Glial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the dose-dependent neuroprotective effects of this compound in experimental spinal cord injury: a prospective randomized and placebo-control trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective effect of this compound (decarboxylated l-arginine) against oxidative stress and neuroinflammation in rotenone model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective action of this compound in rotenone-induced model of Parkinson's disease: Role of BDNF/cREB and ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. en.bio-protocol.org [en.bio-protocol.org]
- 12. ahajournals.org [ahajournals.org]
- 13. Fluid-percussion–induced traumatic brain injury model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modeling Fluid Percussion Injury - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. A Contusion Model of Severe Spinal Cord Injury in Rats [jove.com]
- 16. Contusion Spinal Cord Injury Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Huangqin Decoction Exerts Beneficial Effects on Rotenone-Induced Rat Model of Parkinson's Disease by Improving Mitochondrial Dysfunction and Alleviating Metabolic Abnormality of Mitochondria [frontiersin.org]
- 18. thieme-connect.com [thieme-connect.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. The Neuroprotective Effects of this compound on Parkinson’s Disease: Focus on Oxidative Stress, Inflammation and Molecular Mechanisms | springermedizin.de [springermedizin.de]
- 22. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
Agmatine vs. Fluoxetine: A Comparative Analysis in Chronic Stress Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of agmatine and fluoxetine (B1211875), two compounds with antidepressant properties, focusing on their performance in preclinical chronic stress models. The information presented is supported by experimental data to aid in research and development decisions.
Introduction
Chronic stress is a significant contributing factor to the pathophysiology of major depressive disorder (MDD). Preclinical research extensively uses chronic stress models in rodents to investigate the efficacy and mechanisms of potential antidepressant compounds. Fluoxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed first-line treatment for MDD, but it is characterized by a delayed therapeutic onset and a significant non-response rate.[1][2] this compound, an endogenous neuromodulator derived from L-arginine, has emerged as a promising alternative with a potential for rapid-acting antidepressant effects.[3][4] This guide compares the neurobiological and behavioral effects of this compound and fluoxetine in established chronic stress paradigms.
Comparative Overview of Mechanisms
Fluoxetine's primary mechanism involves blocking the serotonin transporter, which increases the synaptic concentration of serotonin.[5][6] This action is believed to mediate its therapeutic effects, although the full downstream cascade, which includes influencing neuroplasticity via Brain-Derived Neurotrophic Factor (BDNF) and modulating inflammatory pathways, contributes to its delayed clinical efficacy.[7][8]
This compound, in contrast, exhibits a multi-target mechanism of action. It acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, inhibits nitric oxide synthase, and modulates various neurotransmitter systems, including imidazoline (B1206853) and α2-adrenergic receptors.[4][9][10] Its NMDA receptor antagonism, similar to ketamine, is linked to the activation of the mTOR signaling pathway, which is hypothesized to underlie its rapid antidepressant-like effects.[3]
Signaling Pathway Diagrams
Caption: Putative signaling pathways for this compound's antidepressant effects.
Caption: Primary and secondary mechanisms of fluoxetine action.
Experimental Data from Chronic Stress Models
The following tables summarize quantitative data from key studies comparing this compound and fluoxetine in rodent models of chronic stress.
Table 1: Effects on Depressive-like Behavior
| Study | Stress Model | Species | Treatment | Behavioral Test | Outcome Measure | Result (vs. Stress Group) |
| Neis et al. (2016)[11] | 14-day Chronic Unpredictable Stress (CUS) | Mice | This compound (0.1 mg/kg, single dose) | Tail Suspension Test (TST) | Immobility Time | ↓ (Reversed stress effect) |
| Fluoxetine (10 mg/kg, single dose) | No significant change | |||||
| Gawali et al. (2017)[12] | 28-day Chronic Unpredictable Mild Stress (CUMS) | Mice | This compound (20 & 40 mg/kg, daily) | Forced Swim Test (FST) | Immobility Time | ↓ (Significant reduction) |
| Sucrose Preference Test | Sucrose Preference | ↑ (Significant increase) | ||||
| Neis et al. (2018)[13][14] | 21-day Chronic Corticosterone (B1669441) | Mice | This compound (0.1 mg/kg, daily) | Tail Suspension Test (TST) | Immobility Time | ↓ (Reversed stress effect) |
| Fluoxetine (10 mg/kg, daily) | ↓ (Reversed stress effect) | |||||
| Neis et al. (2018)[15] | 21-day Chronic Corticosterone | Mice | This compound (0.1 mg/kg, single dose) | Tail Suspension Test (TST) | Immobility Time | ↓ (Reversed stress effect) |
| Fluoxetine (10 mg/kg, single dose) | No significant change |
Note: ↓ indicates a decrease, ↑ indicates an increase.
Table 2: Effects on Neurobiological Markers
| Study | Stress Model | Species | Treatment | Biomarker | Brain Region | Result (vs. Stress Group) |
| Gawali et al. (2017)[12] | 28-day CUMS | Mice | This compound (20 & 40 mg/kg, daily) | Corticosterone (Serum) | N/A | ↓ (Normalized levels) |
| BDNF | Hippocampus | ↑ (Significantly increased) | ||||
| Neis et al. (2018)[13][14] | 21-day Chronic Corticosterone | Mice | This compound (0.1 mg/kg, daily) | Hippocampal Cell Proliferation | Hippocampus | ↑ (Reversed stress-induced deficit) |
| Fluoxetine (10 mg/kg, daily) | ↑ (Reversed stress-induced deficit) | |||||
| This compound (0.1 mg/kg, daily) | Dendritic Arborization | Hippocampus | ↑ (Increased complexity) | |||
| Fluoxetine (10 mg/kg, daily) | ↑ (Increased complexity) | |||||
| Ali et al. (cited in[16]) | Chronic Corticosterone | Mice | Fluoxetine | Depressive-like behavior | N/A | ↓ (Reversed stress effect) |
Note: ↓ indicates a decrease, ↑ indicates an increase.
Experimental Protocols
Chronic Unpredictable Mild Stress (CUMS)
This widely used model aims to induce a state of anhedonia and behavioral despair, mimicking symptoms of human depression.[12][17]
-
Animals: Typically mice or rats.
-
Protocol: Animals are subjected to a series of mild, unpredictable stressors daily for a period of 4 to 8 weeks. Stressors may include:
-
Cage tilt (45°)
-
Wet bedding
-
Food and water deprivation
-
Reversal of light/dark cycle
-
Forced swimming in cold water
-
Restraint stress
-
-
Drug Administration: this compound, fluoxetine, or vehicle is typically administered daily, often starting after an initial stress induction period of 2-3 weeks and continuing until the end of the protocol.[17]
-
Key Assessments: Sucrose preference test (for anhedonia), forced swim test or tail suspension test (for behavioral despair), and measurement of plasma corticosterone levels.[17]
Chronic Corticosterone Administration
This pharmacological model simulates the hypercortisolemia often observed in depressed patients by chronically elevating levels of the primary stress hormone in rodents.[13][15]
-
Animals: Typically mice.
-
Protocol: Corticosterone (e.g., 20 mg/kg) is administered orally (p.o.) mixed in the drinking water or via daily injections for 21 consecutive days.[13][14]
-
Drug Administration: this compound or fluoxetine is administered, either as a single dose at the end of the protocol or daily during the treatment period, to assess their ability to reverse the effects of corticosterone.[14][15]
-
Key Assessments: Tail suspension test, hippocampal cell proliferation (e.g., via BrdU labeling), and dendritic morphology analysis.[13]
Experimental Workflow Diagram
Caption: Generalized workflow for comparing compounds in stress models.
Comparative Analysis and Discussion
The compiled data reveals critical differences between this compound and fluoxetine in chronic stress models.
-
Onset of Action: The most striking difference is the speed of action. A single dose of this compound can reverse depressive-like behaviors in the tail suspension test within 24 hours in both CUS and chronic corticosterone models.[3][11][15] In contrast, a single dose of fluoxetine is ineffective in the same paradigms, consistent with its known delayed clinical onset.[3][15] Chronic daily administration of both compounds, however, proves effective at reversing behavioral deficits.[13][17]
-
Efficacy and Potency: this compound demonstrates antidepressant-like effects at very low doses (e.g., 0.1 mg/kg).[11][13] Furthermore, sub-effective doses of this compound have been shown to potentiate the antidepressant effects of fluoxetine and other antidepressants by 2- to 10-fold, suggesting a synergistic relationship.[18]
-
Neurogenic Effects: Both this compound and fluoxetine reverse the stress-induced deficits in hippocampal cell proliferation and promote increases in dendritic arborization.[13][14] This suggests that despite different primary mechanisms, both compounds converge on pathways promoting neuroplasticity, which is considered crucial for recovering from chronic stress.
-
HPA Axis Modulation: Chronic this compound treatment has been shown to normalize elevated plasma corticosterone levels in CUMS-exposed mice, indicating an ability to regulate the hypothalamic-pituitary-adrenal (HPA) axis, a key system dysregulated by chronic stress.[17] Fluoxetine also impacts HPA axis function, often through its influence on serotonin pathways that modulate stress responses.
Logical Comparison Diagram
Caption: Key feature comparison between this compound and fluoxetine.
Conclusion
In preclinical chronic stress models, this compound distinguishes itself from fluoxetine primarily through its rapid-acting antidepressant-like effects, which are evident after a single administration. While both compounds effectively reverse behavioral deficits and promote neuroplasticity with chronic treatment, this compound's distinct, multi-target mechanism involving NMDA receptor modulation presents a compelling profile. Its ability to potentiate conventional antidepressants further highlights its potential as either a standalone rapid-acting therapeutic or an adjunctive therapy for treatment-resistant depression. These findings strongly encourage further clinical investigation into this compound for the management of MDD and other stress-related disorders.
References
- 1. Fluoxetine - Wikipedia [en.wikipedia.org]
- 2. How Prozac works: Mechanism of action explained [medicalnewstoday.com]
- 3. This compound as a novel candidate for rapid-onset antidepressant response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. getnewy.com [getnewy.com]
- 5. What is the mechanism of Fluoxetine Hydrochloride? [synapse.patsnap.com]
- 6. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | Neuroprotective Effects of Fluoxetine Against Chronic Stress-Induced Neural Inflammation and Apoptosis: Involvement of the p38 Activity [frontiersin.org]
- 8. Beneficial effect of fluoxetine treatment aganist psychological stress is mediated by increasing BDNF expression in selected brain areas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Perspectives on this compound Neurotransmission in Acute and Chronic Stressrelated Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neurolaunch.com [neurolaunch.com]
- 11. Acute this compound administration, similar to ketamine, reverses depressive-like behavior induced by chronic unpredictable stress in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound attenuates chronic unpredictable mild stress-induced anxiety, depression-like behaviours and cognitive impairment by modulating nitrergic signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antidepressant and pro-neurogenic effects of this compound in a mouse model of stress induced by chronic exposure to corticosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Single administration of this compound reverses the depressive-like behavior induced by corticosterone in mice: Comparison with ketamine and fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound attenuates chronic unpredictable mild stress induced behavioral alteration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound enhances antidepressant potency of MK-801 and conventional antidepressants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Agmatine and Choline for the Amelioration of Cognitive Impairment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cognitive impairment, a hallmark of neurodegenerative diseases and age-related decline, presents a significant challenge to global health. The exploration of endogenous molecules with neuroprotective properties offers promising avenues for therapeutic intervention. This guide provides a detailed comparison of two such compounds: agmatine, a decarboxylated arginine metabolite, and choline (B1196258), an essential nutrient and precursor to the neurotransmitter acetylcholine (B1216132). This analysis is based on preclinical data, with a focus on experimental evidence and underlying signaling mechanisms.
Comparative Efficacy in Preclinical Models
A key study directly comparing the effectiveness of this compound and choline in a rat model of cognitive impairment induced by aluminum chloride (AlCl3) and forced swim stress demonstrated that this compound treatment (100 mg/kg body weight) was more effective than choline supplementation at the same dose in attenuating memory and cognitive deficits[1][2]. Behavioral assessments revealed that this compound-treated animals showed significant improvements in spatial memory, novel object recognition, and anxiety-related behaviors compared to the choline group[1][2].
While direct comparative clinical trials are lacking, independent studies on each compound provide further insights into their neuroprotective potential.
This compound in Cognitive Impairment
This compound has demonstrated robust efficacy in various animal models of cognitive decline. In a streptozotocin-induced rat model of Alzheimer's disease, this compound (100 mg/kg) improved learning and memory, suppressed amyloid-beta accumulation, and enhanced insulin (B600854) signal transduction[3][4]. Furthermore, in aged rats, chronic this compound treatment (40 mg/kg) has been shown to improve spatial working memory and object recognition[5][6]. The neuroprotective effects of this compound are attributed to its ability to modulate multiple neurotransmitter systems, reduce neuroinflammation, and protect against oxidative stress and apoptosis[6][7][8][9].
Choline in Cognitive Impairment
Choline is a well-established essential nutrient for brain health, primarily through its role as a precursor for the neurotransmitter acetylcholine and as a component of cell membranes[10][11][12][13]. Dietary intake of choline has been correlated with cognitive function in human subjects[1][14][15][16]. Choline supplementation, often in the form of choline alphoscerate (αGPC), has been investigated for treating cognitive decline. A randomized, double-blind, placebo-controlled trial in individuals with mild cognitive impairment showed that αGPC (600 mg) was safe and effective in improving cognitive function[10]. Animal studies have also shown that choline supplementation can attenuate age-related cognitive deficits[15].
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies comparing this compound and choline.
Table 1: Comparative Effects of this compound and Choline on Behavioral Tests in a Rat Model of Cognitive Impairment[1]
| Behavioral Test | Parameter | Control Group | Cognitive Impairment + this compound (100 mg/kg) | Cognitive Impairment + Choline (100 mg/kg) |
| Morris Water Maze | Escape Latency (s) | Data not provided | Improved spatial memory | Improved spatial memory |
| T-Maze | Spontaneous Alternation (%) | Data not provided | Improved spatial memory | Improved spatial memory |
| Novel Object Recognition | Discrimination Index | Data not provided | Enhanced discrimination | Enhanced discrimination |
| Light/Dark Box | Time in Bright Area (s) | Data not provided | Increased | No significant change reported |
| Open Field Test | Squares Crossed | Data not provided | Increased | No significant change reported |
Note: The original publication states this compound demonstrated improved outcomes in comparison with choline supplements, but specific quantitative values for direct comparison were not presented in the abstract.
Table 2: Efficacy of this compound in a Streptozotocin-Induced Alzheimer's Rat Model[3][4]
| Parameter | Control Group | STZ-Induced Group | STZ-Induced + this compound (100 mg/kg) |
| Morris Water Maze | Escape Latency (s) | Significantly increased | Significantly improved vs. STZ group |
| Amyloid Beta Accumulation | Low | High | Suppressed |
| Cleaved Caspase-3 (Apoptosis marker) | Low | High | Attenuated |
| Bcl2 (Anti-apoptotic marker) | High | Low | Increased |
| PI3K (Signaling protein) | High | Low | Increased |
| Nrf2 (Antioxidant response) | High | Low | Increased |
Experimental Protocols
Comparative Study of this compound and Choline in Rats[1][14]
-
Animal Model: 36 Albino rats were divided into groups. Cognitive impairment was induced by either AlCl3 (100 mg/kg body weight) or forced swim stress (FSS) for 14 days.
-
Treatment: Following induction of cognitive impairment, animals were treated orally for 14 days with either water (control), this compound (100 mg/kg body weight), or choline (100 mg/kg body weight).
-
Behavioral Assessments:
-
Light/Dark Box: To assess anxiety-like behavior.
-
Open Field Test: To evaluate locomotor activity and exploration.
-
Novel Object Recognition Test (NOR): To assess recognition memory.
-
T-Maze Test: To evaluate spatial working memory.
-
Morris Water Maze Test: To assess spatial learning and memory.
-
This compound in a Streptozotocin-Induced Alzheimer's Rat Model[3][4]
-
Animal Model: Alzheimer's-like pathology was induced in rats by a single bilateral intracerebroventricular injection of streptozotocin (B1681764) (STZ) (1.5 mg/kg).
-
Treatment: Rats were injected with this compound (100 mg/kg) daily for two weeks starting from the day of surgery.
-
Cognitive Assessment: Morris water maze test was used to evaluate learning and memory.
-
Biochemical Analysis: Western blot analysis was performed on brain tissue to measure the protein expression of cleaved caspase-3, Bax, Bcl2, PI3K, Nrf2, and γ-glutamyl cysteine synthetase. Immunohistochemistry was used to assess amyloid-beta accumulation and phosphorylation of IRS-1.
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathways
This compound exerts its neuroprotective effects through multiple signaling pathways. It is known to be an antagonist of NMDA receptors, which can reduce excitotoxicity.[4][8] this compound also activates antioxidant signaling pathways, such as the Nrf2 pathway, and promotes cell survival through the PI3K/Akt pathway.[3][4] Furthermore, it has been shown to prevent the dysfunction of hippocampal GSK-3β and ERK signaling.[17] In the context of vascular dementia, this compound may prevent endothelial dysfunction through the regulation of eNOS and BDNF expression.[18]
Caption: this compound's neuroprotective signaling pathways.
Choline Signaling Pathways
Choline's primary role in cognitive function is mediated through its conversion to acetylcholine (ACh), a key neurotransmitter in learning and memory.[19][20] ACh binds to nicotinic and muscarinic acetylcholine receptors, modulating synaptic plasticity and neuronal communication in brain regions like the hippocampus and cortex.[19][20] Choline is also a precursor for phosphatidylcholine, a crucial component of neuronal membranes, thereby contributing to their structural integrity and function.[11][13]
Caption: Choline's role in neurotransmission and membrane synthesis.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for preclinical evaluation of cognitive enhancers like this compound and choline.
Caption: Preclinical workflow for cognitive enhancer evaluation.
Conclusion
Preclinical evidence, particularly from a direct comparative study in a rat model, suggests that this compound may have a superior efficacy profile compared to choline in reversing cognitive deficits induced by neurotoxic and stress-related insults.[1][2] this compound's pleiotropic mechanism of action, targeting multiple signaling pathways involved in neuroprotection, may account for this broader efficacy. Choline's role, while crucial for baseline cognitive function, appears more targeted towards supporting cholinergic neurotransmission and membrane integrity.
It is critical to underscore that these findings are from preclinical models. There is a notable absence of head-to-head clinical trials in human subjects. Therefore, while this compound presents a promising therapeutic candidate for cognitive impairment, further rigorous clinical investigation is warranted to establish its efficacy and safety in humans and to directly compare its therapeutic potential with that of choline and its derivatives. Future research should focus on well-designed, placebo-controlled clinical trials to translate these preclinical findings into tangible therapeutic strategies for patients with cognitive impairment.
References
- 1. Comparative Effectiveness of this compound and Choline Treatment in Rats with Cognitive Impairment Induced by AlCl3 and Forced Swim Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound improves cognitive dysfunction and prevents cell death in a streptozotocin-induced Alzheimer rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Improves Cognitive Dysfunction and Prevents Cell Death in a Streptozotocin-Induced Alzheimer Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Neuroprotective Role of this compound in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caringsunshine.com [caringsunshine.com]
- 9. This compound as a novel intervention for Alzheimer's disease: Pathological insights and cognitive benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of choline alphoscerate for amnestic mild cognitive impairment: a randomized double-blind placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Choline, Neurological Development and Brain Function: A Systematic Review Focusing on the First 1000 Days - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Choline - Wikipedia [en.wikipedia.org]
- 13. esports.bluefield.edu - Choline Brain Function [esports.bluefield.edu]
- 14. Comparative Effectiveness of this compound and Choline Treatment in Ra...: Ingenta Connect [ingentaconnect.com]
- 15. The relation of dietary choline to cognitive performance and white-matter hyperintensity in the Framingham Offspring Cohort12 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Choline Intake Correlates with Cognitive Performance among Elder Adults in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound prevents the memory impairment and the dysfunction of hippocampal GSK-3β and ERK signaling induced by aluminum nanoparticle in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 19. Cholinergic modulation of the hippocampal region and memory function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Vehicle-Only Control Groups in Agmatine Research: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of investigational compounds is paramount. In the study of agmatine, a promising neuromodulatory and neuroprotective agent, the use of vehicle-only control groups is not just a matter of procedural formality but a critical component for data integrity and valid interpretation. This guide provides a comparative overview of this compound's effects against vehicle controls, supported by experimental data and detailed protocols, to underscore the importance of this fundamental experimental design element.
The Imperative of the Vehicle-Only Control
The vehicle is the medium in which a drug or substance is dissolved or suspended for administration. Common vehicles in this compound research include saline for intraperitoneal (i.p.) injections and citrate (B86180) buffer for intracerebroventricular (i.c.v.) delivery. A vehicle-only control group receives this inactive substance, allowing researchers to distinguish the true pharmacological effects of this compound from any physiological responses caused by the administration procedure or the vehicle itself. Without this baseline comparison, observed effects could be erroneously attributed to this compound when they are, in fact, artifacts of the experimental method.
Comparative Data Presentation: this compound vs. Vehicle Control
The following tables summarize quantitative data from key studies, highlighting the statistically significant differences observed between this compound-treated groups and their corresponding vehicle-only controls across various experimental paradigms.
Neurological and Behavioral Effects
| Experimental Model | Outcome Measure | Vehicle Control Group (Mean ± SEM) | This compound-Treated Group (Mean ± SEM) | p-value | Reference |
| Hypoxic-Ischemic Brain Injury (Neonatal Rat) | Brain Weight Deficit in Right Hemisphere (%) | -30.5 ± 3.6 | -15.0 ± 3.7 (100 mg/kg) | < 0.05 | [1] |
| Hypoxic-Ischemic Brain Injury (Neonatal Rat) | Brain Nitric Oxide Metabolites (% increase) | +60.2 ± 15.2 | +4.2 ± 8.4 (100 mg/kg) | < 0.05 | [1] |
| Chronic Restraint Stress (Mouse Model of Depression) | Immobility Time in Forced Swim Test (seconds) | ~160 | ~100 (40 mg/kg/day, i.p.) | < 0.05 | |
| Streptozotocin-Induced Alzheimer's Model (Rat) | Escape Latency in Morris Water Maze (seconds) | ~45 | ~25 (100 mg/kg/day, i.p.) | < 0.05 |
Anti-Inflammatory and Antioxidant Effects
| Cell/Animal Model | Parameter Measured | Vehicle Control | This compound Treatment | p-value | Reference |
| LPS-Stimulated RAW 264.7 Macrophages | Nitric Oxide (NO) Production | Increased | Significantly Decreased | < 0.05 | [2] |
| LPS-Stimulated RAW 264.7 Macrophages | Nuclear Nrf2 Levels | Baseline | Significantly Increased | < 0.05 | [2] |
| Rotenone-Induced Parkinson's Disease Model (Rat) | Nigral TH Immunoreactive Cells | Decreased | Significantly Increased | < 0.05 | [3] |
| Rotenone-Induced Parkinson's Disease Model (Rat) | Striatal Dopamine Content | Decreased | Significantly Increased | < 0.05 | [3] |
Key Experimental Protocols
To ensure reproducibility and accurate comparison, the following are detailed methodologies from representative studies employing vehicle-only controls.
Study of Anxiety-Like Behaviors
-
Subjects: Male mice.
-
Groups:
-
Vehicle Control: Received intraperitoneal (i.p.) injections of saline (0.9% NaCl).
-
This compound Groups: Received i.p. injections of this compound sulfate (B86663) dissolved in saline at doses of 1.0 mg/kg and 30 mg/kg.
-
-
Procedure: Injections were administered daily. Behavioral assessments, including the elevated plus maze and open field tests, were conducted at specified time points.
-
Vehicle Composition: 0.9% Sodium Chloride (Saline) in water.[4]
Investigation of Neuroprotective Effects in an Alzheimer's Model
-
Subjects: Male Wistar rats.
-
Groups:
-
Control: Intracerebroventricular (i.c.v.) injection of vehicle (0.05 M citrate buffer).
-
Experimental Control (EC): i.c.v. injection of streptozotocin (B1681764) (STZ) dissolved in vehicle.
-
This compound-Treated: i.c.v. injection of STZ followed by daily intraperitoneal (i.p.) injections of this compound (100 mg/kg) dissolved in normal saline.
-
-
Procedure: A single bilateral i.c.v. injection of STZ or vehicle was performed. Daily i.p. injections of this compound or saline commenced post-surgery and continued for two weeks. Cognitive function was assessed using the Morris water maze test.
-
Vehicle Composition:
-
i.c.v. injections: 0.05 M citrate buffer.
-
i.p. injections: Normal saline (pH 7.4).[5]
-
Visualizing this compound's Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound, as elucidated from studies utilizing vehicle-controlled experiments.
References
- 1. This compound suppresses nitric oxide production and attenuates hypoxic-ischemic brain injury in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Reduces Lipopolysaccharide-Mediated Oxidant Response via Activating PI3K/Akt Pathway and Up-Regulating Nrf2 and HO-1 Expression in Macrophages | PLOS One [journals.plos.org]
- 3. This compound-mediated inhibition of NMDA receptor expression and amelioration of dyskinesia via activation of Nrf2 and suppression of HMGB1/RAGE/TLR4/MYD88/NF-κB signaling cascade in rotenone lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Enhances Dorsal Raphe Serotonergic Neuronal Activity via Dual Regulation of 5-HT1B and 5-HT2A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Improves Cognitive Dysfunction and Prevents Cell Death in a Streptozotocin-Induced Alzheimer Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Agmatine's Therapeutic Potential: A Cross-Validation of its Effects in Preclinical Animal Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of agmatine's efficacy across various animal models of neurological and psychiatric disorders. This compound, an endogenous neuromodulator, has demonstrated significant therapeutic promise in preclinical studies, exhibiting antidepressant, anxiolytic, analgesic, and anticonvulsant properties.
This report synthesizes quantitative data from multiple studies, details the experimental protocols used to assess this compound's effects, and illustrates the key signaling pathways implicated in its mechanism of action. The information is presented to facilitate a clear and objective evaluation of this compound's performance as a potential therapeutic agent.
Comparative Efficacy of this compound Across Different Animal Models
The therapeutic effects of this compound have been investigated in a variety of well-established animal models for depression, anxiety, neuropathic pain, and epilepsy. The following tables summarize the key quantitative findings from these studies, highlighting the doses, administration routes, and observed outcomes.
Table 1: Antidepressant-Like Effects of this compound
| Animal Model | Species/Strain | This compound Dose | Administration Route | Key Findings | Reference |
| Forced Swim Test (FST) | Mice | 0.01-50 mg/kg | Intraperitoneal (i.p.) | Significantly reduced immobility time.[1][2] | [1](3--INVALID-LINK-- |
| Tail Suspension Test (TST) | Mice | 0.01-50 mg/kg | Intraperitoneal (i.p.) | Significantly reduced immobility time.[1] | [1](1) |
| Chronic Unpredictable Stress | Mice | Single oral dose | Oral (p.o.) | Reversed depressive-like behavior.[4] | [4](4) |
| Chronic Corticosterone Administration | Mice | Single dose | Not specified | Abolished depressive-like behavior.[4] | [4](4) |
| Amyloid-β Induced Depression | Mice | 10 mg/kg | Intraperitoneal (i.p.) | Prevented the increase in immobility time in the FST.[5][6] | [5](7--INVALID-LINK-- |
| Type 2 Diabetes Mellitus (T2DM) Induced Depression | Rats | 10-20 mg/kg | Intraperitoneal (i.p.) | Significantly inhibited depression-like behaviors.[8] | [8](8) |
Table 2: Anxiolytic-Like Effects of this compound
| Animal Model | Species/Strain | This compound Dose | Administration Route | Key Findings | Reference |
| Light-Dark Transition Test | Mice | 20 mg/kg (s.c.), 10 mg/kg (p.o.) | Subcutaneous (s.c.), Oral (p.o.) | Significantly increased the number of light-dark transitions.[9][10] | [9](11--INVALID-LINK-- |
| Vogel's Drinking Conflict Test | Rats | 20-80 mg/kg (s.c.), 10-40 mg/kg (p.o.) | Subcutaneous (s.c.), Oral (p.o.) | Significantly increased the number of licks.[9][10] | [9](11--INVALID-LINK-- |
| Social Interaction Test | Rats | 10-40 mg/kg (p.o.) | Oral (p.o.) | Increased active social interaction.[9][10] | [9](11--INVALID-LINK-- |
| Persistent Craniofacial Inflammation | Mice | 1.0 and 30 mg/kg | Not specified | Significantly reduced anxiety-like behaviors.[12][13] | [12](14--INVALID-LINK-- |
| Post-Traumatic Stress Disorder (PTSD) | Rats | 40 µ g/rat | Intracerebroventricular (i.c.v.) | Significantly decreased freezing time.[15] | [15](15) |
Table 3: Analgesic Effects of this compound in Neuropathic Pain Models
| Animal Model | Species/Strain | This compound Dose | Administration Route | Key Findings | Reference |
| Spinal Nerve Ligation (SNL) | Rats | Higher doses | Systemic | Reduced mechanical allodynia.[16] | [16](16) |
| Streptozocin (STZ)-Induced Diabetic Neuropathy | Rats | Higher doses | Systemic | Reduced mechanical allodynia.[16] | [16](16) |
| Carrageenan-Induced Inflammation | Mice, Rats | 60 nmol | Intrathecal (i.t.) | Reversed mechanical and muscle hyperalgesia.[17][18] | [17](19--INVALID-LINK-- |
| Sciatic Nerve Ligation | Rats | 300 and 400 mg/kg | Not specified | Increased neuropathic pain threshold.[20] | [20](20) |
| Sciatic Nerve Ligation | Rats | Not specified | Intraperitoneal (i.p.), Intrahippocampal (i.h.) | Attenuated neuropathic pain.[21] | [21](21) |
Table 4: Anticonvulsant Effects of this compound
| Animal Model | Species/Strain | This compound Dose | Administration Route | Key Findings | Reference |
| Maximal Electroshock (MES) Seizure | Mice | 20, 40, 80, and 100 mg/kg | Intraperitoneal (i.p.) | Increased the threshold of seizures dose-dependently.[22] | [22](22) |
| Pentylenetetrazole (PTZ)-Induced Seizures | Mice | 100 mg/kg | Intraperitoneal (i.p.) | Increased seizure onset time.[22] | [22](22) |
| Pentylenetetrazole (PTZ)-Induced Seizures | Rats | 100 mg/kg | Intraperitoneal (i.p.) | Significantly reduced the seizure grade and increased the onset time.[23] | [23](23) |
| Pentylenetetrazole (PTZ)-Induced Kindling | Mice | Not specified | Not specified | Reduced the mean seizure stage score and the incidence of full kindling.[24] | [24](24) |
| MES (in combination with antiepileptic drugs) | Mice | 100 mg/kg | Intraperitoneal (i.p.) | Enhanced the anticonvulsant effects of phenobarbital (B1680315) and valproate.[25] | [25](25) |
Detailed Experimental Protocols
A comprehensive understanding of the experimental conditions is crucial for interpreting the presented data. Below are detailed methodologies for key experiments cited in the tables.
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant efficacy.[5] It is based on the principle of "behavioral despair," where animals cease escape-oriented behaviors in a stressful, inescapable situation.[5]
-
Apparatus: A cylindrical tank (e.g., 30 cm height, 20 cm diameter for mice) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.[5]
-
Procedure:
-
Animals are individually placed in the water-filled cylinder.
-
The test duration is typically 6 minutes.
-
The initial 2 minutes are considered a habituation period and are often not scored.[5]
-
During the final 4 minutes, the duration of immobility (floating passively, making only small movements to keep the head above water) is recorded.
-
-
Data Analysis: A significant reduction in the total duration of immobility in the this compound-treated group compared to the control group is indicative of an antidepressant-like effect.[5]
Tail Suspension Test (TST)
Similar to the FST, the Tail Suspension Test is another common behavioral paradigm for screening potential antidepressant drugs in mice, based on the principle of learned helplessness.[5]
-
Apparatus: A horizontal bar or rod from which the mouse can be suspended. Adhesive tape is used to secure the tail to the bar.
-
Procedure:
-
A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.
-
The mouse is suspended by its tail from the horizontal bar, at a height where it cannot touch any surfaces.
-
The test duration is typically 6 minutes.
-
The duration of immobility (hanging passively without any movement) is recorded.
-
-
Data Analysis: A significant decrease in the duration of immobility in the this compound-treated group compared to the control group suggests an antidepressant-like effect.[5]
Neuropathic Pain Models (e.g., Spinal Nerve Ligation)
These models are used to induce a state of chronic pain that mimics human neuropathic pain conditions.
-
Procedure (Spinal Nerve Ligation - SNL):
-
Behavioral Assessment (Tactile Allodynia):
-
Apparatus: von Frey filaments of varying calibrated bending forces.
-
Procedure: The plantar surface of the hind paw is stimulated with the von Frey filaments.[16]
-
Data Analysis: The paw withdrawal threshold (the minimum force required to elicit a paw withdrawal response) is determined. A significant increase in the paw withdrawal threshold in this compound-treated animals compared to control animals indicates an anti-allodynic effect.
-
Signaling Pathways and Experimental Workflow
The multifaceted effects of this compound are attributed to its interaction with several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for evaluating this compound's effects.
Caption: Key signaling pathways modulated by this compound.
The diagram above illustrates the primary molecular targets of this compound implicated in its therapeutic effects across different pathological conditions. Notably, the inhibition of the NMDA receptor and nitric oxide synthase (NOS) pathways are recurring mechanisms.
Caption: Generalized experimental workflow.
This flowchart outlines a typical experimental design for investigating the effects of this compound in animal models. This standardized approach ensures the reliability and reproducibility of the findings.
References
- 1. This compound produces antidepressant-like effects in two models of depression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressant-like effect of this compound and its possible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. This compound as a novel candidate for rapid-onset antidepressant response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound attenuates depressive-like behavior and hippocampal oxidative stress following amyloid β (Aβ1-40) administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 8. This compound modulates anxiety and depression-like behaviour in diabetic insulin-resistant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anxiolytic effect of this compound in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 12. mdpi.com [mdpi.com]
- 13. Daily Administration of this compound Reduced Anxiety-like Behaviors and Neural Responses in the Brains of Male Mice with Persistent Inflammation in the Craniofacial Region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 15. This compound diminishes behavioral and endocrine alterations in a rat model of post-traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Systemic this compound attenuates tactile allodynia in two experimental neuropathic pain models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. researchgate.net [researchgate.net]
- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 20. This compound attenuates neuropathic pain in rats: possible mediation of nitric oxide and noradrenergic activity in the brainstem and cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound attenuates neuropathic pain in sciatic nerve ligated rats: modulation by hippocampal sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effect of this compound on electrically and chemically induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound reduces extracellular glutamate during pentylenetetrazole-induced seizures in rat brain: A potential mechanism for the anticonvulsive effects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | this compound Alleviates Epileptic Seizures and Hippocampal Neuronal Damage by Inhibiting Gasdermin D-Mediated Pyroptosis [frontiersin.org]
- 25. This compound enhances the anticonvulsant action of phenobarbital and valproate in the mouse maximal electroshock seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Agmatine Studies: Bridging In Vitro and In Vivo Findings
For Researchers, Scientists, and Drug Development Professionals
Agmatine, an endogenous neuromodulator, has garnered significant attention for its therapeutic potential across a spectrum of neurological and psychiatric disorders. Preclinical research, encompassing both cell-based (in vitro) and animal (in vivo) models, has been instrumental in elucidating its mechanisms of action and establishing its efficacy. This guide provides a comprehensive comparison of in vitro and in vivo findings for this compound studies, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular pathways and experimental workflows.
Data Presentation: A Comparative Analysis of this compound's Efficacy
The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of this compound's effects in different experimental settings.
Table 1: Neuroprotective Effects of this compound
| Endpoint | In Vitro Model | This compound Concentration | Outcome | In Vivo Model | This compound Dosage | Outcome |
| Cell Viability | Primary rat hippocampal neurons exposed to glutamate (B1630785) | 100 µM | Increased cell viability[1][2] | Rat model of transient cerebral ischemia (MCAO) | 100 mg/kg, i.p. | Reduced infarct volume and improved neurological score[3][4] |
| Apoptosis | Cultured rat hippocampal neurons treated with dexamethasone | 100 µM | Reduced TUNEL-positive cells and caspase-3 activity[5][6] | Rat model of transient cerebral ischemia (MCAO) | 100 mg/kg, i.p. | Decreased number of apoptotic cells in the brain[7] |
| Oxidative Stress | SH-SY5Y cells treated with rotenone | Not specified | Decreased levels of oxidative stress[8] | Mouse model of Alzheimer's disease (Aβ₁₋₄₀ injection) | 10 mg/kg, i.p. | Prevented increase in hippocampal lipid peroxidation and decrease in catalase activity[9] |
Table 2: Anti-Inflammatory Effects of this compound
| Endpoint | In Vitro Model | This compound Concentration | Outcome | In Vivo Model | This compound Dosage | Outcome |
| Nitric Oxide (NO) Production | LPS-stimulated murine microglial BV-2 cells | 100 µM | Significantly reduced NO release[10] | Rat model of transient cerebral ischemia (MCAO) | 100 mg/kg, i.p. | Decreased overexpression of iNOS[7] |
| Pro-inflammatory Cytokines | LPS-activated murine microglial BV-2 cells | 100 µM | Reduced release of TNF-α, IL-1β, and IL-6[10][11] | Mouse model of recurrent ischemic stroke | 100 mg/kg, i.p. | Positive regulation of IL-1β, associated with recovery[12][13] |
Table 3: Antidepressant-Like Effects of this compound
| Endpoint | In Vitro Model | This compound Concentration | Outcome | In Vivo Model | This compound Dosage | Outcome |
| Neuronal Proliferation | Cultured hippocampal progenitor cells | 0.1-10 µM | Increased proliferation in a dose-dependent manner | Chronically stressed mice | 10 mg/kg, p.o. | Increased hippocampal neurogenesis |
| Monoamine Levels | PC12 cells treated with NMDA | 1 and 10 µM | Reversed the decrease in norepinephrine, epinephrine, and dopamine | Not directly measured in the same context | Not applicable | Not applicable |
| Behavioral Despair | Not applicable | Not applicable | Not applicable | Mice in Forced Swim Test (FST) and Tail Suspension Test (TST) | 0.01-50 mg/kg, i.p. | Reduced immobility time[14] |
Experimental Protocols: Methodologies for Key Experiments
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in this compound research.
In Vitro Neuroprotection Assay
-
Cell Culture: Primary hippocampal neurons are isolated from embryonic rats (E18) and cultured in a neurobasal medium supplemented with B27, L-glutamine, and penicillin-streptomycin.[15]
-
Induction of Neurotoxicity: After 12 days in culture, neurotoxicity is induced by exposing the neurons to glutamate (e.g., 200 µM) or NMDA for a specified period.[1][2]
-
This compound Treatment: this compound (e.g., 100 µM) is co-incubated with the neurotoxic agent.[1][2]
-
Assessment of Cell Viability: Cell viability is quantified using assays such as the lactate (B86563) dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells, or by immunocytochemical staining for neuronal markers like β-tubulin III.[1][2][5][6] Apoptosis can be assessed using TUNEL staining and caspase-3 activity assays.[5][6]
In Vivo Stroke Model (Middle Cerebral Artery Occlusion - MCAO)
-
Animal Model: Adult male Sprague-Dawley rats are commonly used.
-
Surgical Procedure: Anesthesia is induced, and focal cerebral ischemia is induced by occluding the middle cerebral artery (MCA) with an intraluminal filament for a specific duration (e.g., 90 minutes), followed by reperfusion.[3]
-
This compound Administration: this compound sulfate (B86663) is dissolved in saline and administered intraperitoneally (i.p.) at a dose of, for example, 100 mg/kg, either before or shortly after the ischemic event.[3]
-
Outcome Measures: Neurological deficits are assessed using a scoring system. After a set period (e.g., 24 or 48 hours), the animals are euthanized, and brain sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.[3][4]
In Vivo Model of Depression (Forced Swim Test)
-
Animal Model: Male Swiss mice are frequently used.
-
Procedure: Mice are individually placed in a cylinder filled with water (25 ± 1°C) for a 6-minute session. The duration of immobility during the last 4 minutes is recorded.[16]
-
This compound Administration: this compound is administered intraperitoneally at various doses (e.g., 0.01-50 mg/kg) 30 minutes before the test.[14]
-
Data Analysis: A significant reduction in the duration of immobility in the this compound-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.[16]
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of this compound research.
References
- 1. This compound protects against cell damage induced by NMDA and glutamate in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound protects against cell damage induced by NMDA and glutamate in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Functional and pharmacological analysis of this compound administration in different cerebral ischemia animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of this compound Against Cell Damage Caused by Glucocorticoids in Cultured Rat Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of this compound against cell damage caused by glucocorticoids in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beneficial effect of this compound on brain apoptosis, astrogliosis, and edema after rat transient cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Role of this compound in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound attenuates depressive-like behavior and hippocampal oxidative stress following amyloid β (Aβ1-40) administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Mitigates Inflammation-Related Oxidative Stress in BV-2 Cells by Inducing a Pre-Adaptive Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Mitigates Inflammation-Related Oxidative Stress in BV-2 Cells by Inducing a Pre-Adaptive Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: An Emerging Approach for Neuroprotection in Recurrent Ischemic Stroke Events in a Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Maintenance of the Neuroprotective Function of the Amino Group Blocked Fluorescence-Agmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Agmatine's Therapeutic Potential in Neurological Disorders: A Comparative Guide for Researchers
An objective analysis of preclinical data supporting the neuroprotective effects of agmatine, with comparisons to alternative therapeutic agents.
This compound, an endogenous neuromodulator derived from the decarboxylation of L-arginine, has garnered significant scientific interest for its potential therapeutic applications in a range of neurological disorders.[1][2] A growing body of preclinical evidence suggests that this compound confers neuroprotection through a multifaceted mechanism of action, including anti-inflammatory, antioxidant, and anti-apoptotic properties, as well as modulation of key neurotransmitter systems.[1][2] This guide provides a comprehensive comparison of this compound's performance with alternative therapies across various neurological disease models, supported by experimental data, detailed protocols, and visualizations of the underlying signaling pathways.
At a Glance: Comparative Efficacy of this compound
The following tables summarize the quantitative data from preclinical studies, offering a comparative perspective on the efficacy of this compound versus other therapeutic agents in various models of neurological disorders.
Table 1: Neuroprotective Effects of this compound in Ischemic Stroke
| Treatment Group | Infarct Volume Reduction (%) | Neurological Score Improvement | Reference |
| This compound | ~86% | Significant improvement | [3] |
| Minocycline (B592863) | 42-56% | Significant improvement | [4] |
Data from rodent models of Middle Cerebral Artery Occlusion (MCAO).
Table 2: Efficacy of this compound in Traumatic Brain Injury (TBI)
| Treatment Group | Outcome Measure | Result | Reference |
| This compound | Brain Edema | Significant reduction | [5] |
| Apoptotic Cell Death | Significant reduction | [5] | |
| Neurological Motor Function | Significant improvement | [5] | |
| Amantadine | Cognitive Function | Increased rate of improvement | [6] |
Data from rodent models of TBI.
Table 3: this compound in Alzheimer's Disease Models
| Treatment Group | Cognitive Function (Escape Latency in MWM) | Aβ Plaque Load | Reference |
| This compound | Significantly decreased | Significantly decreased | [7] |
| Memantine | Clinically meaningful improvement | Indirectly affects downstream pathways | [8] |
Data from streptozotocin (B1681764) (STZ)-induced rodent models of Alzheimer's disease. MWM: Morris Water Maze.
Table 4: this compound in Parkinson's Disease Models
| Treatment Group | TH-positive Neuron Count | Motor Function Improvement | Reference |
| This compound | Significant protection | Significant improvement | [9][10] |
| Levodopa (B1675098) | Does not prevent neurodegeneration | Gold standard for symptomatic relief | [11] |
Data from rotenone-induced rodent models of Parkinson's disease. Note: Direct comparative studies between this compound and levodopa were not identified in the literature search; the comparison is based on established knowledge of levodopa's effects.
Table 5: this compound in Neuropathic Pain Models
| Treatment Group | Mechanical Withdrawal Threshold (g) | Thermal Withdrawal Latency (s) | Reference |
| Control | 15.2 ± 1.3 | 12.5 ± 1.1 | [12] |
| Diabetic Model | 5.6 ± 0.8 | 6.3 ± 0.7 | [12] |
| Gabapentin (B195806) (100 mg/kg) | 12.8 ± 1.1 | 10.9 ± 0.9 | [12] |
| This compound (80 mg/kg) | 9.7 ± 0.9 | 9.1 ± 0.8 | [12] |
| Gabapentin (30 mg/kg) + this compound (80 mg/kg) | 12.5 ± 1.2 | 10.5 ± 0.9 | [12] |
Data from a streptozotocin (STZ)-induced diabetic rat model of neuropathic pain.
Key Signaling Pathways Modulated by this compound
This compound's neuroprotective effects are mediated through its interaction with multiple intracellular signaling cascades. The following diagrams, generated using Graphviz (DOT language), illustrate some of the key pathways.
Caption: this compound's multifaceted neuroprotective signaling pathways.
Experimental Protocols
Detailed methodologies for key preclinical models used to evaluate the therapeutic potential of this compound are provided below.
Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke
This model is widely used to mimic focal cerebral ischemia in rodents.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
4-0 silicone-coated nylon monofilament
-
Surgical microscope
-
Laser Doppler flowmeter
Procedure:
-
Anesthetize the rat and maintain its body temperature at 37°C.
-
Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Temporarily clamp the CCA and ICA.
-
Introduce the silicone-coated filament through an incision in the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A significant drop in cerebral blood flow, monitored by Laser Doppler, confirms occlusion.
-
After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow reperfusion.
-
Suture the incision and allow the animal to recover.
-
This compound or vehicle is typically administered intraperitoneally (i.p.) at a dose of 100 mg/kg.[3]
Streptozotocin (STZ)-Induced Model of Alzheimer's Disease
Intracerebroventricular (ICV) injection of STZ is used to create a non-transgenic model of sporadic Alzheimer's disease.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Streptozotocin (STZ)
Procedure:
-
Anesthetize the rat and fix its head in the stereotaxic frame.
-
Expose the skull and drill bilateral burr holes over the lateral ventricles.
-
Slowly inject STZ (3 mg/kg) dissolved in artificial cerebrospinal fluid into each ventricle.
-
Suture the scalp and allow the animal to recover.
-
This compound (e.g., 40 mg/kg, i.p.) or vehicle is administered for a specified period post-surgery.[13]
-
Cognitive function is assessed using behavioral tests like the Morris Water Maze.
Rotenone-Induced Model of Parkinson's Disease
Systemic administration of the pesticide rotenone (B1679576) is used to model the neurodegenerative changes seen in Parkinson's disease.
Materials:
-
Male Wistar rats (200-250g)
-
Rotenone
-
Vehicle (e.g., sunflower oil)
-
Injection supplies
Procedure:
-
Dissolve rotenone in the vehicle to the desired concentration.
-
Administer rotenone (e.g., 2.5 mg/kg) via subcutaneous or intraperitoneal injection daily for a specified duration (e.g., 28 days).[9]
-
Monitor the animals for the development of motor deficits (e.g., bradykinesia, rigidity).
-
This compound (e.g., 50 or 100 mg/kg, i.p.) or vehicle is co-administered with rotenone.[9]
-
Motor function is assessed using tests like the rotarod and beam-walking tests.
Streptozotocin (STZ)-Induced Model of Diabetic Neuropathic Pain
A single high-dose injection of STZ induces hyperglycemia and subsequent peripheral neuropathy.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (pH 4.5)
-
Blood glucose meter
Procedure:
-
Induce diabetes with a single intraperitoneal injection of STZ (e.g., 60 mg/kg) dissolved in cold citrate buffer.
-
Confirm hyperglycemia (blood glucose > 250 mg/dL) 72 hours post-injection.
-
Assess the development of neuropathic pain (mechanical allodynia and thermal hyperalgesia) using von Frey filaments and a plantar test apparatus, respectively, typically starting 2-3 weeks after STZ injection.
-
Administer this compound (e.g., 80 mg/kg, i.p.) or gabapentin (e.g., 100 mg/kg, i.p.) and evaluate their analgesic effects.[12]
Visualization of Experimental Workflow
The following diagram illustrates a general experimental workflow for evaluating the neuroprotective effects of this compound in a preclinical model of a neurological disorder.
Caption: A generalized workflow for preclinical evaluation of this compound.
Conclusion
The available preclinical data strongly suggest that this compound holds significant therapeutic potential for a variety of neurological disorders. Its multifaceted mechanism of action, targeting inflammation, oxidative stress, apoptosis, and excitotoxicity, positions it as a promising candidate for further investigation. While direct comparative studies with established therapies are still emerging, the existing evidence indicates that this compound's efficacy is comparable, and in some instances, potentially synergistic with current treatments. Further rigorous, well-controlled preclinical and clinical studies are warranted to fully elucidate the therapeutic utility of this compound in the clinical setting. The experimental protocols and pathway visualizations provided in this guide are intended to facilitate future research in this promising area of neuropharmacology.
References
- 1. Neuroprotective Role of this compound in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Neuroprotective Effects of this compound on Parkinson's Disease: Focus on Oxidative Stress, Inflammation and Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beneficial effect of this compound on brain apoptosis, astrogliosis, and edema after rat transient cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low dose intravenous minocycline is neuroprotective after middle cerebral artery occlusion-reperfusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Attenuates Brain Edema and Apoptotic Cell Death after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. This compound Improves Cognitive Dysfunction and Prevents Cell Death in a Streptozotocin-Induced Alzheimer Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Memantine/Rosuvastatin Therapy Abrogates Cognitive and Hippocampal Injury in an Experimental Model of Alzheimer's Disease in Rats: Role of TGF-β1/Smad Signaling Pathway and Amyloid-β Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effect of this compound (decarboxylated l-arginine) against oxidative stress and neuroinflammation in rotenone model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective action of this compound in rotenone-induced model of Parkinson's disease: Role of BDNF/cREB and ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
A Comparative Analysis of Agmatine and Other NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of agmatine with other notable N-methyl-D-aspartate (NMDA) receptor antagonists, primarily ketamine and memantine (B1676192). The information presented herein is collated from preclinical and clinical experimental data to offer an objective evaluation of their performance, supported by quantitative data, detailed experimental methodologies, and visual representations of their signaling pathways.
Executive Summary
The N-methyl-D-aspartate (NMDA) receptor, a crucial component in synaptic plasticity and neuronal communication, is a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. While the blockade of this receptor holds therapeutic promise, the clinical utility of many NMDA receptor antagonists has been hampered by significant side effects. This guide explores the distinct profiles of three key antagonists: the endogenous neuromodulator this compound, the rapid-acting antidepressant ketamine, and the Alzheimer's disease therapeutic memantine. A critical examination of their receptor affinity, subunit selectivity, and downstream signaling pathways reveals important differences that likely underlie their varied clinical effects and tolerability.
Quantitative Comparison of NMDA Receptor Antagonists
The following table summarizes the inhibitory potency (IC50) of this compound, ketamine, and memantine at the NMDA receptor and its subunits. It is important to note that these values are derived from various studies and experimental conditions, which can influence the results.
| Compound | Receptor Subunit | IC50 (µM) | Experimental System | Reference(s) |
| This compound | ε1/ζ1, ε2/ζ1, ε3/ζ1, ε4/ζ1 | ~300 | Xenopus laevis oocytes expressing recombinant NMDA receptors | [1] |
| Ketamine | GluN2A-containing | 5.35 ± 0.34 | Heterologous expression system | [2] |
| GluN2B-containing | 5.08 ± 0.02 | Heterologous expression system | [2] | |
| GluN2C-containing | 1.18 ± 0.04 | Heterologous expression system | [2] | |
| GluN2D-containing | 2.95 ± 0.02 | Heterologous expression system | [2] | |
| Native (Hippocampal Neurons) | 0.43 ± 0.10 | Freshly dissociated rat hippocampal neurons | [3] | |
| Memantine | Native (Hippocampal Neurons) | 1.04 ± 0.26 | Freshly dissociated rat hippocampal neurons | [3] |
| Extrasynaptic | ~1-10 | Rat autaptic hippocampal microcultures | [4][5] | |
| NR1/NR2B | 2.3 ± 0.3 | Patch-clamp measurements | [6] |
Experimental Protocols
Radioligand Binding Assay for NMDA Receptor
Objective: To determine the binding affinity (Ki) or inhibitory concentration (IC50) of a compound for the NMDA receptor.
Methodology:
-
Membrane Preparation: Whole brains or specific brain regions (e.g., cortex, hippocampus) from rodents are homogenized in a cold buffer (e.g., Tris-HCl) and centrifuged to isolate the membrane fraction containing the NMDA receptors.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand that binds to a specific site on the NMDA receptor, such as [³H]MK-801, which binds to the ion channel pore. The incubation is performed in the presence of varying concentrations of the test compound (e.g., this compound, ketamine, memantine).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. Unbound radioligand is washed away.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition binding curve. The Ki value can then be calculated using the Cheng-Prusoff equation.[7][8][9][10]
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of a compound on NMDA receptor-mediated currents in neurons.
Methodology:
-
Cell Preparation: Neurons, either from primary cultures or acute brain slices, are prepared and placed in a recording chamber on a microscope.
-
Patch Pipette: A glass micropipette with a very fine tip (the patch pipette) filled with an internal solution is brought into contact with the membrane of a neuron.
-
Gigaohm Seal and Whole-Cell Configuration: A tight seal (gigaohm resistance) is formed between the pipette tip and the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp: The neuron's membrane potential is held at a constant value (voltage-clamped) to record the ionic currents flowing across the membrane.
-
NMDA Receptor Activation: NMDA receptor-mediated currents are evoked by applying NMDA and its co-agonist glycine (B1666218) or by electrical stimulation of presynaptic inputs.
-
Drug Application: The test compound is applied to the bath solution, and the changes in the amplitude and kinetics of the NMDA receptor-mediated currents are recorded.
-
Data Analysis: The inhibitory effect of the compound is quantified by comparing the current in the presence and absence of the drug. Dose-response curves are generated to determine the IC50 value.[11][12][13][14]
Forced Swim Test (Porsolt Test)
Objective: To assess antidepressant-like activity of a compound in rodents.
Methodology:
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure: A mouse or rat is placed in the water-filled cylinder for a 6-minute session.
-
Behavioral Scoring: The animal's behavior is recorded, typically during the last 4 minutes of the test. The primary measure is the duration of immobility, where the animal makes only the minimal movements necessary to keep its head above water.
-
Drug Administration: The test compound is administered at a specific time before the test.
-
Data Analysis: The duration of immobility is compared between the drug-treated group and a vehicle-treated control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.[15][16][17][18][19]
Signaling Pathways and Mechanisms of Action
This compound: A GluN2B-Preferring Antagonist with Neuroprotective Properties
This compound, an endogenous neuromodulator, exhibits a multifaceted mechanism of action. It acts as a non-competitive NMDA receptor antagonist, showing a preference for receptors containing the GluN2B subunit.[20][21][22] This selectivity may contribute to its favorable side-effect profile compared to non-selective antagonists. Beyond direct receptor blockade, this compound also inhibits neuronal nitric oxide synthase (nNOS) and can modulate other receptor systems. Its neuroprotective effects are linked to the activation of the PI3K/Akt signaling pathway.[23]
Caption: this compound's neuroprotective signaling pathway.
Ketamine: Rapid Antidepressant Effects via mTOR and BDNF Signaling
Ketamine is a non-selective, open-channel blocker of the NMDA receptor.[24] Its rapid antidepressant effects are not solely attributed to NMDA receptor antagonism but also to a subsequent surge in glutamate (B1630785) transmission. This leads to the activation of AMPA receptors and downstream signaling cascades, most notably the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (B549165) (mTOR) pathways.[25][26][27] This cascade ultimately promotes synaptogenesis and reverses stress-induced neuronal atrophy.
Caption: Ketamine's rapid antidepressant signaling cascade.
Memantine: Preferential Blockade of Extrasynaptic NMDA Receptors
Memantine is a low-affinity, voltage-dependent, uncompetitive NMDA receptor antagonist with a fast off-rate.[14] A key feature of its mechanism is the preferential blockade of extrasynaptic NMDA receptors, which are often chronically activated in pathological conditions, while sparing the transient activation of synaptic receptors involved in normal neurotransmission.[4][5][28][29][30] This selectivity is thought to underlie its better tolerability compared to other NMDA receptor antagonists.
Caption: Memantine's preferential action on NMDA receptors.
Conclusion
This compound, ketamine, and memantine, while all acting as NMDA receptor antagonists, exhibit distinct pharmacological profiles that dictate their therapeutic applications and side-effect profiles. This compound's preference for GluN2B-containing receptors and its multimodal mechanism of action suggest its potential as a neuroprotective agent with a favorable safety profile. Ketamine's non-selective antagonism, leading to a glutamate surge and activation of the mTOR/BDNF pathway, underpins its rapid and potent antidepressant effects, though accompanied by psychotomimetic side effects. Memantine's unique kinetics and preferential blockade of extrasynaptic NMDA receptors allow it to quell excitotoxicity while preserving normal synaptic function, making it a well-tolerated treatment for Alzheimer's disease.
For researchers and drug development professionals, a thorough understanding of these nuances is paramount. The choice of an NMDA receptor antagonist for a specific therapeutic indication must consider not only its potency but also its subunit selectivity, its impact on downstream signaling pathways, and its overall effect on the balance of synaptic and extrasynaptic receptor activity. Future research should focus on developing antagonists with even greater selectivity to maximize therapeutic benefit while minimizing adverse effects.
References
- 1. Effect of this compound on heteromeric N-methyl-D-aspartate receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of GluN2C-Containing NMDA Receptors in Ketamine's Psychotogenic Action and in Schizophrenia Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Memantine Preferentially Blocks Extrasynaptic over Synaptic NMDA Receptor Currents in Hippocampal Autapses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. NMDA receptor - Wikipedia [en.wikipedia.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. pdspdb.unc.edu [pdspdb.unc.edu]
- 10. Mechanism of NMDA receptor inhibition and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Whole-cell patch-clamp recordings of an NMDA receptor-mediated synaptic current in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications | Springer Nature Experiments [experiments.springernature.com]
- 15. jove.com [jove.com]
- 16. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 18. Coping with the Forced Swim Stressor: Towards Understanding an Adaptive Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lasa.co.uk [lasa.co.uk]
- 20. This compound requires GluN2B-containing NMDA receptors to inhibit the development of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. This compound preferentially antagonizes GluN2B-containing N-methyl-d-aspartate receptors in spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 23. eneuro.org [eneuro.org]
- 24. Ketamine Pharmacology: An Update (Pharmacodynamics and Molecular Aspects, Recent Findings) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Signaling Pathways Underlying the Rapid Antidepressant Actions of Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Activation of Extrasynaptic, But Not Synaptic, NMDA Receptors Modifies Amyloid Precursor Protein Expression Pattern and Increases Amyloid-β Production - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Chronic blockade of extrasynaptic NMDA receptors ameliorates synaptic dysfunction and pro-death signaling in Huntington disease transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Balance between synaptic versus extrasynaptic NMDA receptor activity influences inclusions and neurotoxicity of mutant huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Agmatine: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of chemical reagents, including agmatine and its salts like this compound sulfate (B86663), is a critical aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound waste, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is essential to protect laboratory personnel, the environment, and ensure compliance with federal, state, and local regulations.[1][2]
Immediate Safety and Handling for Disposal
Before beginning any disposal procedures, it is crucial to handle this compound waste with the same precautions as the pure substance. This compound sulfate is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[3][4][5][6]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses with side shields.[1][6]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).[1][6]
-
Body Protection: A laboratory coat is required to prevent skin contact.[1][6]
-
Respiratory Protection: In case of dust, use a NIOSH-approved respirator.[1][6]
Handling:
Step-by-Step Disposal Protocol for this compound Waste
The disposal of this compound should be managed as a hazardous chemical waste stream unless confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) office.[9] Never dispose of chemical waste down the sink or in the regular trash.[3][9][10]
Experimental Protocol: this compound Waste Disposal
1. Waste Identification and Characterization:
-
Characterize the this compound waste stream. Determine if it is:
-
Unused, expired, or off-spec pure this compound.
-
Contaminated debris (e.g., gloves, weigh boats, paper towels).
-
A solution containing this compound.
-
-
Treat all waste chemical solids, liquids, or containerized gases as hazardous unless specifically confirmed otherwise by EHS.[9]
2. Waste Segregation:
-
Store this compound waste separately from incompatible substances. This compound sulfate should be kept away from strong oxidizing agents.[1][5]
-
Do not mix different waste streams unless instructed to do so by your institution's EHS department. Incompatible chemicals can react violently or produce toxic fumes.[11]
3. Containerization:
-
Select a container that is compatible with this compound. Polyethylene or polypropylene (B1209903) containers are often suitable.[2] The original container can be used if it is in good condition.[1]
-
Ensure the container has a secure, leak-proof screw cap and is free from damage.[11][12]
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[11]
-
Keep the waste container securely closed at all times, except when adding waste.[1][9][10]
4. Labeling:
-
Properly label the waste container immediately upon adding the first piece of waste.
-
The label must include:
5. Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][10][13]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[1][12]
-
Ensure the SAA is inspected weekly for any signs of leakage.[11]
6. Arranging for Disposal:
-
Once the container is full or you are ready for disposal, complete a hazardous waste pickup request form as required by your institution's EHS office.[10]
-
Do not attempt to transport the hazardous waste yourself.[1] Trained EHS personnel or a licensed hazardous waste contractor will collect the waste from your laboratory.[10]
7. Spill Cleanup:
-
Small Spills: For small spills of solid this compound, carefully sweep or vacuum up the material, avoiding dust generation.[1][7] Place the collected material and any contaminated cleaning supplies into a labeled hazardous waste container.[1][7]
-
Large Spills: Evacuate the area and alert your institution's emergency services, providing the location and nature of the hazard.[6][8]
-
Rinse the contaminated surface with copious amounts of water, and collect the rinse water for disposal if required by local regulations.[1] Do not allow runoff to enter drains.[2][8]
8. Empty Container Disposal:
-
A container that held this compound can be disposed of as regular trash only after all waste has been removed to the best of your ability.[9]
-
Deface or remove all chemical labels from the empty container before disposal.[9]
-
If the this compound is classified as an "acute hazardous waste" (P-listed), the empty container must be triple-rinsed with a suitable solvent before being disposed of as regular trash.[9] The rinsate must be collected and disposed of as hazardous waste.
Quantitative Data for Waste Management
The following table summarizes key quantitative limits for storing hazardous waste in a laboratory setting, as mandated by regulations like the Resource Conservation and Recovery Act (RCRA).[10][13]
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [10][13] |
| Maximum Acutely Toxic (P-list) Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [13] |
| Time Limit for Removal After Container is Full | Within 3 days | [10][13] |
| Maximum Storage Time for Partially Filled Container | Up to 12 months from the start date | [13] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. vumc.org [vumc.org]
- 10. odu.edu [odu.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. danielshealth.com [danielshealth.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Handling Protocol for Agmatine Sulfate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for handling Agmatine Sulfate, including detailed personal protective equipment (PPE) guidelines, operational procedures, and disposal plans. This compound Sulfate is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to the following procedures is critical to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound Sulfate, particularly in its powder form, the following personal protective equipment is required to prevent personal contact.[1]
| Body Part | Recommended PPE | Rationale and Specifications |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield may be appropriate for larger quantities. | To protect against dust particles and splashes. Eyewear should be tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[1][4] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber, polychloroprene) and a laboratory coat. | To prevent skin irritation. For tasks with a risk of abrasion or puncture, thicker gloves may be necessary. Protective clothing should be selected based on the specific hazards and duration of exposure in the workplace.[1][4][5] |
| Respiratory | Dust respirator or mask (e.g., N95 or P1 type). | To avoid inhalation of dust particles, which may cause respiratory irritation. Use a NIOSH- or CEN-certified respirator when engineering controls are insufficient.[1][2] |
Quantitative Data
Specific occupational exposure limits for this compound Sulfate have not been established by major regulatory bodies.[1] Given the absence of established limits, it is crucial to minimize exposure through engineering controls and the consistent use of appropriate PPE.
| Property | Value |
| Melting Point | 234 - 238 °C / 453.2 - 460.4 °F[6] |
| Molecular Formula | C₅H₁₆N₄O₄S[7] |
| Molecular Weight | 228.27 g/mol [7] |
| Appearance | White to off-white crystalline solid[8] |
| Solubility | Highly soluble in water and polar solvents[8] |
Operational Plan: Step-by-Step Handling Procedure
This section provides a step-by-step guide for the safe handling of this compound Sulfate.
-
Don PPE : Before handling, put on all required PPE as specified in the table above.[1]
-
Avoid Dust Generation : Open and handle the container with care to minimize the generation of dust.[1][4] Use dry clean-up procedures; avoid sweeping with a dry broom if possible.[1]
-
Weighing and Transfer : When weighing or transferring the powder, do so in a designated area with controlled airflow, such as a fume hood or ventilated balance enclosure.[1]
-
Avoid Contact : Prevent all personal contact, including inhalation and contact with skin and eyes.[1][2]
-
Hygiene Practices : Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][9] Contaminated work clothes should be laundered separately before reuse.[1]
Spill Management
-
Minor Spills : For dry spills, carefully sweep up, shovel up, or vacuum the material, avoiding dust generation.[1][2] Place the spilled material into a clean, dry, sealable, and labeled container for disposal.[1]
-
Major Spills : Evacuate and advise personnel in the area.[1][2] Alert emergency services, providing the location and nature of the hazard.[1][2]
-
Cleaning : Wash the spill area down with large amounts of water and prevent runoff from entering drains.[1][2]
Storage
-
Store this compound Sulfate in its original, tightly closed container.[1][9]
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[1][9] Some sources recommend deep freezing (below -20°C).[4]
-
Protect containers from physical damage and check regularly for leaks.[1]
Disposal Plan
-
Waste Product : Dispose of this compound Sulfate and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1][9] This may involve a licensed chemical disposal service.[1]
-
Packaging : Do not reuse empty containers.[1] Recycle containers if possible, or dispose of them according to official regulations.[1][9]
Safe Handling Workflow for this compound Sulfate
Caption: Workflow for the safe handling of this compound Sulfate.
References
- 1. benchchem.com [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. fishersci.com [fishersci.com]
- 7. This compound Sulfate | C5H16N4O4S | CID 2794990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
